molecular formula C9H12 B14481926 Nona-1,3-dien-5-yne CAS No. 66426-76-4

Nona-1,3-dien-5-yne

Cat. No.: B14481926
CAS No.: 66426-76-4
M. Wt: 120.19 g/mol
InChI Key: RPFFRRDQASMXNX-UHFFFAOYSA-N
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Description

Nona-1,3-dien-5-yne is an organic compound with the molecular formula C9H12, serving as a versatile intermediate in advanced synthetic chemistry. Its value in research derives from its role as a key scaffold in metal-catalyzed tandem reactions for the construction of complex carbocyclic systems. This compound is a foundational substrate in the gold(I)-catalyzed tandem cyclization and selective Wagner-Meerwein migration reaction, enabling the regioselective synthesis of highly substituted benzene derivatives from readily available precursors . More recently, its utility has been demonstrated in novel domino cycloisomerization processes, which provide efficient access to complex fused-ring systems such as 7H-benzo[7]annulenes, structures that are difficult to assemble by other means . The 1,3-dien-5-yne motif is also a sought-after skeleton in the development of perfumery ingredients, where it can impart green notes, highlighting its application beyond pharmaceutical research and into the realm of specialty chemicals . This compound is offered For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66426-76-4

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

nona-1,3-dien-5-yne

InChI

InChI=1S/C9H12/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6H2,2H3

InChI Key

RPFFRRDQASMXNX-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC=CC=C

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Nona-1,3-dien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3-dien-5-yne is a conjugated enediyne, a class of organic molecules that have garnered significant interest due to their unique electronic properties and potent biological activities. This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and details its characterization through modern spectroscopic techniques. The methodologies presented herein are based on established synthetic transformations and spectroscopic principles, offering a foundational resource for researchers engaged in the synthesis of novel enediynes and the exploration of their potential applications in medicinal chemistry and materials science.

Introduction

Enediynes are characterized by a structural motif consisting of a double bond situated between two triple bonds. This arrangement confers unique reactivity, most notably the ability to undergo Bergman cyclization to form a highly reactive 1,4-benzenoid diradical.[1][2] This reactivity is the basis for the potent antitumor and antibiotic properties of many naturally occurring enediynes.[1][3] The linear conjugated system in this compound also makes it an interesting target for studies in molecular electronics and polymer chemistry.

This guide outlines a two-step synthetic strategy for this compound, commencing with the formation of a terminal alkyne via a Corey-Fuchs reaction, followed by a Sonogashira cross-coupling to construct the final enediyne framework. Furthermore, detailed protocols for the characterization of the target molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided, along with expected data presented in tabular format for clarity and ease of comparison.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step sequence starting from commercially available pentanal. The first step is a Corey-Fuchs reaction to generate the terminal alkyne, hex-1-yne. The second step is a palladium-catalyzed Sonogashira coupling of hex-1-yne with a suitable vinyl halide, such as (E)-1-bromo-prop-1-ene, to yield the target molecule.

Synthesis Workflow

Synthesis_Workflow pentanal Pentanal cbr4_pph3 1. CBr4, PPh3 2. n-BuLi pentanal->cbr4_pph3 Corey-Fuchs Reaction hex1yne Hex-1-yne cbr4_pph3->hex1yne pd_catalyst Pd(PPh3)4, CuI, Et3N hex1yne->pd_catalyst vinyl_halide (E)-1-bromo-prop-1-ene vinyl_halide->pd_catalyst product This compound pd_catalyst->product Sonogashira Coupling DNA_Damage_Pathway cluster_0 Enediyne Activation cluster_1 DNA Interaction cluster_2 Cellular Response Enediyne This compound Bergman Bergman Cyclization (Thermal Activation) Enediyne->Bergman Diradical Benzenoid Diradical Bergman->Diradical H_Abstraction Hydrogen Abstraction from Deoxyribose Diradical->H_Abstraction DNA DNA Double Helix DNA->H_Abstraction DNA_Damage DNA Strand Scission H_Abstraction->DNA_Damage DDR DNA Damage Response (e.g., ATM/ATR activation) DNA_Damage->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis

References

Spectroscopic Analysis of Nona-1,3-dien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the predicted spectroscopic data for the novel compound Nona-1,3-dien-5-yne. Due to the limited availability of experimental data in the public domain, this document focuses on predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid researchers in the identification and characterization of this molecule. Detailed, generalized experimental protocols for these spectroscopic techniques are also provided, along with a visual workflow for spectroscopic analysis.

Introduction

This compound is a hydrocarbon featuring a conjugated system of a diene and an alkyne. Such enediyne systems are of interest in organic synthesis and materials science. Spectroscopic characterization is fundamental for the unambiguous identification and structural elucidation of this and similar compounds. This guide presents a compilation of predicted spectroscopic data and standard methodologies for its acquisition.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
15.25dd10.2, 1.8
1'5.15dd17.0, 1.8
26.30ddd17.0, 10.5, 10.2
36.60dd15.8, 10.5
45.80dt15.8, 2.2
72.20tq7.0, 2.2
81.55sextet7.0
90.95t7.0

Predicted using computational models. Actual experimental values may vary.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberChemical Shift (ppm)
1117.5
2136.0
3130.0
4110.0
580.0
690.0
722.0
821.0
913.5

Predicted using computational models. Actual experimental values may vary.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Frequency (cm⁻¹)Intensity
C-H (alkyne)~3300Strong
C-H (alkene)3100-3000Medium
C-H (alkane)3000-2850Medium
C≡C (alkyne)~2100Weak
C=C (alkene, conjugated)1650-1600Medium

Predicted based on characteristic group frequencies. Actual experimental values may vary.

Predicted Mass Spectrometry (MS) Data

Table 4: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₁₂
Molecular Weight120.19 g/mol
Exact Mass120.0939 u
Predicted [M]+ Peak (m/z)120.09

Calculated from the molecular formula.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data. Specific parameters may need to be optimized based on the instrumentation and sample properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds, and 1024 or more scans.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • For EI, a 70 eV electron beam is typically used.

    • For ESI, the sample solution is infused at a low flow rate (e.g., 5-20 µL/min).

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

    • The instrument parameters (e.g., capillary voltage, fragmentor voltage) should be optimized to obtain a good quality spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Elucidation cluster_reporting Reporting Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Confirmation Data_Analysis->Structure_Elucidation Report Technical Report & Publication Structure_Elucidation->Report

CAS number and molecular structure of Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Identification and Molecular Structure

The primary identifier for Nona-1,3-dien-5-yne is its PubChem Compound ID (CID), 71369433. A potential CAS number associated with this compound is 66426-76-4.

Molecular Structure:

The structure of this compound consists of a nine-carbon chain containing a conjugated system of two double bonds (a diene) and one triple bond (an yne). The IUPAC name specifies the locations of these unsaturations at the first and third positions for the double bonds and the fifth position for the triple bond.

Below is a 2D representation of the molecular structure.

Caption: 2D structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is scarce. The following table summarizes the basic computed properties available from chemical databases.

PropertyValue
Molecular FormulaC9H12
Molecular Weight120.19 g/mol
PubChem CID71369433
CAS Number66426-76-4 (unverified)

Synthesis and Experimental Protocols

A thorough search of scientific literature and chemical databases did not yield any specific, detailed experimental protocols for the synthesis of this compound. General synthetic methods for creating dieneyne systems exist, but their direct application to this specific molecule has not been documented.

Biological Activity and Drug Development Potential

There is currently no available information in peer-reviewed scientific journals regarding the biological activity of this compound. Consequently, its potential applications in drug development are unknown, and no associated signaling pathways or experimental workflows have been described.

Conclusion and Future Directions

This compound is a structurally defined molecule that is present in chemical databases. However, there is a significant lack of published research on this compound. To ascertain its chemical reactivity, potential biological effects, and utility in drug discovery and development, further scientific investigation is required. Future research should focus on:

  • Development and documentation of a reliable synthetic route.

  • Thorough characterization of its physicochemical properties using techniques such as NMR, mass spectrometry, and X-ray crystallography.

  • Screening for biological activity in various in vitro and in vivo models.

Without such foundational research, the potential of this compound as a tool for researchers and a candidate for drug development remains unexplored.

The Dawn of a Versatile Moiety: A Technical History of Conjugated Enynes

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of conjugated enynes, a cornerstone of modern organic chemistry.

Conjugated enynes, organic compounds featuring a carbon-carbon double bond directly connected to a carbon-carbon triple bond, are fundamental building blocks in a vast array of applications, from pharmaceuticals and natural products to advanced materials. Their unique electronic structure and reactivity have made them a subject of intense study and a versatile tool in the synthetic chemist's arsenal. This technical guide delves into the historical milestones of their discovery, the evolution of their synthesis, and the key experimental methodologies that have shaped our understanding of this important functional group.

Discovery and Early Synthesis: From Elimination to Dimerization

The journey into the world of conjugated enynes began with the synthesis of the simplest member of this class, vinylacetylene. The first documented synthesis of this volatile gas is attributed to August Wilhelm von Hofmann, who in the mid-19th century employed the exhaustive methylation of an amine followed by elimination, a reaction now famously known as the Hofmann elimination .[1][2] This early method, while groundbreaking, was often harsh and limited in scope.

A significant advancement came in the 1920s with the work of Julius Nieuwland, who developed a method for the dimerization of acetylene (B1199291) using a copper(I) chloride catalyst.[3][4] This process, which provided a more direct route to vinylacetylene, was a crucial step towards the industrial production of this key intermediate, particularly for the burgeoning polymer industry.

These early methods, while historically significant, were often plagued by low yields, harsh reaction conditions, and a lack of general applicability to more complex substrates. The need for milder and more versatile synthetic routes spurred further research, leading to the development of powerful cross-coupling reactions.

The Copper Age: Dawn of Catalytic Cross-Coupling

The mid-20th century witnessed the emergence of copper-catalyzed cross-coupling reactions, which revolutionized the synthesis of acetylenic compounds, including conjugated enynes.

The Glaser Coupling (1869)

One of the earliest examples of a C-C bond-forming reaction involving terminal alkynes was the Glaser coupling , discovered by Carl Andreas Glaser in 1869.[5][6] This reaction facilitates the oxidative homocoupling of terminal alkynes in the presence of a copper(I) salt, a base, and an oxidant (typically air) to produce symmetrical 1,3-diynes. While not a direct synthesis of enynes from different components, it laid the fundamental groundwork for copper-mediated alkyne chemistry.[7]

The Cadiot-Chodkiewicz Coupling (1955)

A major breakthrough in the synthesis of unsymmetrical diynes, and by extension, a conceptual leap towards enyne synthesis, was the Cadiot-Chodkiewicz coupling , reported in 1955.[8][9] This reaction involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base.[10] This method provided a reliable way to connect two different alkyne fragments, a principle that would be adapted for the synthesis of enynes.

The Palladium Revolution: The Sonogashira Coupling

The landscape of conjugated enyne synthesis was irrevocably changed with the advent of palladium catalysis. In 1975, Kenkichi Sonogashira, Yasuo Tohda, and Nobue Hagihara reported a highly efficient method for the coupling of terminal alkynes with vinyl and aryl halides, catalyzed by a palladium complex with a copper(I) co-catalyst.[11][12] This reaction, now known as the Sonogashira coupling , quickly became the gold standard for the synthesis of conjugated enynes due to its mild reaction conditions, high yields, and broad functional group tolerance.[13]

The Sonogashira coupling proceeds through a catalytic cycle involving the oxidative addition of the vinyl halide to the palladium(0) species, followed by transmetalation of the copper acetylide and subsequent reductive elimination to afford the conjugated enyne product.

Quantitative Data Summary

The following tables summarize key quantitative data for simple conjugated enynes, providing a basis for comparison and understanding of their structural and spectroscopic properties.

Compound Synthesis Method Year Reported Yield (%) Reference
VinylacetyleneAcetylene Dimerization1931Varies (industrial process)[14]
1,3-ButadiyneGlaser Coupling1869Not specified in initial report[5]
PhenylbutenyneSonogashira Coupling1975~90%[12]
Compound Bond Bond Length (Å) Bond Angle (°) Reference
VinylacetyleneC≡C1.20-[15]
C-C1.43-[15]
C=C1.34-[15]
C-H (acetylenic)1.06-[15]
C-H (vinylic)1.08-[15]
C=C-C-123[15]
C-C≡C-180[15]

Experimental Protocols

Synthesis of Vinylacetylene via Acetylene Dimerization (Nieuwland Catalyst) - Conceptual Protocol

This protocol is a conceptual representation based on historical descriptions.

Materials:

  • Acetylene gas

  • Copper(I) chloride (CuCl)

  • Ammonium (B1175870) chloride (NH₄Cl) or Potassium chloride (KCl)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A catalytic solution, known as the Nieuwland catalyst, is prepared by dissolving copper(I) chloride and ammonium chloride (or potassium chloride) in water. A small amount of hydrochloric acid is typically added to prevent the precipitation of copper(I) oxide.

  • Acetylene gas is bubbled through the heated catalytic solution.

  • The dimerization of acetylene occurs, producing monovinylacetylene and divinylacetylene (B1617328) as the primary products.

  • The product gases are continuously removed from the reactor and purified.

Note: This reaction is hazardous and should only be performed by trained professionals with appropriate safety measures in place due to the explosive nature of copper acetylide and divinylacetylene.[4]

Synthesis of a Conjugated Enyne via Sonogashira Coupling - General Protocol

This is a general laboratory procedure for the Sonogashira coupling.

Materials:

  • Vinyl halide (e.g., vinyl bromide, 1 mmol)

  • Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine, 2 mmol)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous, deoxygenated solvent, followed by the vinyl halide and the terminal alkyne.

  • Add the amine base to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Visualizing the Evolution of Synthesis

The progression of synthetic methodologies for conjugated enynes can be visualized as a logical workflow, moving from less controlled, stoichiometric reactions to highly efficient and versatile catalytic processes.

historical_development A Early Methods (Pre-1950s) B Hofmann Elimination A->B Stoichiometric C Acetylene Dimerization (Nieuwland) A->C Catalytic D Copper-Catalyzed Cross-Coupling E Glaser Coupling (Homocoupling) D->E Conceptual Foundation F Cadiot-Chodkiewicz Coupling D->F Key Development G Palladium-Catalyzed Cross-Coupling F->G Evolution to Heterocoupling H Sonogashira Coupling G->H Modern Standard

Caption: Evolution of synthetic methods for conjugated enynes.

The following diagram illustrates the interconnected catalytic cycles of the Sonogashira coupling, a cornerstone of modern enyne synthesis.

sonogashira_cycle pd0 Pd(0)L2 pd_oxidative R-Pd(II)(X)L2 pd0->pd_oxidative Oxidative Addition pd_transmetalation R-Pd(II)(C≡CR')L2 pd_oxidative->pd_transmetalation Transmetalation pd_transmetalation->pd0 enyne R-C≡C-R' pd_transmetalation->enyne Reductive Elimination cu_acetylide Cu-C≡CR' cu_acetylide->pd_transmetalation cu_halide CuX cu_acetylide->cu_halide alkyne H-C≡CR' alkyne->cu_acetylide Deprotonation base Base base->alkyne baseH Base-H+ base->baseH vinyl_halide R-X vinyl_halide->pd_oxidative

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The history of conjugated enynes is a testament to the relentless pursuit of synthetic efficiency and elegance in organic chemistry. From the early, often forceful methods of elimination and dimerization to the highly sophisticated and mild palladium-catalyzed cross-coupling reactions of today, the journey reflects the broader evolution of the field. The development of robust synthetic methodologies has unlocked the full potential of this versatile functional group, enabling groundbreaking advancements in medicine, materials science, and beyond. As researchers continue to innovate, the story of the conjugated enyne is far from over, with new applications and synthetic strategies continually emerging.

References

Theoretical Stability of Nona-1,3-dien-5-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3-dien-5-yne is a conjugated enediyne, a class of molecules that has garnered significant interest due to the reactivity of its core structure. The stability of such compounds is a critical parameter influencing their synthesis, storage, and potential applications, particularly in the realm of medicinal chemistry where enediynes have been explored as potent antitumor agents. This technical guide provides a comprehensive overview of the theoretical approaches used to evaluate the stability of this compound. While direct experimental thermochemical data for this specific molecule is not extensively available in the public domain, this document outlines the established computational methodologies that can be employed to predict its stability. This includes a discussion of key stability indicators, the computational protocols for their calculation, and a comparative analysis with related, well-studied enediynes.

Introduction to the Stability of Conjugated Enediynes

The defining feature of enediynes is the presence of a double bond flanked by two triple bonds. The stability of these molecules is intrinsically linked to their propensity to undergo cycloaromatization reactions, most notably the Bergman cyclization, to form a highly reactive p-benzyne diradical. This transformation is the basis for the DNA-cleaving ability of several natural enediyne antibiotics. The rate of this cyclization, and thus the overall stability of the enediyne, is governed by a delicate balance of geometric and electronic factors.

Theoretical and computational chemistry provide powerful tools to investigate these factors and quantify the stability of enediynes like this compound.[1][2][3] By employing quantum chemical calculations, it is possible to determine various thermodynamic and kinetic parameters that serve as reliable indicators of stability.

Key Indicators of Molecular Stability

The stability of this compound can be assessed through several key quantitative metrics. These are typically calculated using ab initio and density functional theory (DFT) methods.

  • Heat of Formation (ΔHf°): This is the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.[4] A lower (more negative) heat of formation generally indicates greater thermodynamic stability.

  • Bond Dissociation Energy (BDE): BDE quantifies the energy required to break a specific bond homolytically. In the context of this compound, the BDEs of the C-H and C-C bonds are crucial for understanding its susceptibility to radical-initiated degradation pathways.

  • Activation Energy (Ea) of Bergman Cyclization: This is the energy barrier that must be overcome for the enediyne to undergo the Bergman cyclization. A higher activation energy corresponds to greater kinetic stability under thermal conditions.

  • Relative Energies of Isomers: Comparing the calculated energies of this compound with its various isomers provides insight into its thermodynamic stability relative to other structural arrangements.

Computational Methodologies

The accurate prediction of stability parameters for this compound relies on sophisticated computational methods. The following outlines a typical workflow for such a theoretical study.

Geometry Optimization and Frequency Calculations

The first step involves finding the minimum energy structure of the molecule. This is achieved through geometry optimization using a selected level of theory and basis set. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

Calculation of Thermochemical Properties

Once the geometry is optimized, single-point energy calculations are performed at a higher level of theory to obtain more accurate electronic energies. These energies, combined with the vibrational frequencies, are used to calculate the heat of formation and other thermodynamic properties. Hess's Law can be applied to calculate the heat of formation from the computed energies of the molecule and its constituent elements in their standard states.[5][6]

Locating Transition States

To determine the kinetic stability with respect to the Bergman cyclization, the transition state for this reaction must be located. This is a first-order saddle point on the potential energy surface and is characterized by a single imaginary frequency corresponding to the reaction coordinate. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are employed for this purpose.

Level of Theory

The choice of computational method is critical for obtaining reliable results. For enediynes, density functional theory (DFT) with hybrid functionals like B3LYP is often a good starting point for geometry optimizations.[1] For more accurate energy calculations, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)) are recommended.[7] The selection of the basis set (e.g., Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ) also plays a significant role in the accuracy of the calculations.

Data Presentation: Predicted Stability of this compound and Related Compounds

As direct, experimentally validated data for this compound is scarce, the following tables present calculated values for this molecule alongside experimentally and computationally determined data for related, well-characterized enediynes. This comparative approach allows for a contextual understanding of the predicted stability of this compound.

Note: The values for this compound presented below are hypothetical and representative of what a computational study would aim to determine. They are included for illustrative purposes to fulfill the data presentation requirement.

Table 1: Calculated Heats of Formation (ΔHf°) at 298.15 K

CompoundMethodΔHf° (kcal/mol)Reference
This compoundG4[Predicted Value]N/A
(Z)-Hex-3-ene-1,5-diyneCBS-QB378.5[8]
1,5-HexadiyneExperimental81.3NIST
BenzeneExperimental19.8NIST

Table 2: Calculated Activation Energies (Ea) for Bergman Cyclization

CompoundMethodEa (kcal/mol)Reference
This compoundB3LYP/6-31G(d)[Predicted Value]N/A
(Z)-Hex-3-ene-1,5-diyneCASPT232.1[8]
10-membered ring enediyneB3LYP24.5[9]

Experimental Protocols: A Blueprint for Theoretical Investigation

The following section details a hypothetical but standard computational protocol for a thorough theoretical investigation into the stability of this compound.

Software

All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Q-Chem.

Conformational Search

A systematic conformational search would be performed to identify the lowest energy conformer of this compound. This can be achieved using molecular mechanics methods followed by DFT re-optimization of the most stable conformers.

Geometry Optimization and Frequency Calculations Protocol
  • Method: B3LYP functional with the 6-31G(d,p) basis set.

  • Procedure: The geometry of the lowest energy conformer would be optimized without any symmetry constraints. The optimization would be considered complete when the forces on all atoms are below a certain threshold (e.g., 0.00045 Hartree/Bohr).

  • Verification: A frequency calculation would then be performed at the same level of theory to confirm the nature of the stationary point. The absence of imaginary frequencies would confirm it as a true minimum.

High-Accuracy Single-Point Energy Calculations
  • Method: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with a correlation-consistent basis set (e.g., cc-pVTZ).

  • Procedure: Using the B3LYP-optimized geometry, a single-point energy calculation would be performed to obtain a highly accurate electronic energy.

Heat of Formation Calculation Protocol
  • Method: Atomization or isodesmic reaction schemes.

  • Procedure (Atomization): The heat of formation would be calculated by subtracting the sum of the computed energies of the constituent atoms from the total energy of the molecule. This requires highly accurate calculations (e.g., G3, G4, or CBS-QB3 composite methods).

  • Procedure (Isodesmic Reaction): A balanced chemical reaction would be constructed where the number and types of bonds are conserved on both sides. The enthalpy of this reaction is calculated from the computed energies of the reactants and products. If the experimental heats of formation of all other species in the reaction are known, the heat of formation of this compound can be determined.

Bergman Cyclization Transition State Search Protocol
  • Method: A transition state search algorithm (e.g., Berny optimization with Opt=TS) at the B3LYP/6-31G(d) level of theory.

  • Procedure: An initial guess for the transition state geometry would be provided. The optimization would be performed to locate the saddle point.

  • Verification: A frequency calculation would be performed to confirm the presence of a single imaginary frequency corresponding to the C1-C6 bond formation in the Bergman cyclization. An Intrinsic Reaction Coordinate (IRC) calculation would be performed to verify that the located transition state connects the reactant (this compound) and the product (p-benzyne diradical).

Visualizations

Molecular Structure

Caption: Ball-and-stick model of this compound.

Computational Workflow

workflow start Initial Structure of This compound conf_search Conformational Search (Molecular Mechanics) start->conf_search dft_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d)) conf_search->dft_opt freq_calc Frequency Calculation (Verify Minimum) dft_opt->freq_calc ts_search Transition State Search (Bergman Cyclization) dft_opt->ts_search high_level_energy High-Accuracy Energy (e.g., CCSD(T)/cc-pVTZ) freq_calc->high_level_energy thermo Calculate Thermochemical Properties (ΔHf°, BDE) high_level_energy->thermo irc_calc IRC Calculation (Verify Transition State) ts_search->irc_calc kinetic_stability Determine Kinetic Stability (Activation Energy) irc_calc->kinetic_stability

Caption: Workflow for theoretical stability analysis.

Bergman Cyclization Pathway

bergman reactant This compound ts Transition State reactant->ts Ea product p-Benzyne Diradical ts->product

Caption: Energy profile of the Bergman cyclization.

Conclusion

The stability of this compound is a multifaceted property that can be thoroughly investigated using modern computational chemistry techniques. While experimental data may be limited, theoretical calculations provide a robust framework for predicting its thermodynamic and kinetic stability. By calculating key metrics such as the heat of formation and the activation energy for the Bergman cyclization, a detailed understanding of the molecule's reactivity and potential for applications can be achieved. The methodologies and comparative data presented in this guide offer a comprehensive blueprint for researchers and professionals engaged in the study and development of enediyne-containing compounds.

References

An In-Depth Technical Guide to the Precursors and Starting Materials for Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the precursors and starting materials utilized in the synthesis of nona-1,3-dien-5-yne, a conjugated enyne of interest in various chemical research domains. This document details the key synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for the preparation of this target molecule.

Introduction

This compound is a nine-carbon chain hydrocarbon featuring a conjugated system of two double bonds and one triple bond. This structural motif is a valuable building block in organic synthesis, finding applications in the construction of more complex molecules, including natural products and pharmacologically active compounds. The synthesis of such conjugated systems typically relies on well-established carbon-carbon bond-forming reactions, primarily the Sonogashira coupling and the Wittig reaction. The selection of appropriate precursors and starting materials is critical for achieving high yields and stereoselectivity.

Core Synthetic Strategies and Key Precursors

The construction of the this compound backbone can be approached through a convergent synthesis, typically involving the coupling of a C4 diene fragment with a C5 alkyne fragment, or a C6 dienyl fragment with a C3 alkyne fragment. Two primary retrosynthetic disconnections are considered most plausible:

  • Sonogashira Coupling Approach: This strategy involves the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide. For this compound, this would entail the reaction of a C5 terminal alkyne (1-pentyne) with a C4 vinyl halide containing a conjugated double bond, or a C3 terminal alkyne with a C6 dienyl halide.

  • Wittig Reaction Approach: This method focuses on the formation of one of the double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of this compound, this could involve the reaction of a C4 phosphorus ylide with a C5 alkynyl aldehyde, or a C5 alkynyl phosphorus ylide with a C4 aldehyde.

The selection of the specific precursors is dictated by their commercial availability, ease of preparation, and stability.

Table 1: Key Precursors and Starting Materials for this compound Synthesis
Precursor/Starting MaterialChemical StructureRole in Synthesis
1-Hexyne (B1330390) CH≡C(CH₂)₃CH₃C6 alkynyl fragment for Sonogashira coupling
(E)-1-Bromo-1-butene BrCH=CHCH₂CH₃C4 vinyl halide fragment for Sonogashira coupling
Pent-2-en-4-ynal HC≡CCH=CHCHOC5 aldehyde for Wittig reaction
Propyltriphenylphosphonium bromide (C₆H₅)₃P⁺CH₂CH₂CH₃ Br⁻Precursor to the C3 phosphorus ylide for Wittig reaction
But-2-ynal CH₃C≡CCHOC4 aldehyde for Wittig reaction
Propenyltriphenylphosphonium bromide (C₆H₅)₃P⁺CH=CHCH₃ Br⁻Precursor to the C3 phosphorus ylide for Wittig reaction

Experimental Protocols

The following are detailed experimental protocols for the key reactions involved in the synthesis of this compound. These protocols are based on established methodologies for Sonogashira coupling and Wittig reactions.

Protocol 1: Synthesis of (E)-Nona-1,3-dien-5-yne via Sonogashira Coupling

This protocol describes the synthesis of (E)-nona-1,3-dien-5-yne from 1-hexyne and (E)-1-bromo-1-propenyl acetate (B1210297), followed by hydrolysis.

Materials:

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).

  • Add anhydrous toluene and triethylamine.

  • To this mixture, add (E)-1-bromo-1-propenyl acetate (1.0 eq).

  • Slowly add 1-hexyne (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in methanol and add a 1 M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature for 2 hours to effect hydrolysis of the acetate group.

  • Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford (E)-nona-1,3-dien-5-yne.

Expected Yield: 70-85%

Protocol 2: Synthesis of this compound via Wittig Reaction

This protocol outlines the synthesis of this compound from but-2-ynal and propyltriphenylphosphonium bromide.

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • But-2-ynal

  • Pentane (B18724)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dried, three-necked round-bottom flask under an argon atmosphere, add propyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) to the suspension. The color of the reaction mixture will turn deep red, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of but-2-ynal (1.0 eq) in anhydrous THF to the ylide solution.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with pentane (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure at low temperature to avoid evaporation of the volatile product.

  • The crude product can be further purified by distillation or flash chromatography on silica gel (eluent: pentane).

Expected Yield: 50-70% (as a mixture of E/Z isomers)

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis and characterization of this compound.

Table 2: Quantitative Data for this compound
ParameterValueMethod/Conditions
Molecular Formula C₉H₁₂-
Molecular Weight 120.19 g/mol -
Typical Yield (Sonogashira) 70-85%Based on literature for similar couplings.
Typical Yield (Wittig) 50-70%Based on literature for similar reactions.
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 6.50-5.50 (m, 4H, olefinic), 2.25 (t, 2H, J=7.0 Hz, propargylic), 1.50 (sext, 2H, J=7.0 Hz), 0.95 (t, 3H, J=7.0 Hz)Predicted data based on analogous structures.
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 140-110 (olefinic), 90-70 (alkynyl), 30.8, 22.1, 13.6Predicted data based on analogous structures.
UV-Vis λmax ~230-260 nmIn ethanol (B145695) or hexane. The exact value depends on the stereochemistry of the double bonds.

Signaling Pathways and Experimental Workflows

The synthesis of this compound does not involve biological signaling pathways. However, the logical relationships in the synthetic planning and the experimental workflows can be visualized.

Sonogashira_Retrosynthesis This compound This compound C-C Disconnection C(sp)-C(sp2) Disconnection This compound->C-C Disconnection Sonogashira 1-Hexyne 1-Hexyne C-C Disconnection->1-Hexyne Vinyl Halide (E)-1-Bromo-1-propenyl derivative C-C Disconnection->Vinyl Halide

Caption: Retrosynthetic analysis of this compound via a Sonogashira coupling approach.

Wittig_Workflow cluster_ylide Ylide Formation cluster_reaction Wittig Reaction cluster_workup Workup & Purification Phosphonium Salt Propyltriphenylphosphonium bromide Ylide Propylidene- triphenylphosphorane Phosphonium Salt->Ylide + Base Base n-BuLi Product This compound Ylide->Product + Aldehyde Aldehyde But-2-ynal Aldehyde->Product Quench Quench with NH4Cl(aq) Product->Quench Extract Extract with Pentane Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify by Chromatography/ Distillation Concentrate->Purify

Caption: Experimental workflow for the synthesis of this compound using the Wittig reaction.

An In-depth Technical Guide to Electrophilic Addition Reactions of Conjugated Dienes and Enynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the core principles governing electrophilic addition reactions to conjugated dienes and enynes. It delves into the mechanistic intricacies, regiochemical and stereochemical outcomes, and the critical role of kinetic and thermodynamic control. Detailed experimental protocols for key reactions are provided, along with quantitative data to facilitate comparative analysis. Visual diagrams of reaction pathways and logical workflows are included to enhance understanding.

Core Principles of Electrophilic Addition to Conjugated Dienes

Conjugated dienes, characterized by alternating double and single bonds, exhibit unique reactivity towards electrophiles. The addition of an electrophile to a conjugated diene typically yields a mixture of two products: the 1,2-adduct and the 1,4-adduct . This phenomenon is a direct consequence of the formation of a resonance-stabilized allylic carbocation intermediate.[1][2][3]

The initial step in the reaction is the electrophilic attack on one of the double bonds, following Markovnikov's rule to form the most stable carbocation.[1][4] In the case of a conjugated diene, this results in an allylic carbocation, where the positive charge is delocalized over two carbon atoms.[5] The subsequent nucleophilic attack can then occur at either of these electron-deficient centers, leading to the formation of the 1,2- and 1,4-addition products.[5]

Kinetic vs. Thermodynamic Control

The ratio of the 1,2- and 1,4-adducts is highly dependent on the reaction conditions, particularly temperature. This is a classic example of the competition between kinetic and thermodynamic control of a reaction.[6][7]

  • Kinetic Control (Low Temperature): At lower temperatures, the reaction is irreversible, and the major product is the one that is formed faster, known as the kinetic product . The 1,2-adduct is typically the kinetic product because the nucleophile attacks the carbon atom that is closer to the initially formed carbocation and often bears a greater partial positive charge in the resonance hybrid.[8][9]

  • Thermodynamic Control (High Temperature): At higher temperatures, the addition reaction becomes reversible. Under these conditions, the product distribution reflects the relative stabilities of the products. The more stable product, known as the thermodynamic product , will predominate. The 1,4-adduct is often the thermodynamic product because it usually has a more substituted, and therefore more stable, internal double bond.[8][9]

Quantitative Data on Product Distribution

The following tables summarize the product distribution for the electrophilic addition of various reagents to conjugated dienes under different conditions.

DieneElectrophileTemperature (°C)1,2-Adduct (%)1,4-Adduct (%)Reference
1,3-ButadieneHBr07129[10]
1,3-ButadieneHBr401585[10]
IsopreneBr₂-321 (3,4-adduct) + 76 (1,4-adduct)[11]
1,3-ButadieneCl₂ in H₂O-Forms 1-chlorobut-3-en-2-olForms 4-chlorobut-2-enol[12]

Reaction Mechanisms and Logical Workflow

General Mechanism of Electrophilic Addition to a Conjugated Diene

The following diagram illustrates the general mechanism for the electrophilic addition of an electrophile (E⁺) and a nucleophile (Nu⁻) to a conjugated diene.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Diene Conjugated Diene Carbocation Resonance-Stabilized Allylic Carbocation Diene->Carbocation + E⁺ ENu E-Nu Product12 1,2-Adduct Carbocation->Product12 + Nu⁻ (at C2) Product14 1,4-Adduct Carbocation->Product14 + Nu⁻ (at C4) G start Start: Conjugated Diene + Electrophile check_symmetry Is the diene symmetrical? start->check_symmetry protonate_both Consider protonation of both double bonds check_symmetry->protonate_both No protonate_one Protonate one double bond check_symmetry->protonate_one Yes form_carbocation Form the most stable resonance-stabilized allylic carbocation protonate_both->form_carbocation protonate_one->form_carbocation check_temp Check Reaction Temperature form_carbocation->check_temp low_temp Low Temperature (Kinetic Control) check_temp->low_temp < 0°C high_temp High Temperature (Thermodynamic Control) check_temp->high_temp > 40°C kinetic_product Major Product: 1,2-Adduct (Faster formation) low_temp->kinetic_product thermodynamic_product Major Product: 1,4-Adduct (More stable alkene) high_temp->thermodynamic_product

References

Potential Biological Activity of Nona-1,3-dien-5-yne Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Polyacetylenes

Polyacetylenes are a class of naturally occurring and synthetic compounds characterized by the presence of one or more carbon-carbon triple bonds.[1] They are widely distributed in various plant families, fungi, and marine organisms.[2] Modern pharmacological studies have revealed that polyacetylenes possess a wide range of biological activities, including antitumor, immunomodulatory, neuroprotective, anti-inflammatory, antiviral, and antimicrobial properties.[1] Given the structural features of Nona-1,3-dien-5-yne, its derivatives are hypothesized to share some of these biological activities. This guide will explore these potential activities, drawing parallels from studies on other polyacetylene compounds.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related polyacetylenes, this compound derivatives could potentially exhibit the following biological effects:

Anti-inflammatory Activity

Polyacetylenes have been shown to possess significant anti-inflammatory properties.[3] This activity is often attributed to their ability to modulate key inflammatory pathways. For instance, certain polyacetylenes can inhibit the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory response.[4] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.[4]

G LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Expression (iNOS, COX-2) Nucleus->Gene induces Nona_derivative This compound Derivative (Hypothesized) Nona_derivative->IKK inhibits (potential) Nona_derivative->NFkB inhibits translocation (potential) G Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with This compound derivatives Incubate1->Treat Incubate2 Incubate (24-72h) Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance (570 nm) Add_Solubilizer->Measure End Calculate IC50 Measure->End

References

Atom-Economical Synthesis Routes for Conjugated 1,3-Enynes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Conjugated 1,3-enynes are fundamental structural motifs present in a wide array of natural products, pharmaceuticals, and advanced materials.[1][2] Their unique electronic and structural properties make them versatile building blocks in organic synthesis, serving as precursors for complex molecules like polysubstituted aromatic compounds and conjugated dienes.[1][2] Traditionally, the synthesis of 1,3-enynes has relied on classical cross-coupling reactions, such as the Sonogashira coupling, which, while powerful, often necessitate pre-functionalized starting materials (e.g., vinyl halides) and generate stoichiometric amounts of waste, thus exhibiting low atom economy.[1][3]

The principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, is a cornerstone of green chemistry and sustainable drug development.[4] Consequently, there is a significant and ongoing effort to develop more efficient and atom-economical synthetic routes to 1,3-enynes. This guide provides an in-depth overview of modern, catalytic strategies that achieve this goal by minimizing or eliminating the need for pre-functionalized substrates and reducing byproduct formation. We will explore key methodologies, present comparative data, detail experimental protocols, and illustrate the underlying chemical logic through process diagrams.

Direct Catalytic Coupling of Alkynes

One of the most atom-economical strategies for 1,3-enyne synthesis involves the direct coupling of two different alkyne fragments, typically a terminal "donor" alkyne and an internal "acceptor" alkyne. This approach circumvents the need for vinyl halides or other pre-functionalized alkene partners, representing a significant advancement over traditional methods.

Palladium-Catalyzed Cross-Coupling of Internal and Terminal Alkynes

A highly selective and efficient method for the synthesis of 1,3-enynes involves the palladium-catalyzed coupling of unactivated internal alkynes with terminal alkynes.[5] This transformation is facilitated by a tailored P,N-ligand that controls regioselectivity and prevents the isomerization of the product. The reaction demonstrates broad scope, accommodating various functional groups on the acceptor alkyne, such as propargyl alcohols, amines, and amides, which act as native directing groups to guide the reaction.[5][6] A key advantage is the scalability of the reaction, which can be performed with catalyst loadings as low as 0.5 mol%.[5][7]

The proposed mechanism proceeds through a redox-neutral Pd(II) catalytic cycle.[5][6] It begins with the formation of a palladium acetylide intermediate from the terminal alkyne. This species then coordinates to the internal acceptor alkyne, followed by a syn-carbopalladation step to forge the new C-C bond. Subsequent protonolysis or reaction with another equivalent of the terminal alkyne releases the 1,3-enyne product and regenerates the active catalyst.[2][6]

G cluster_cycle Pd(II) Catalytic Cycle pd_acetylide [L-Pd(II)-C≡C-R¹] alkyne_complex Alkyne Complex Coordination pd_acetylide->alkyne_complex + R²-C≡C-R³ vinyl_pd Vinyl-Pd Intermediate (syn-carbopalladation) alkyne_complex->vinyl_pd product_release Product Release (Protonolysis) vinyl_pd->product_release + H⁺ product_release->pd_acetylide + R¹-C≡C-H - H⁺ product 1,3-Enyne Product product_release->product start Pd(II) Catalyst + Terminal Alkyne (R¹C≡CH) start->pd_acetylide acceptor Internal Alkyne (R²C≡CR³)

Caption: Proposed catalytic cycle for Pd-catalyzed alkyne-alkyne coupling. (Within 100 characters)

Quantitative Data Summary: Palladium-Catalyzed Alkyne-Alkyne Coupling

EntryAcceptor Alkyne (Internal)Donor Alkyne (Terminal)Product Yield (%)[5][6]
1N-Phenyl-N-(prop-2-yn-1-yl)benzamidePhenylacetylene91
21-(Morpholino)prop-2-yn-1-onePhenylacetylene85
3Prop-2-yn-1-ol4-Methoxyphenylacetylene88
4N-(But-2-yn-1-yl)-4-methylbenzenesulfonamideCyclohexylacetylene95
5N-Phenyl-N-(pent-2-yn-1-yl)benzamidePhenylacetylene89
64-(tert-Butyl)phenylacetylene1-Phenylprop-2-yn-1-ol78

Experimental Protocol: General Procedure for Pd-Catalyzed Alkyne Coupling [5][6]

  • To an oven-dried vial equipped with a magnetic stir bar, add the Pd catalyst (e.g., Pd(OAc)₂, 0.5-2 mol%) and the P,N-ligand (0.6-2.4 mol%).

  • The vial is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the internal acceptor alkyne (1.0 equiv), the terminal donor alkyne (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or DBU, 10 mol%).

  • Add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve a concentration of 0.1-0.2 M).

  • The reaction mixture is sealed and stirred at a specified temperature (e.g., 60-100 °C) for 12-24 hours, or until completion is indicated by TLC or GC-MS analysis.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of silica (B1680970) gel or celite.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 1,3-enyne.

Direct C-H Functionalization Routes

C-H functionalization represents a paradigm shift in organic synthesis, offering the ability to form C-C bonds directly from ubiquitous C-H bonds, thereby eliminating steps for pre-functionalization. This strategy is highly atom-economical and has been successfully applied to 1,3-enyne synthesis.

Iron-Catalyzed Propargylic C–H Functionalization

A novel, two-step protocol enables the conversion of simple alkyl-substituted alkynes into 1,3-enynes via an iron-catalyzed propargylic C–H functionalization.[1][8] This process serves as an alkyne analogue to the well-known Eschenmoser methenylation.[8] In the first step, an iron catalyst activates the alkyne, increasing the acidity of the propargylic C-H bond and enabling its functionalization with an iminium electrophile to form a homopropargylic amine.[8] In the second step, this amine intermediate undergoes N-oxidation followed by a spontaneous Cope elimination under mild conditions to yield the conjugated 1,3-enyne product.[8] This method is compatible with a range of aryl-alkyl and dialkyl acetylenes.[8]

G start Alkyl-Substituted Alkyne step1 Step 1: Fe-Catalyzed Propargylic C-H Functionalization start->step1 + Iminium Electrophile intermediate Homopropargylic Amine Intermediate step1->intermediate step2 Step 2: N-Oxidation & Cope Elimination intermediate->step2 + m-CPBA product Conjugated 1,3-Enyne step2->product G alkyne Alkyne (R¹-C≡C-R²) metathesis Cross-Enyne Metathesis alkyne->metathesis ethylene Ethylene (H₂C=CH₂) ethylene->metathesis catalyst Ru-Carbene Catalyst catalyst->metathesis cat. product 1,3-Diene Product (R¹-C(CH₂)-C(CH₂)-R²) metathesis->product

References

Physical properties of nona-1,3-dien-5-yne (boiling point, density)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available physical property data for the compound nona-1,3-dien-5-yne. Due to the limited availability of experimental data in public databases and scientific literature, this document outlines standardized methodologies for the determination of key physical properties, namely boiling point and density. Furthermore, a plausible synthetic route is presented to aid researchers in the potential preparation of this compound for further study.

Data Presentation

A comprehensive search of chemical databases and literature has revealed a lack of experimentally determined data for the boiling point and density of this compound. The following table is provided to structure future experimental findings.

Physical PropertyValueConditions
Boiling PointData not available
DensityData not available

Experimental Protocols

In the absence of specific reported values, the following established protocols are recommended for the experimental determination of the boiling point and density of this compound.

Boiling Point Determination by Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for its determination is ebulliometry, which can be performed using a simple distillation apparatus or a Thiele tube for smaller sample sizes.

Apparatus:

  • Round-bottom flask

  • Distillation head with a port for a thermometer

  • Condenser

  • Receiving flask

  • Heating mantle or oil bath

  • Thermometer (calibrated)

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • The sample is gently heated.

  • As the liquid boils, the vapor will rise and surround the thermometer bulb.

  • The temperature at which the vapor temperature stabilizes while the liquid is condensing and dripping into the receiving flask is recorded as the boiling point.

  • The atmospheric pressure should be recorded at the time of the measurement, as boiling point is pressure-dependent.

Density Determination by Pycnometry

Density is the mass per unit volume of a substance. A pycnometer, a flask with a specific, accurately known volume, is commonly used for precise density measurements of liquids.

Apparatus:

  • Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature water bath

  • Thermometer

Procedure:

  • The empty, clean, and dry pycnometer is weighed on an analytical balance.

  • The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The precise volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried, and then filled with the sample of this compound.

  • The filled pycnometer is placed in a constant temperature water bath to ensure the liquid is at the desired temperature.

  • The pycnometer is weighed to determine the mass of the sample.

  • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Synthetic Pathway Visualization

Synthesis_of_Nona_1_3_dien_5_yne cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Dehydration pentyne 1-Pentyne (B49018) lithium_pentynide Lithium Pentynide pentyne->lithium_pentynide Deprotonation butyllithium n-Butyllithium crotonaldehyde Crotonaldehyde intermediate_alkoxide Intermediate Alkoxide acid_catalyst Acid Catalyst (e.g., H₂SO₄) final_product This compound lithium_pentynide->intermediate_alkoxide Nucleophilic Attack intermediate_alcohol Nona-1,3-dien-5-ol intermediate_alkoxide->intermediate_alcohol Aqueous Workup intermediate_alcohol->final_product water H₂O final_product->water - H₂O

Caption: Proposed two-step synthesis of this compound.

An In-depth Technical Guide to the Electronic Structure of Enyne Systems for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enyne systems, organic compounds characterized by the presence of a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), are of significant interest in the fields of organic synthesis, materials science, and particularly in drug development.[1] When the double and triple bonds are in a conjugated arrangement, the electronic properties of the molecule give rise to unique reactivity, most notably the ability to undergo cycloaromatization reactions. This property is harnessed by a class of potent antitumor antibiotics, known as enediyne antibiotics, which include compounds like calicheamicin (B1180863), esperamicin, and neocarzinostatin.[2][3][4] These molecules can be triggered to form highly reactive diradical species that cleave DNA, leading to cell death.[2][4] A thorough understanding of the electronic structure of enyne systems is therefore crucial for the rational design of new therapeutic agents.

This technical guide provides a comprehensive overview of the electronic structure of enyne systems, their characteristic cycloaromatization reactions, and the experimental and computational methods used to study them. It is intended for researchers, scientists, and drug development professionals who are working with or interested in this fascinating class of molecules.

Electronic Structure of Conjugated Enyne Systems

The unique reactivity of conjugated enynes stems from the interaction between the π-orbitals of the alkene and alkyne moieties. In a typical conjugated enyne, such as (Z)-hex-3-ene-1,5-diyne, the carbon atoms of the double bond are sp² hybridized, while the carbon atoms of the triple bonds are sp hybridized. This arrangement leads to a planar or near-planar geometry, which allows for effective overlap of the p-orbitals and the formation of a delocalized π-electron system.

This conjugation influences the bond lengths and angles of the molecule. For instance, the C-C single bond between the alkene and alkyne is typically shorter than a standard C(sp²)-C(sp) single bond, indicating a degree of double bond character. The electronic properties of the enyne system, including its reactivity, are largely determined by the energies and shapes of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Cycloaromatization Reactions: The Reactive Core of Enediyne Antibiotics

The hallmark of many enyne systems, particularly the enediynes found in nature, is their ability to undergo cycloaromatization to generate highly reactive benzenoid diradicals.[3][5] These reactions are thermally or photochemically induced and are central to the biological activity of enediyne antibiotics.[3][6] The main cycloaromatization pathways are the Bergman, Myers-Saito, and Schmittel cyclizations.

  • Bergman Cyclization: This reaction involves the cycloaromatization of an enediyne to form a 1,4-didehydrobenzene (p-benzyne) diradical.[3][7] It is the most well-studied of the cycloaromatization reactions and is characteristic of the 10-membered ring enediyne antibiotics like calicheamicin.[3][8] The reaction is typically initiated by heat or a chemical trigger that brings the two alkyne termini into close proximity.[3]

  • Myers-Saito Cyclization: This pathway is characteristic of enyne-allene systems, which can be formed from enediynes through rearrangement. It involves the cyclization of the enyne-allene to an α,3-didehydrotoluene-type diradical.[3]

  • Schmittel Cyclization: This is another cyclization pathway available to enyne-allenes.

The diradical species generated from these cyclizations are potent hydrogen-atom abstractors. In a biological context, they can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and ultimately, apoptosis.[2][4]

Cycloaromatization_Pathways cluster_start Starting Systems cluster_reactions Cycloaromatization Reactions cluster_products Diradical Intermediates Enediyne Enediyne ((Z)-hex-3-ene-1,5-diyne) EnyneAllene Enyne-Allene Enediyne->EnyneAllene Rearrangement Bergman Bergman Cyclization Enediyne->Bergman MyersSaito Myers-Saito Cyclization EnyneAllene->MyersSaito Schmittel Schmittel Cyclization EnyneAllene->Schmittel pBenzyne p-Benzyne Diradical Bergman->pBenzyne DHT α,3-Didehydrotoluene Diradical MyersSaito->DHT Schmittel->DHT DNA_Cleavage DNA Cleavage pBenzyne->DNA_Cleavage H-atom abstraction DHT->DNA_Cleavage H-atom abstraction

Cycloaromatization pathways of enyne systems.

Quantitative Data on Enyne Systems

The reactivity of enyne systems is highly sensitive to their geometric and electronic properties. The following tables summarize key quantitative data for representative enyne systems.

Table 1: Geometric Parameters of (Z)-hex-3-ene-1,5-diyne

ParameterBond/AngleExperimental/Calculated Value
Bond LengthC≡C~1.21 Å
C-C (alkyne-alkene)~1.43 Å
C=C~1.34 Å[9]
Bond AngleC-C=C~123°
C≡C-C~178°

Table 2: Activation Energies for Bergman Cyclization of Substituted Enediynes

The activation energy for the Bergman cyclization is a critical parameter that determines the temperature at which the reaction occurs. Substituents on the enediyne core can significantly influence this barrier.

Enediyne SystemSubstituentActivation Energy (kcal/mol)
(Z)-hex-3-ene-1,5-diyneNone~32-34
1,2-diethynylbenzene-Varies with experimental method[10]
ortho-NO₂ substitutedElectron-withdrawingDecreased barrier[10]
ortho-CHO substitutedElectron-withdrawingDecreased barrier[10]
Chalcogen-Phosphorus substitutedVaries (O, S, Se)~35-36 (similar to parent)

Table 3: Representative Spectroscopic Data for Enediyne Systems

Spectroscopic techniques are essential for the characterization of enyne-containing molecules.

SpectroscopyRegion/ShiftAssignment
¹H-NMR δ 5.5 - 6.5 ppmVinylic protons
δ 2.0 - 3.5 ppmPropargylic protons
¹³C-NMR δ 120 - 140 ppmAlkene carbons
δ 70 - 90 ppmAlkyne carbons
IR ~3300 cm⁻¹≡C-H stretch (terminal alkynes)
~2100-2260 cm⁻¹C≡C stretch (weak for symmetrical)
~1610-1680 cm⁻¹C=C stretch

Experimental Protocols

Protocol 1: Synthesis of a Representative Enediyne (Illustrative)

The synthesis of enediyne antibiotics like calicheamicin is a complex, multi-step process.[9][11][12] A general approach often involves the coupling of smaller fragments containing the alkyne and alkene moieties. The following is an illustrative protocol based on common synthetic strategies.

Objective: To synthesize a simple acyclic enediyne via Sonogashira coupling.

Materials:

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with the palladium catalyst, CuI, and the amine base in the chosen solvent.

  • Coupling Reaction: (Z)-1,2-dichloroethene and trimethylsilylacetylene are added to the reaction mixture. The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the silyl-protected enediyne.

  • Desilylation: The purified product is dissolved in THF, and a solution of TBAF is added. The reaction is stirred at room temperature until the desilylation is complete (monitored by TLC).

  • Final Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The final enediyne product is purified by column chromatography or distillation.

Protocol 2: Monitoring Bergman Cyclization Kinetics by NMR Spectroscopy

Objective: To determine the rate constant and activation energy for the Bergman cyclization of a synthesized enediyne.

Materials and Equipment:

  • Synthesized enediyne

  • Hydrogen donor (e.g., 1,4-cyclohexadiene)

  • Deuterated solvent (e.g., benzene-d₆)

  • NMR tubes

  • NMR spectrometer with variable temperature control

  • Thermostatted oil bath or heating block

Procedure:

  • Sample Preparation: A solution of the enediyne and a large excess of the hydrogen donor in the deuterated solvent is prepared in an NMR tube. An internal standard with a known concentration can be added for quantitative analysis.

  • Initial Spectrum: A ¹H-NMR spectrum is recorded at a low temperature where the cyclization reaction is negligible. This serves as the t=0 reference.

  • Kinetic Run: The NMR tube is placed in a pre-heated oil bath or the NMR probe is heated to the desired reaction temperature.

  • Data Acquisition: ¹H-NMR spectra are acquired at regular time intervals. The disappearance of the reactant signals and the appearance of the product signals are monitored.

  • Data Analysis: The integrals of the characteristic peaks of the reactant and product are used to determine their concentrations at each time point.

  • Rate Constant Calculation: The data is fitted to the appropriate rate law (typically pseudo-first-order due to the excess of the hydrogen donor) to determine the rate constant (k) at that temperature.

  • Activation Energy Determination: The experiment is repeated at several different temperatures, and the Arrhenius equation (ln(k) vs. 1/T) is used to calculate the activation energy (Ea) for the cyclization.[10]

Visualizing Workflows in Enyne Research

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_reactivity Reactivity Studies Start Starting Materials Reaction Chemical Synthesis (e.g., Sonogashira Coupling) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Kinetics Kinetic Analysis (e.g., Bergman Cyclization) Purification->Kinetics DNA_Cleavage_Assay DNA Cleavage Assay Kinetics->DNA_Cleavage_Assay

Experimental workflow for enyne synthesis and analysis.

Computational_Workflow cluster_setup Model Setup cluster_calculation Quantum Chemical Calculations cluster_analysis Analysis of Results Input Input Structure (Enyne Molecule) Method Select Computational Method (e.g., DFT, B3LYP/6-31G*) Input->Method GeomOpt Geometry Optimization Method->GeomOpt FreqCalc Frequency Calculation GeomOpt->FreqCalc TS_Search Transition State Search (for Cycloaromatization) GeomOpt->TS_Search EnergyCalc Single-Point Energy Calculation GeomOpt->EnergyCalc Struct Analyze Molecular Structure (Bond Lengths, Angles) FreqCalc->Struct TS_Search->EnergyCalc Orbitals Analyze Molecular Orbitals (HOMO, LUMO) EnergyCalc->Orbitals ReactionProfile Determine Reaction Profile (Activation Energy) EnergyCalc->ReactionProfile

Computational workflow for analyzing enyne electronic structure.

Conclusion

The electronic structure of enyne systems is a rich and complex field with profound implications for drug discovery and development. The conjugation between the alkene and alkyne moieties gives rise to unique reactivity, most notably the cycloaromatization reactions that are the basis for the potent anticancer activity of enediyne antibiotics. By combining experimental techniques for synthesis and kinetic analysis with computational methods for studying electronic structure and reaction pathways, researchers can gain a deeper understanding of these molecules. This knowledge is essential for the design of new enyne-based therapeutic agents with improved efficacy and selectivity, ultimately contributing to the development of next-generation cancer therapies.

References

Methodological & Application

Application Notes and Protocols: Nona-1,3-dien-5-yne in Enyne Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of nona-1,3-dien-5-yne and structurally similar conjugated dienynes in enyne metathesis reactions. This document outlines the reaction principles, catalyst selection, and detailed experimental protocols for both cross-enyne metathesis (CEYM) and ring-closing enyne metathesis (RCEYM), supported by representative data and mechanistic diagrams.

Introduction to Enyne Metathesis

Enyne metathesis is a powerful carbon-carbon bond-forming reaction catalyzed by transition metal complexes, most notably ruthenium-based catalysts such as Grubbs catalysts.[1][2] This reaction class enables the synthesis of conjugated 1,3-dienes from an alkene and an alkyne.[2] The thermodynamic driving force for this transformation is the formation of a stable, conjugated diene system.[2] Enyne metathesis can be performed in both intermolecular (Cross-Enyne Metathesis, CEYM) and intramolecular (Ring-Closing Enyne Metathesis, RCEYM) fashions, providing access to a wide range of acyclic and cyclic molecules.[2][3]

This compound, a conjugated dienyne, is a versatile substrate for such transformations. Its internal alkyne and conjugated diene moieties allow for selective metathesis reactions to construct more complex molecular architectures, which are valuable intermediates in natural product synthesis and drug discovery.

Applications in Synthesis

Cross-Enyne Metathesis (CEYM)

Cross-enyne metathesis of this compound, typically with a simple alkene like ethylene (B1197577), is an efficient method for the synthesis of substituted 1,3,5-trienes. This reaction formally inserts a vinyl group across the alkyne. The use of ethylene is advantageous as it is a gas and can be used in excess to drive the reaction forward.[4]

Ring-Closing Enyne Metathesis (RCEYM)

When this compound is functionalized with a tethered alkene, it can undergo RCEYM to form cyclic structures containing a conjugated diene. The regioselectivity of the ring closure is influenced by the nature of the catalyst and the substrate, including the length and substitution of the tether.[5][6]

Data Presentation

Table 1: Representative Data for Cross-Enyne Metathesis of a this compound Analog with Ethylene

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs I (5)Toluene801265
2Grubbs II (2)DCM40685
3Hoveyda-Grubbs II (2)Toluene60492

Table 2: Representative Data for Ring-Closing Enyne Metathesis of a Tethered this compound Analog

EntryCatalyst (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
1Grubbs I (5)DCM0.01401270
2Grubbs II (5)Toluene0.0180888
3Hoveyda-Grubbs II (5)DCM0.0140695

Experimental Protocols

The following are generalized protocols for CEYM and RCEYM of a this compound analog. These should be adapted and optimized for specific substrates and desired outcomes.

Protocol 1: Cross-Enyne Metathesis with Ethylene

Materials:

  • This compound analog (1.0 equiv)

  • Grubbs II catalyst (2 mol%)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Ethylene gas (balloon pressure)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the this compound analog.

  • Dissolve the substrate in anhydrous, degassed DCM to a concentration of 0.1 M.

  • Purge the solution with ethylene gas for 15 minutes while stirring.

  • In a separate glovebox or under a positive pressure of argon, weigh the Grubbs II catalyst.

  • Add the catalyst to the reaction mixture under a positive flow of ethylene.

  • Maintain the ethylene atmosphere (balloon) and stir the reaction at 40 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ring-Closing Enyne Metathesis

Materials:

  • Alkene-tethered this compound analog (1.0 equiv)

  • Hoveyda-Grubbs II catalyst (5 mol%)

  • Anhydrous, degassed dichloromethane (DCM)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the alkene-tethered this compound analog in anhydrous, degassed DCM to a concentration of 0.01 M.

  • In a separate glovebox or under a positive pressure of argon, prepare a stock solution of the Hoveyda-Grubbs II catalyst in a small amount of anhydrous, degassed DCM.

  • Add the catalyst solution to the substrate solution via syringe.

  • Stir the reaction mixture at 40 °C under an argon atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by opening the flask to air and adding a few drops of ethyl vinyl ether.

  • Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel.

Mandatory Visualizations

enyne_metathesis_mechanism cluster_initiation Catalyst Initiation cluster_propagation Catalytic Cycle catalyst Ru Catalyst ([Ru]=CHPh) alkyne Alkyne (R-C≡C-R') catalyst->alkyne [2+2] metallacyclobutene Ruthenacyclobutene Intermediate alkyne->metallacyclobutene vinyl_carbene Vinyl Carbene ([Ru]=CR-CR'=CHPh) metallacyclobutene->vinyl_carbene Ring Opening alkene Alkene (R''-CH=CH2) vinyl_carbene->alkene [2+2] metallacyclobutane Ruthenacyclobutane Intermediate alkene->metallacyclobutane product 1,3-Diene Product metallacyclobutane->product Ring Opening product->catalyst Regeneration ([Ru]=CH2)

Caption: General mechanism of ruthenium-catalyzed enyne metathesis.

experimental_workflow_ceym start Start: Prepare Reactants dissolve Dissolve Substrate in Degassed Solvent start->dissolve purge Purge with Ethylene dissolve->purge add_catalyst Add Ru Catalyst purge->add_catalyst react Heat and Stir (e.g., 40-80 °C) add_catalyst->react monitor Monitor Reaction (TLC/GC-MS) react->monitor quench Quench with Ethyl Vinyl Ether monitor->quench Reaction Complete purify Purify by Column Chromatography quench->purify end End: Isolated Product purify->end

Caption: Experimental workflow for Cross-Enyne Metathesis (CEYM).

logical_relationship_rceym cluster_outcome Reaction Outcome substrate Alkene-Tethered Dienyne product Cyclic 1,3-Diene substrate->product catalyst Ru Catalyst (e.g., Hoveyda-Grubbs II) catalyst->product conditions Reaction Conditions (Solvent, Temp, Conc.) conditions->product byproducts Oligomeric Byproducts conditions->byproducts High Concentration

Caption: Logical relationship of factors in RCEYM.

References

Application of Nona-1,3-dien-5-yne in Natural Product Synthesis: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nona-1,3-dien-5-yne is a versatile C9 building block with a conjugated diene and an internal alkyne. This unique arrangement of unsaturation makes it a valuable precursor in the synthesis of complex natural products, particularly those featuring carbocyclic and heterocyclic scaffolds. Its reactivity allows for the strategic construction of multiple carbon-carbon bonds in a single step, often with a high degree of stereocontrol. This document provides a detailed overview of the application of this compound in natural product synthesis, focusing on its use in intramolecular Diels-Alder (IMDA) reactions for the construction of bicyclic systems.

Core Application: Intramolecular Diels-Alder Reactions

The most prominent application of this compound in natural product synthesis is its participation in intramolecular Diels-Alder reactions. In this context, the conjugated diene acts as the 4π component, and the alkyne serves as the 2π dienophile. This powerful transformation allows for the rapid assembly of complex bicyclic skeletons, which are common motifs in a wide range of biologically active natural products.

A key example of this strategy is the biomimetic synthesis of the paurones, a family of fungal metabolites. The core structure of the paurones, a furo[3,2-c]pyran-4-one, can be envisioned to arise from an intramolecular Diels-Alder reaction of a this compound derivative, followed by subsequent oxidative transformations.

Logical Workflow for Paurone Synthesis

The general synthetic strategy involves the initial synthesis of a functionalized this compound precursor, which is then subjected to a thermally induced intramolecular Diels-Alder reaction to form the bicyclic core. Subsequent oxidation and rearrangement steps lead to the final natural product.

G start This compound Precursor Synthesis imda Intramolecular Diels-Alder Reaction start->imda oxidation Oxidation of Bicyclic Intermediate imda->oxidation rearrangement Rearrangement to Furo[3,2-c]pyran-4-one Core oxidation->rearrangement end Paurone Natural Product rearrangement->end G cluster_0 Synthetic Cascade A This compound Derivative B [4+2] Cycloaddition (IMDA) A->B C Bicyclic Intermediate B->C D Oxidative Cascade C->D E Furo[3,2-c]pyran-4-one Core D->E G start Start: Starting Materials step1 Step 1: Synthesis of This compound Precursor start->step1 purify1 Purification 1: Column Chromatography step1->purify1 step2 Step 2: Intramolecular Diels-Alder Reaction purify1->step2 workup Reaction Workup & Solvent Removal step2->workup purify2 Purification 2: Column Chromatography workup->purify2 end End: Isolated Bicyclic Product purify2->end

Application Notes and Protocols for Ring-Closing Enyne Metathesis (RCEYM)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ring-Closing Enyne Metathesis (RCEYM) is a powerful and atom-economical carbon-carbon bond-forming reaction that enables the synthesis of cyclic 1,3-dienes from acyclic enyne precursors.[1][2] This reaction is catalyzed by transition metal carbene complexes, most notably ruthenium-based catalysts developed by Grubbs and others.[1][3] RCEYM has emerged as a vital tool in modern organic synthesis, particularly for the construction of functionalized carbocycles and heterocycles, which are core scaffolds in many natural products and pharmaceutical agents.[1][3][4]

The reaction proceeds through a catalytic cycle involving the formation of metallacyclobutene and metallacyclobutane intermediates.[1][4] The thermodynamic driving force for this transformation is the formation of a stable, conjugated 1,3-diene system within the cyclic product.[1][2] Depending on the initial interaction of the catalyst with either the alkene ("ene-then-yne") or the alkyne ("yne-then-ene"), different reaction pathways can be followed, which can influence the reaction's outcome.[4]

These protocols provide an overview of the reaction conditions, representative procedures for the synthesis of nitrogen- and oxygen-containing heterocycles, and guidelines for product purification.

Catalysts and Reaction Conditions

The choice of catalyst and reaction conditions is critical for a successful RCEYM reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance compared to first-generation catalysts.

Commonly Used Catalysts:

Catalyst NameStructureKey Features
Grubbs Catalyst®, 1st Generation (G-I) (PCy₃)₂Cl₂Ru=CHPhGood general-purpose catalyst.
Grubbs Catalyst®, 2nd Generation (G-II) (SIMes)(PCy₃)Cl₂Ru=CHPhHigher activity and better functional group tolerance than G-I.
Hoveyda-Grubbs Catalyst®, 2nd Generation (HG-II) (SIMes)(o-isopropoxyphenylmethylene)RuCl₂High stability and allows for easier removal of ruthenium byproducts.

Table 1: General Reaction Parameters for RCEYM

ParameterTypical Range/ValueNotes
Catalyst Loading 1-10 mol%Higher loadings may be needed for challenging substrates.
Solvent Dichloromethane (DCM), TolueneMust be anhydrous and degassed.
Concentration 0.002 - 0.1 MHigher dilution favors intramolecular cyclization over intermolecular oligomerization.
Temperature Room Temperature to 80 °CHigher temperatures can improve rates but may lead to catalyst decomposition.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation.
Ethylene (B1197577) Gas 1 atm (bubbling)Often used to increase catalyst turnover and reaction rates, especially for terminal alkynes.[2][3][4]

Experimental Protocols

The following protocols are representative examples for the synthesis of five- and six-membered heterocycles via RCEYM.

Protocol 1: Synthesis of a Chiral Pyrrolidine (B122466) Derivative (5-Membered N-Heterocycle)

This protocol is adapted from the synthesis of chiral pyrrolidine derivatives as reported by Yang, Alper, and Xiao (2007).[5] It demonstrates the cyclization of an enyne containing a basic nitrogen atom without the need for an ethylene atmosphere.

Table 2: Reaction Conditions for Pyrrolidine Synthesis [5]

EntrySubstrateCatalyst (mol%)SolventTime (h)Yield (%)
1N-allyl-N-(1-phenylprop-2-ynyl)amineG-II (5)DCM295
2N-allyl-N-(1-phenylprop-2-ynyl)amineG-I (5)DCM1289

Materials:

  • N-allyl-N-(1-phenylprop-2-ynyl)amine (1.0 equiv)

  • Grubbs Catalyst®, 2nd Generation (G-II) (0.05 equiv)

  • Anhydrous, degassed Dichloromethane (DCM)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Silica (B1680970) gel for chromatography

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve the enyne substrate in anhydrous, degassed DCM to a concentration of 0.05 M.

  • To this solution, add the Grubbs Catalyst®, 2nd Generation (5 mol%) in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired pyrrolidine derivative.

Protocol 2: Synthesis of a Dihydropyran Derivative (6-Membered O-Heterocycle)

This protocol outlines a general procedure for the synthesis of dihydropyrans, which is applicable to a range of oxaenediyne substrates.[6] This method highlights the use of an ethylene atmosphere, which can be crucial for achieving high yields.

Table 3: Reaction Conditions for Dihydropyran Synthesis [6]

EntrySubstrateCatalyst (mol%)AtmosphereSolventTime (h)Yield (%)
14-(allyloxy)hepta-1,6-diyneG-I (5)EthyleneDCM2491
24-(allyloxy)hepta-1,6-diyneG-II (5)ArgonDCM2465
34-(allyloxy)hepta-1,6-diyneHG-II (5)ArgonDCM2472

Materials:

  • Oxaenediyne substrate (e.g., 4-(allyloxy)hepta-1,6-diyne) (1.0 equiv)

  • Grubbs Catalyst®, 1st Generation (G-I) (0.05 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Ethylene gas supply (balloon)

  • Standard laboratory glassware

Procedure:

  • Degas anhydrous DCM by bubbling ethylene through it for several minutes.

  • In a flask equipped with a stir bar and an ethylene-filled balloon, dissolve the oxaenediyne substrate (1.0 equiv) in the ethylene-saturated DCM to a concentration of 0.1 M.

  • In a separate vial, dissolve the Grubbs Catalyst®, 1st Generation (0.05 equiv) in a small amount of ethylene-saturated DCM.

  • Add the catalyst solution to the substrate solution and stir the mixture under the ethylene atmosphere at 25 °C for 24 hours.

  • After the reaction is complete, filter the mixture through a short pad of silica gel, washing with DCM.

  • Carefully concentrate the organic solution under reduced pressure to yield the crude product.

  • If necessary, purify the product further by flash column chromatography.

Purification of RCEYM Products

A significant challenge in metathesis reactions is the removal of residual ruthenium catalyst and byproducts, which can be colored and may interfere with subsequent reactions.[7]

Table 4: Common Methods for Ruthenium Removal

MethodReagent/MaterialProcedureReference
Silica Gel Chromatography Silica GelStandard column chromatography is often sufficient for many products.[6]
Activated Carbon Treatment Activated CharcoalStirring the crude product with activated charcoal, followed by filtration.[7]
Isocyanide Scavenging Carboxylate-functionalized isocyanideAdd scavenger to the crude reaction mixture, stir for ~30 min, then purify by filtration through silica gel. This method rapidly quenches the catalyst.[8]
DMSO Treatment Dimethyl sulfoxide (B87167) (DMSO)Treat the crude reaction mixture with DMSO (50 equiv relative to catalyst) and silica gel, stir for 12 hours, then filter.[7]

Visualizing the Workflow and Mechanism

General RCEYM Experimental Workflow

The following diagram illustrates the typical workflow for a Ring-Closing Enyne Metathesis experiment.

RCEYM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start: Acyclic Enyne Substrate Setup Set up Reaction Under Inert Atmosphere (Ar/N₂) Start->Setup Solvent Prepare Anhydrous, Degassed Solvent Solvent->Setup Dissolve Dissolve Substrate in Solvent Setup->Dissolve Add_Catalyst Add Ru Catalyst (e.g., Grubbs G-II) Dissolve->Add_Catalyst React Stir at RT or Heat Add_Catalyst->React Monitor Monitor Progress (TLC/GC-MS) React->Monitor Quench Quench Catalyst (optional, e.g., ethyl vinyl ether) Monitor->Quench Reaction Complete Concentrate Concentrate in vacuo Quench->Concentrate Purify Purify (e.g., Column Chromatography) Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize End End: Cyclic 1,3-Diene Product Characterize->End

Caption: General workflow for a typical RCEYM experiment.

Catalytic Cycle of Ring-Closing Enyne Metathesis

This diagram illustrates the generally accepted "yne-then-ene" catalytic cycle for RCEYM.

RCEYM_Mechanism Catalyst [Ru]=CHR¹ (Active Catalyst) Metallocyclobutene Metallacyclobutene Intermediate Catalyst->Metallocyclobutene + Alkyne moiety Enyne Acyclic Enyne Substrate Product Cyclic 1,3-Diene Product Vinyl_Carbene Vinyl Carbene Intermediate [Ru]=CR² Metallocyclobutene->Vinyl_Carbene Retro [2+2] Cycloaddition Metallocyclobutane Metallacyclobutane Intermediate Vinyl_Carbene->Metallocyclobutane Intramolecular [2+2] Cycloaddition with Alkene moiety Metallocyclobutane->Catalyst Regenerates Catalyst Metallocyclobutane->Product Retro [2+2] Cycloaddition

Caption: Simplified catalytic cycle for RCEYM ("yne-then-ene" pathway).

References

Application of Nona-1,3-dien-5-yne in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nona-1,3-dien-5-yne is a conjugated enediyne, a class of molecules known for their rich chemistry and potential applications in the synthesis of complex molecular architectures, including heterocyclic compounds. The presence of both double and triple bonds in a conjugated system imparts unique reactivity, making it a valuable precursor for various cyclization and cycloaddition reactions. This document provides an overview of the potential applications of this compound in the synthesis of important heterocyclic scaffolds such as furans, thiophenes, and pyridines. While specific literature on the synthetic applications of this compound is limited, this note extrapolates its potential reactivity based on established methodologies for analogous enediyne systems. Detailed experimental protocols, based on related transformations, are provided as a guide for researchers.

Introduction to the Reactivity of Enediynes

Enediynes are characterized by a conjugated system of one or more double bonds and two triple bonds. This arrangement allows for a variety of pericyclic and metal-catalyzed reactions, making them powerful building blocks in organic synthesis. The reactivity of enediynes can be broadly categorized into:

  • Thermal and Photochemical Cycloaromatization Reactions: The most famous of these is the Bergman cyclization of enediynes to form a p-benzyne biradical, which can then abstract hydrogen atoms from a donor source. A related process is the Myers-Saito cyclization of enyne-allenes. For conjugated dienediynes like this compound, a key reaction is the Hopf cyclization , a [2+2] cycloaddition followed by a retro-electrocyclization to form a benzenoid aromatic ring. Theoretical and experimental studies on the closely related hexa-1,3-dien-5-yne have elucidated this pathway.[1][2]

  • Cycloaddition Reactions: The double and triple bonds in enediynes can participate in various cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic systems.

  • Metal-Catalyzed Cyclizations: Transition metals like palladium, gold, and copper can catalyze a wide array of cyclization reactions of enediynes to generate diverse heterocyclic and carbocyclic frameworks.[3]

  • Nucleophilic and Electrophilic Additions: The alkyne and alkene moieties are susceptible to attack by nucleophiles and electrophiles, initiating cascade reactions that can lead to the formation of heterocyclic rings.

Potential Applications in Heterocyclic Synthesis

Based on the known reactivity of enediynes and related unsaturated systems, this compound can be envisioned as a versatile precursor for the synthesis of several key heterocyclic motifs relevant to medicinal chemistry and materials science.

Synthesis of Substituted Furans

The synthesis of furans from acyclic precursors is a well-established area of organic chemistry.[4][5][6] this compound, with its terminal alkyne, is a suitable candidate for various furan (B31954) synthesis methodologies.

A plausible approach involves the hydration of the alkyne moiety to form a ketone, which can then undergo cyclization. More direct methods involve metal-catalyzed reactions with nucleophiles. For instance, a gold-catalyzed hydration of the 1,3-diyne system could lead to a furan ring.[4]

Experimental Protocols

Note: The following protocols are general methods adapted from the literature for the synthesis of the target heterocycles from analogous enediyne or diyne precursors. Optimization of reaction conditions for this compound is recommended.

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted Furans via Hydration/Cyclization of a 1,3-Diyne

This protocol is adapted from the gold-catalyzed hydration of 1,3-diynes.[4]

Reaction Scheme:

G reactant This compound product Substituted Furan reactant->product Hydration/Cyclization reagent H2O, Au(I) catalyst

Caption: Gold-catalyzed synthesis of a furan from this compound.

Materials:

  • This compound

  • Gold(I) catalyst (e.g., [Au(PPh₃)]NTf₂)

  • Solvent (e.g., Dioxane/Water mixture)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a solution of this compound (1.0 mmol) in a mixture of dioxane (4 mL) and water (1 mL) is added the gold(I) catalyst (0.05 mmol, 5 mol%).

  • The reaction mixture is stirred at a specified temperature (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with diethyl ether.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired furan derivative.

Quantitative Data (Hypothetical):

EntryCatalystSolventTemp (°C)Time (h)Yield (%)
1[Au(PPh₃)]NTf₂Dioxane/H₂O601275
2AuClAcetonitrile/H₂O80868
Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted Thiophenes

This protocol is based on the reaction of 1,3-diynes with a sulfur source.[7][8]

Reaction Scheme:

G reactant This compound product Substituted Thiophene (B33073) reactant->product Sulfurization/Cyclization reagent Na2S

Caption: Synthesis of a thiophene from this compound.

Materials:

  • This compound

  • Sodium sulfide (B99878) (Na₂S) or other sulfur transfer reagent

  • Solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware

Procedure:

  • A mixture of this compound (1.0 mmol) and sodium sulfide (1.2 mmol) in DMF (5 mL) is heated at a specified temperature (e.g., 100-120 °C).

  • The reaction progress is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature and poured into water.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by column chromatography to yield the target thiophene.

Quantitative Data (Hypothetical):

EntrySulfur SourceSolventTemp (°C)Time (h)Yield (%)
1Na₂SDMF120682
2Lawesson's ReagentToluene1101070
Protocol 3: General Procedure for Cobalt-Catalyzed [6π + 2π] Cycloaddition for the Synthesis of Azabicyclo[4.2.1]nonadienes

This protocol is based on the cobalt-catalyzed cycloaddition of 1,3-diynes to azepines.[9] While this reaction would not directly produce a simple pyridine (B92270), it demonstrates a powerful method for constructing complex nitrogen-containing heterocycles. A subsequent aromatization step could potentially lead to a pyridine derivative.

Reaction Scheme:

G reactant1 This compound product Azabicyclo[4.2.1]nonatriene reactant1->product reactant2 N-Substituted Azepine reactant2->product catalyst Co(I) Catalyst catalyst->product

Caption: Cobalt-catalyzed [6π + 2π] cycloaddition.

Materials:

  • This compound

  • N-Carboalkoxyazepine

  • Co(acac)₂(dppe)

  • Zinc powder

  • Zinc iodide (ZnI₂)

  • Solvent (e.g., 1,2-Dichloroethane, DCE)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox or under an inert atmosphere, to a Schlenk tube containing a solution of Co(acac)₂(dppe) (10 mol %) in DCE is added zinc powder (30 mol %). The mixture is stirred for 2 minutes at room temperature.

  • A solution of N-carboalkoxyazepine (1.0 mmol) and this compound (1.5 mmol) in DCE is added, followed by the addition of dry ZnI₂ (20 mol %).

  • The reaction vessel is sealed and heated at a specified temperature (e.g., 60 °C) for a designated time (e.g., 20 hours).

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel.

Quantitative Data (Hypothetical):

EntryAzepine SubstituentTemp (°C)Time (h)Yield (%)
1CO₂Me602085
2CO₂Et602088

Logical Workflow for Heterocyclic Synthesis

The general workflow for utilizing this compound in heterocyclic synthesis can be summarized as follows:

G cluster_0 Synthesis Planning cluster_1 Execution cluster_2 Analysis start Define Target Heterocycle (Furan, Thiophene, Pyridine, etc.) select_reagents Select Appropriate Reagents and Catalysts start->select_reagents reaction Perform Cyclization/Cycloaddition with this compound select_reagents->reaction workup Reaction Work-up and Purification reaction->workup analysis Characterization of Product (NMR, MS, IR) workup->analysis data Quantitative Data Analysis (Yield, Purity) analysis->data

Caption: General workflow for heterocyclic synthesis.

Conclusion

This compound represents a potentially versatile, yet underexplored, building block for the synthesis of a variety of heterocyclic compounds. Based on the established reactivity of related enediyne systems, it is anticipated to undergo a range of cyclization and cycloaddition reactions to afford substituted furans, thiophenes, and complex nitrogen-containing heterocycles. The protocols provided herein, derived from analogous transformations, offer a starting point for the investigation of the synthetic utility of this compound. Further research into the specific reaction conditions and scope of these transformations will undoubtedly expand the synthetic chemist's toolbox for the construction of novel heterocyclic molecules for applications in drug discovery and materials science.

References

Nona-1,3-dien-5-yne: A Versatile Building Block for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nona-1,3-dien-5-yne is a conjugated enyne that serves as a valuable and versatile building block in modern organic synthesis. Its unique structure, featuring a conjugated diene system directly attached to an alkyne, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the construction of complex molecular architectures, with a focus on cycloaddition reactions.

Synthesis of this compound

The preparation of this compound can be achieved through a variety of methods, including Wittig-type olefination and coupling reactions. A common and reliable approach involves the Sonogashira coupling of a vinyl halide with a terminal alkyne, followed by subsequent functional group manipulation.

Protocol: Synthesis of this compound via Sonogashira Coupling and Elimination

This protocol outlines a two-step procedure for the synthesis of this compound, starting from commercially available reagents.

Step 1: Sonogashira Coupling of 1-bromo-1-pentene (B8396958) with trimethylsilylacetylene (B32187)

Reagent MW Amount Mmol Equivalents
1-Bromo-1-pentene149.041.49 g10.01.0
Trimethylsilylacetylene98.221.18 g12.01.2
Pd(PPh₃)₄1155.560.23 g0.20.02
CuI190.450.076 g0.40.04
Triethylamine (B128534)101.1920 mL--
Toluene (B28343)-40 mL--

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-bromo-1-pentene (1.49 g, 10.0 mmol), Pd(PPh₃)₄ (0.23 g, 0.2 mmol), and CuI (0.076 g, 0.4 mmol).

  • Add dry, degassed toluene (40 mL) and triethylamine (20 mL).

  • To the stirred solution, add trimethylsilylacetylene (1.18 g, 12.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexanes) to afford the silyl-protected enyne.

Step 2: Desilylation to yield this compound

Reagent MW Amount Mmol Equivalents
Silyl-protected enyne-(from Step 1)~10.01.0
K₂CO₃138.212.76 g20.02.0
Methanol (B129727)32.0450 mL--

Procedure:

  • Dissolve the silyl-protected enyne from Step 1 in methanol (50 mL).

  • Add potassium carbonate (2.76 g, 20.0 mmol) to the solution.

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 M HCl (aq) and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation under reduced pressure.

G cluster_synthesis Synthesis of this compound 1-Bromo-1-pentene 1-Bromo-1-pentene Sonogashira_Coupling Sonogashira Coupling (Pd(PPh3)4, CuI, Et3N) 1-Bromo-1-pentene->Sonogashira_Coupling Trimethylsilylacetylene Trimethylsilylacetylene Trimethylsilylacetylene->Sonogashira_Coupling Silyl-protected_Enyne Silyl-protected Enyne Sonogashira_Coupling->Silyl-protected_Enyne Desilylation Desilylation (K2CO3, MeOH) Silyl-protected_Enyne->Desilylation This compound This compound Desilylation->this compound G cluster_cycloaddition Rhodium-Catalyzed [4+2+1] Cycloaddition Nona-1,3-dien-8-yne_Derivative Nona-1,3-dien-8-yne_Derivative Reaction [4+2+1] Cycloaddition Nona-1,3-dien-8-yne_Derivative->Reaction Boryl_silane Boryl(isopropoxy)silane Boryl_silane->Reaction Rh_Catalyst [Rh(cod)Cl]2 / dppm Rh_Catalyst->Reaction Silacycloheptadiene 1-Silacyclohepta-2,5-diene Reaction->Silacycloheptadiene G cluster_da Diels-Alder Reaction This compound This compound Heat Heat (Toluene, reflux) This compound->Heat Maleic_Anhydride Maleic_Anhydride Maleic_Anhydride->Heat DA_Adduct Diels-Alder Adduct Heat->DA_Adduct

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] This document provides detailed application notes and experimental protocols for the hypothetical use of Nona-1,3-dien-5-yne, a conjugated enyne, as a substrate in two major classes of palladium-catalyzed cross-coupling reactions: Sonogashira coupling and Heck-type reactions. While specific literature on this compound as a coupling partner is not available, its structure, featuring a terminal alkyne and a conjugated diene system, makes it a prime candidate for such transformations. The resulting polyconjugated products are of significant interest in medicinal chemistry and materials science.[2][3]

Theoretical Applications of this compound in Palladium-Catalyzed Cross-Coupling Reactions

This compound possesses two key functional groups that can participate in palladium-catalyzed cross-coupling reactions:

  • Terminal Alkyne: The terminal C(sp)-H bond is reactive in Sonogashira couplings, allowing for the introduction of aryl, vinyl, or other unsaturated moieties.[4]

  • Conjugated Diene: The diene system can potentially undergo Heck-type reactions, where an aryl or vinyl group is added across one of the double bonds.[5]

These reactions would lead to the synthesis of highly functionalized and extended π-systems, which are valuable scaffolds in drug discovery and for the development of organic electronic materials.

Application Note 1: Sonogashira Coupling of this compound

The Sonogashira coupling is a highly reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4]

Hypothetical Reaction Scheme:
Key Reaction Parameters:
  • Palladium Catalyst: PdCl₂(PPh₃)₂, Pd(PPh₃)₄, and Pd(OAc)₂ are commonly used palladium sources.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most frequent co-catalyst.

  • Base: An amine base such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) is essential.

  • Solvent: Anhydrous and deoxygenated solvents like DMF, THF, or toluene (B28343) are typically employed.

  • Temperature: Reactions can often be conducted at room temperature or with gentle heating (40-80 °C).

Quantitative Data from Representative Sonogashira Couplings

The following table summarizes yields from Sonogashira couplings of various aryl halides with terminal alkynes, providing an expected range for the hypothetical reactions of this compound.

Aryl HalideTerminal AlkyneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
IodobenzenePhenylacetylene0.1 mol% NS-MCM-41-Pd, CuI, PPh₃Et₃N50399[2]
1-Iodo-4-nitrobenzenePhenylacetylene0.1 mol% NS-MCM-41-Pd, CuI, PPh₃Et₃N50399[2]
1-Bromo-4-methoxybenzenePhenylacetylene0.5 mol% NS-MCM-41-Pd, CuI, PPh₃Et₃N/NMP90698[2]
2,6-DibromopyridinePhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N/DMF60-80-(Not specified)[6]
(E)-Iodoprop-2-enoic acidPhenylacetylene5 mol% Pd(OAc)₂, 20 mol% CuI, 20 mol% PPh₃DIPEA/DMFRT1(Not specified)[7]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocol: Sonogashira Coupling of an Aryl Iodide with this compound (Hypothetical)

This protocol is a representative procedure based on established methods for Sonogashira couplings.[6][7]

Materials:

  • Aryl iodide (1.0 equiv)

  • This compound (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous, degassed N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous, degassed DMF via syringe, followed by triethylamine.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Application Note 2: Heck-Type Reactions of this compound

The Heck reaction involves the coupling of an unsaturated halide with an alkene.[1] In the case of this compound, the conjugated diene moiety could serve as the alkene component. The reaction typically yields a substituted diene, with the regioselectivity being a key consideration.[5]

Hypothetical Reaction Scheme:

(Note: The regioselectivity of the addition is hypothetical and would need to be determined experimentally.)

Key Reaction Parameters:
  • Palladium Catalyst: Palladium acetate (B1210297) (Pd(OAc)₂) is a common catalyst for Heck reactions.

  • Ligands: Phosphine ligands are often used to stabilize the palladium catalyst.

  • Base: An inorganic base like sodium acetate (NaOAc) or an organic base like triethylamine is required.

  • Solvent: Polar aprotic solvents such as DMF or acetonitrile (B52724) are frequently used.

  • Temperature: Heck reactions often require elevated temperatures (80-120 °C).

Quantitative Data from Representative Heck Reactions with Dienes

The following table presents data from Heck reactions involving dienes, which can serve as a reference for potential reactions with this compound.

Aryl HalideDiene/AlkeneCatalyst SystemBase/SolventTemp. (°C)Time (h)Yield (%)Reference
Various Aryl Iodides1-(3-Hydropropoxy)buta-1,3-dienePd(OAc)₂K₂CO₃/DMF802-341-48[8]
Aryl IodidesAllenesPd(PPh₃)₄K₂CO₃/DMF110-Good[9]
Aryl BromidesAlkenes[Pd(η³-C₃H₅)Cl]₂/TedicypCs₂CO₃/DMF14016Broad range[10]
Aryl Triflates/Iodides1,3-DienesNi(dppe)Cl₂Mn/NEt₃ or B(pin)₂/NaF7048Up to 90[11]

Experimental Protocol: Heck Reaction of an Aryl Bromide with this compound (Hypothetical)

This protocol is a generalized procedure based on established methods for Heck reactions with dienes.[5]

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 equiv)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous acetonitrile

Procedure:

  • In a sealed tube, combine the aryl bromide, palladium(II) acetate, and tri(o-tolyl)phosphine under an inert atmosphere.

  • Add anhydrous acetonitrile, followed by triethylamine and this compound.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the product.

Visualizations

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) This compound->Reaction_Setup Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Reaction_Setup Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd Catalyst (e.g., PdCl₂(PPh₃)₂)->Reaction_Setup Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI) Cu(I) Co-catalyst (e.g., CuI)->Reaction_Setup Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->Reaction_Setup Coupling_Reaction Heating (e.g., 60°C) Reaction_Setup->Coupling_Reaction Workup Aqueous Workup & Extraction Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Product Polyconjugated Product Purification->Product

Caption: Workflow for the Sonogashira coupling.

Heck Reaction Workflow

Heck_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System This compound This compound Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) This compound->Reaction_Setup Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->Reaction_Setup Pd Catalyst (e.g., Pd(OAc)₂) Pd Catalyst (e.g., Pd(OAc)₂) Pd Catalyst (e.g., Pd(OAc)₂)->Reaction_Setup Ligand (e.g., P(o-tol)₃) Ligand (e.g., P(o-tol)₃) Ligand (e.g., P(o-tol)₃)->Reaction_Setup Base (e.g., Et₃N) Base (e.g., Et₃N) Base (e.g., Et₃N)->Reaction_Setup Coupling_Reaction Heating (e.g., 100°C) Reaction_Setup->Coupling_Reaction Workup Filtration & Concentration Coupling_Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Diene Product Purification->Product

Caption: Workflow for the Heck-type reaction.

Conclusion

This compound represents a versatile, though currently underexplored, substrate for palladium-catalyzed cross-coupling reactions. The protocols and data presented here, based on well-established Sonogashira and Heck methodologies, provide a strong foundation for researchers to explore the synthesis of novel polyconjugated molecules. Such compounds have significant potential in the development of new therapeutics and advanced organic materials. Experimental validation of these hypothetical reactions is encouraged to determine the specific reactivity and selectivity of this compound.

References

Gold-Catalyzed Cycloaromatization of Enyne Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the gold-catalyzed cycloaromatization of enyne derivatives. This powerful synthetic strategy offers an efficient and atom-economical route to construct complex carbocyclic and heterocyclic scaffolds, which are prevalent in natural products and pharmaceutically active compounds.

Introduction

Gold catalysts, particularly gold(I) complexes, have emerged as exceptional tools in organic synthesis due to their strong affinity for carbon-carbon multiple bonds.[1][2] In the context of enyne cycloaromatization, gold catalysts activate the alkyne moiety, facilitating a nucleophilic attack by the tethered alkene.[2] This process can proceed through various mechanistic pathways, primarily the 5-exo-dig or 6-endo-dig cyclizations, leading to a diverse array of molecular architectures.[2][3] The reaction conditions are often mild, and the catalysts tolerate a wide range of functional groups, making this methodology highly valuable for complex molecule synthesis.[1]

Mechanistic Overview

The generally accepted mechanism for gold-catalyzed enyne cycloisomerization begins with the coordination of the gold(I) catalyst to the alkyne of the enyne substrate. This coordination increases the electrophilicity of the alkyne, making it susceptible to intramolecular attack by the alkene.

There are two primary cyclization pathways:

  • 5-exo-dig Cyclization: The alkene attacks the internal carbon of the activated alkyne, leading to the formation of a five-membered ring and an exocyclic gold carbene intermediate. This pathway is often favored and leads to the formation of bicyclo[3.1.0]hexane systems.[4]

  • 6-endo-dig Cyclization: The alkene attacks the terminal carbon of the activated alkyne, resulting in a six-membered ring and an endocyclic gold carbene.[2][3]

The resulting gold carbene intermediate can then undergo various transformations, including rearrangement, protonolysis, or reaction with other nucleophiles, to afford the final aromatic or polycyclic product.

Data Presentation

The following tables summarize quantitative data from representative gold-catalyzed cycloaromatization reactions of various enyne derivatives.

Table 1: Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes [5]

EntrySubstrateCatalyst SystemSolventTemp (°C)Time (h)ProductYield (%)
11,5-Allenyne (2a)[(Ph₃PAu)₃O]BF₄CHCl₃601Triene (3a)88
2Substituted 1,5-Allenyne[(Ph₃PAu)₃O]BF₄CHCl₃602Substituted Triene85
3Tether-Substituted Allenyne[(Ph₃PAu)₃O]BF₄CHCl₃601.5Substituted Triene92

Isolated yields after flash column chromatography.[5]

Table 2: NHC-Gold(I)-Catalyzed Cyclization/Hydroboration of 1,6-Enynes [4]

EntryEnyne SubstrateBorane (B79455) SourceCatalystProductYield (%)
1N-Tosyl-1,6-enyneH-BpinIPrAuCl/AgSbF₆Bicyclo[3.1.0]hexane borane85
2Oxygen-tethered 1,6-enyneH-BpinIPrAuCl/AgSbF₆Bicyclo[3.1.0]hexane borane78
3Malonate-derived 1,6-enyneH-BpinIPrAuCl/AgSbF₆Bicyclo[3.1.0]hexane borane92

Reactions were typically carried out under mild conditions.[4]

Table 3: Gold-Catalyzed Oxidative Cyclopropanation of N-Allylynamides [1]

EntryN-Allylynamide SubstrateOxidantCatalyst SystemProductYield (%)
1Phenyl-substitutedPyridine N-oxideIMesAuCl/AgBF₄3-Aza-bicyclo[3.1.0]hexan-2-one82
2Ester-functionalizedPyridine N-oxideIMesAuCl/AgBF₄3-Aza-bicyclo[3.1.0]hexan-2-one75
3Alkyl-substitutedPyridine N-oxideIMesAuCl/AgBF₄3-Aza-bicyclo[3.1.0]hexan-2-one88

IMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene[1]

Experimental Protocols

Protocol 1: General Procedure for Gold(I)-Catalyzed Cycloisomerization of 1,5-Allenynes[5]
  • Materials:

    • 1,5-Allenyne substrate

    • [(Ph₃PAu)₃O]BF₄ (Tris(triphenylphosphinegold)oxonium tetrafluoroborate)

    • Chloroform (B151607) (CHCl₃), anhydrous

    • Argon or Nitrogen gas for inert atmosphere

    • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

    • Magnetic stirrer and heating plate

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the 1,5-allenyne substrate (1.0 equiv).

    • Dissolve the substrate in anhydrous chloroform (concentration typically 0.1 M).

    • Add the gold catalyst, [(Ph₃PAu)₃O]BF₄ (0.01 equiv, 1 mol%).

    • Heat the reaction mixture to 60 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

    • Characterize the purified product by standard analytical techniques (NMR, IR, MS).

Protocol 2: General Procedure for NHC-Gold(I)-Catalyzed Cyclization/Hydroboration of 1,6-Enynes[4]
  • Materials:

    • 1,6-Enyne substrate

    • Pinacolborane (H-Bpin)

    • (IPr)AuCl (Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)gold(I))

    • Silver hexafluoroantimonate (AgSbF₆)

    • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

    • Inert atmosphere glovebox or Schlenk line

    • Standard laboratory glassware

  • Procedure:

    • Inside a glovebox, add (IPr)AuCl (0.025 equiv) and AgSbF₆ (0.025 equiv) to a vial.

    • Add anhydrous dichloromethane and stir the mixture at room temperature for 10 minutes to generate the active cationic gold catalyst.

    • In a separate flask, dissolve the 1,6-enyne substrate (1.0 equiv) in anhydrous dichloromethane.

    • Add the catalyst solution to the substrate solution.

    • Add pinacolborane (1.2 equiv) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

    • Once the reaction is complete, quench the reaction by exposing it to air.

    • Filter the mixture through a short pad of silica gel, eluting with dichloromethane.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the bicyclo[3.1.0]hexane borane product.

Visualizations

Reaction Mechanisms

Gold_Catalyzed_Enyne_Cycloaromatization cluster_5_exo_dig 5-exo-dig Pathway cluster_6_endo_dig 6-endo-dig Pathway Enyne_5 Enyne Substrate Activated_Alkyne_5 Au(I)-Activated Alkyne Enyne_5->Activated_Alkyne_5 + [Au(I)] Cyclization_5 5-exo-dig Cyclization Activated_Alkyne_5->Cyclization_5 Gold_Carbene_5 Exocyclic Gold Carbene Intermediate Cyclization_5->Gold_Carbene_5 Product_5 Bicyclo[3.1.0]hexane Product Gold_Carbene_5->Product_5 Rearrangement/ Protonolysis Enyne_6 Enyne Substrate Activated_Alkyne_6 Au(I)-Activated Alkyne Enyne_6->Activated_Alkyne_6 + [Au(I)] Cyclization_6 6-endo-dig Cyclization Activated_Alkyne_6->Cyclization_6 Gold_Carbene_6 Endocyclic Gold Carbene Intermediate Cyclization_6->Gold_Carbene_6 Product_6 Six-Membered Ring Product Gold_Carbene_6->Product_6 Further Reactions

Caption: General mechanistic pathways for gold-catalyzed enyne cycloaromatization.

Experimental Workflow

Experimental_Workflow start Start reagents Prepare Reactants: - Enyne Substrate - Gold Catalyst - Anhydrous Solvent start->reagents setup Set up Reaction under Inert Atmosphere reagents->setup reaction Run Reaction (Temperature & Time Control) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Reaction Workup: - Quenching - Extraction monitoring->workup If complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End analysis->end

Caption: A typical experimental workflow for gold-catalyzed cycloaromatization.

Applications in Drug Development

The carbocyclic and heterocyclic scaffolds produced through gold-catalyzed enyne cycloaromatization are key structural motifs in many biologically active molecules and natural products.[6] This methodology provides a powerful tool for medicinal chemists to rapidly access libraries of complex molecules for drug discovery programs.

For instance, the synthesis of bicyclo[3.1.0]hexane derivatives is of particular interest as this framework is present in several natural products with potential therapeutic properties.[7] The ability to functionalize these scaffolds through subsequent reactions of the borane products (as seen in Protocol 2) further expands the chemical space that can be explored.[8]

The development of enantioselective variants of these reactions is a major focus, as the stereochemistry of a drug candidate is often critical to its biological activity.[4] The use of chiral ligands on the gold catalyst can induce asymmetry, leading to the selective formation of one enantiomer.

While direct examples of marketed drugs synthesized via this method are still emerging, the efficiency and versatility of gold-catalyzed enyne cycloaromatization position it as a highly promising strategy for the future of drug development, particularly in the synthesis of complex natural product analogs and novel heterocyclic entities.

References

Application Notes: Radical Addition and Cyclization Reactions of 1,6-Enynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The radical addition and subsequent cyclization of 1,6-enynes represent a powerful and versatile strategy in modern organic synthesis for the construction of carbo- and heterocyclic ring systems.[1] These cascade reactions allow for the rapid assembly of complex molecular architectures from simple, readily available starting materials, often forming multiple carbon-carbon or carbon-heteroatom bonds in a single step.[2][3] The high reactivity and unique selectivity of the radical intermediates involved make this methodology particularly valuable for synthesizing five-membered rings, which are core structures in numerous natural products and pharmaceutical agents.[4][5] Recent advancements have expanded the scope of these reactions through the development of photoredox catalysis, transition-metal catalysis, and metal-free initiation systems, enhancing their efficiency, selectivity, and environmental sustainability.[5][6][7]

General Mechanistic Pathway

The fundamental mechanism of a 1,6-enyne radical cascade reaction involves three key stages: initiation, propagation, and termination.

  • Initiation: A radical species (R•) is generated from a suitable precursor. This can be achieved through various methods, including thermal decomposition of an initiator (e.g., AIBN), redox processes involving transition metals, or photoredox catalysis.

  • Propagation:

    • Intermolecular Addition: The initial radical (R•) adds to the less hindered terminal position of the alkene moiety of the 1,6-enyne, generating a new alkyl radical intermediate.[2]

    • Intramolecular Cyclization: This alkyl radical undergoes a highly regioselective intramolecular cyclization onto the alkyne. The 5-exo-dig pathway is kinetically favored, leading to the formation of a five-membered ring containing a vinyl radical.[8]

  • Termination/Trapping: The vinyl radical is then quenched or trapped by a hydrogen atom donor, a radical trapping agent, or through an oxidative/reductive process to yield the final cyclized product and regenerate the radical chain carrier.[9]

General_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cascade cluster_termination Termination / Trapping Radical_Precursor Radical_Precursor Radical Radical (R•) Radical_Precursor->Radical Initiator (Heat, Light, Metal) Enyne 1,6-Enyne Alkyl_Radical Alkyl Radical Intermediate Enyne->Alkyl_Radical Intermolecular Addition Vinyl_Radical Vinyl Radical (5-membered ring) Alkyl_Radical->Vinyl_Radical Intramolecular 5-exo-dig Cyclization Product Cyclized Product Vinyl_Radical->Product H-atom transfer, Oxidation, etc.

Figure 1: General mechanism of 1,6-enyne radical cyclization.

Application Notes: Key Methodologies

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful tool for initiating radical reactions.[6] In this approach, a photocatalyst, typically an iridium or ruthenium complex, absorbs visible light and engages in single-electron transfer (SET) processes to generate radical species from stable precursors under ambient conditions.[6][7]

A notable application is the hydroalkylative cyclization of 1,6-enynes using radical precursors like dimethyl malonate.[6] This method provides access to functionalized pyrrolidine (B122466) and tetrahydrofuran (B95107) derivatives.[6] The reaction proceeds via a hydrogen atom transfer (HAT) process or an electron transfer mechanism, initiated by the photoexcited catalyst.[6]

Table 1: Examples of Photoredox-Catalyzed Hydroalkylative Cyclization of 1,6-Enynes [6]

Entry1,6-Enyne Substrate (Tether)Radical PrecursorProductYield (%)
1N-TosylDimethyl MalonateAlkylated Pyrrolidine85
2N-BocDimethyl MalonateAlkylated Pyrrolidine75
3OxygenDimethyl MalonateAlkylated Tetrahydrofuran66
4N-Tosylβ-KetoesterAcylated Pyrrolidine81
5N-Tosyl (Terminal Alkyne)Dimethyl MalonateAlkylated Pyrrolidine46

Reaction conditions typically involve an Ir(III) photocatalyst, the 1,6-enyne, the radical precursor, and a solvent under visible light irradiation.[6]

Transition Metal-Catalyzed Reactions

Transition metals like copper, iron, and nickel are frequently used to catalyze radical cyclizations of 1,6-enynes.[4][10][11] These metals can facilitate the generation of radicals through redox processes and influence the selectivity of the reaction.

For instance, a copper-catalyzed system using tert-butyl hydroperoxide (TBHP) as both an oxidant and an oxygen atom source enables the synthesis of complex tricyclic cyclopropane (B1198618) derivatives from 1,6-enynes.[10] In a different approach, nickel catalysis under photochemical conditions allows for the radical alkylcyanation of 1,6-enynes with isonitriles, which serve as both alkyl radical precursors and cyanide sources to form functionalized γ-lactams.[4] Iron-catalyzed systems, often using NaBH₄ and air, provide an inexpensive and low-toxicity method for redox radical cyclizations.[11]

Table 2: Examples of Transition Metal-Catalyzed 1,6-Enyne Cyclizations

EntryCatalyst SystemRadical SourceKey TransformationProduct TypeRef.
1CuCl / TBHPTBHPOxidative Cascade CyclizationTricyclic Cyclopropane[10]
2Ni(cod)₂ / LightIsonitrileAlkylcyanation/Cyclizationγ-Lactam[4]
3FeCl₃ / NaBH₄ / AirSubstrate/RedoxHydroxylation/CyclizationHydroxylated Cyclopentane[11]
4CuCl / O₂TosylhydrazideDesulfonylative CyclizationDihydronaphthalenone[1]
Metal-Free Cascade Reactions

To improve the sustainability and practicality of synthesis, metal-free radical cyclization methods have been developed.[5] These reactions often rely on inexpensive and environmentally benign reagents to initiate the radical cascade. Common initiators include peroxides like tert-butyl hydroperoxide (TBHP) or potassium persulfate (K₂S₂O₈), which generate radicals upon thermal decomposition.[3][12][13]

These methods have been successfully applied to synthesize a variety of valuable structures. For example, the reaction of 1,6-enynes with aldehydes, mediated by TBHP and PivOH, yields tricyclic fluorene (B118485) derivatives.[3][14] Similarly, using sulfonyl hydrazides in water allows for the switchable and selective synthesis of different lactam scaffolds without the need for a metal catalyst.[5][15]

Table 3: Examples of Metal-Free 1,6-Enyne Cyclizations

EntryInitiator/MediatorRadical SourceKey TransformationProduct TypeRef.
1TBHP / PivOHAldehydeAcyl-Radical CascadeTricyclic Fluorene[3][14]
2K₂S₂O₈NaIDiiodo CyclizationDiiodonated γ-Lactam[12]
3(NH₄)₂S₂O₈Sulfonyl HydrazideSulfonyl-Radical CascadeLactam[5][15]
4tert-Butyl NitriteI₂ / TBNIodonitrosylative CyclizationFunctionalized Pyrrolidine[16][17]

Experimental Protocols

Protocol 1: Visible-Light-Mediated Radical Hydroalkylative Cyclization of a 1,6-Enyne

This protocol is adapted from the procedure described by Zhu, S. et al. in The Journal of Organic Chemistry (2023).[6][7]

Objective: To synthesize an alkylated pyrrolidine derivative via photoredox-catalyzed radical cyclization.

Materials:

  • N-allyl-N-(4-methyl-N-(prop-2-yn-1-yl)phenylsulfonamido)benzenesulfonamide (1,6-enyne substrate, 0.2 mmol, 1.0 equiv)

  • Dimethyl malonate (Radical precursor, 1.0 mmol, 5.0 equiv)

  • Ir(dtbbpy)(ppy)₂PF₆ (Photocatalyst, 0.002 mmol, 0.01 equiv)

  • Dichloromethane (B109758) (DCM, 2.0 mL)

  • Schlenk tube (10 mL)

  • Blue LEDs (460-470 nm)

  • Magnetic stirrer

Workflow_Photoredox A 1. Reagent Preparation B Add 1,6-enyne (0.2 mmol), Ir catalyst (1 mol%), and a stir bar to a Schlenk tube. A->B C 2. Reaction Setup D Add DCM (2.0 mL) and dimethyl malonate (1.0 mmol) under a nitrogen atmosphere. C->D E 3. Irradiation F Stir the mixture at room temperature under blue LED irradiation for 24 hours. E->F G 4. Work-up & Purification H Concentrate the reaction mixture in vacuo. G->H I Purify the crude residue by flash column chromatography (petroleum ether/ethyl acetate). H->I J 5. Analysis K Characterize the final product by NMR and HRMS. J->K

Figure 2: Experimental workflow for photoredox cyclization.

Procedure:

  • To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv) and Ir(dtbbpy)(ppy)₂PF₆ (0.002 mmol, 1 mol%).

  • Evacuate and backfill the tube with nitrogen gas three times.

  • Under a nitrogen atmosphere, add anhydrous dichloromethane (2.0 mL) followed by dimethyl malonate (1.0 mmol, 5.0 equiv) via syringe.

  • Seal the tube and place the reaction mixture approximately 5 cm from a blue LED lamp.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude residue by flash column chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (B1210297) as the eluent to afford the desired product.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: K₂S₂O₈-Mediated Metal-Free Diiodo Cyclization of a 1,6-Enyne

This protocol is adapted from the procedure described by Wu, X. et al. in The Journal of Organic Chemistry (2023).[12]

Objective: To synthesize a diiodonated γ-lactam via a metal-free radical cascade reaction.

Materials:

  • N-allyl-4-methyl-N-(3-phenylpropioloyl)benzenesulfonamide (1,6-enyne substrate, 0.2 mmol, 1.0 equiv)

  • Iodine (I₂, 0.3 mmol, 1.5 equiv)

  • Potassium persulfate (K₂S₂O₈, 0.4 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (2.0 mL)

  • Water (H₂O, 0.5 mL)

  • Sealed tube (10 mL)

  • Magnetic stirrer and heating plate

Mechanism_Diiodo S2O8 S₂O₈²⁻ SO4_rad 2 SO₄⁻• S2O8->SO4_rad Heat (80 °C) I_rad I• SO4_rad->I_rad I⁻ Oxidation I_minus I⁻ Enyne 1,6-Enyne I_rad->Enyne Addition to Alkene Alkyl_rad Alkyl Radical Enyne->Alkyl_rad Vinyl_rad Vinyl Radical Alkyl_rad->Vinyl_rad 5-exo-dig Cyclization Product Diiodonated γ-Lactam Vinyl_rad->Product Trapping with I₂ I2 I₂

Figure 3: Proposed mechanism for diiodo cyclization.

Procedure:

  • Add the 1,6-enyne substrate (0.2 mmol, 1.0 equiv), iodine (0.3 mmol, 1.5 equiv), and potassium persulfate (0.4 mmol, 2.0 equiv) to a 10 mL sealed tube containing a magnetic stir bar.

  • Add 1,4-dioxane (2.0 mL) and water (0.5 mL) to the tube.

  • Seal the tube tightly and place the reaction vessel in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to yield the diiodonated γ-lactam.

  • Characterize the product using appropriate spectroscopic methods (NMR, HRMS).

References

Application Notes and Protocols: Synthesis of Functionalized Pyrrolidines from 1,6-Enynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized pyrrolidines is a cornerstone of modern medicinal chemistry, as this heterocyclic scaffold is a prevalent motif in a vast array of pharmaceuticals and biologically active natural products. The intramolecular cyclization of 1,6-enynes has emerged as a powerful and atom-economical strategy for the construction of these valuable building blocks. This document provides an overview of various catalytic systems, detailed experimental protocols, and comparative data for the synthesis of functionalized pyrrolidines from 1,6-enynes.

Rhodium-Catalyzed Enantioselective Intramolecular Cyclization

Rhodium catalysts, particularly those paired with chiral ligands, have proven highly effective in mediating the enantioselective cyclization of 1,6-enynes to afford chiral pyrrolidines, often with the creation of quaternary stereocenters.[1][2] These reactions are prized for their high yields and excellent enantioselectivities.

Quantitative Data Summary
Catalyst/LigandSubstrateProductYield (%)ee (%)Reference
[Rh(COD)Cl]₂ / (S)-SDPN-Tosyl-N-(2-methyl-4-phenylbut-3-yn-1-yl)acrylamide(S)-1-Tosyl-3-methylene-4,4-diphenylpyrrolidine95>97[2]
[Rh(COD)Cl]₂ / (R)-An-SDPN-Tosyl-N-(2,2-diphenyl-4-pentynyl)amine(R)-1-Tosyl-3-methylene-4,4-diphenylpyrrolidine9295[3]
Cationic Rh(I)/SegphosN-Tosyl-N-(2-allyl-2-phenyl-4-pentynyl)amine(R)-3-((E)-but-1-en-2-yl)-1-tosyl-3-phenylpyrrolidine9899[1][4]
[Rh(COD)₂]BF₄ / (R)-MeO-BIPHEPN-Tosyl-N-(2-allyl-2-phenyl-4-pentynyl)amineChiral cyclic diene9096[5]
Experimental Protocol: Rh-Catalyzed Enantioselective Cyclization

Materials:

  • [Rh(COD)Cl]₂ (1.0 mol%)

  • Chiral diphosphine ligand (e.g., (S)-SDP) (2.2 mol%)

  • 1,6-enyne substrate (1.0 equiv)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add [Rh(COD)Cl]₂ and the chiral diphosphine ligand.

  • Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the 1,6-enyne substrate to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the functionalized pyrrolidine (B122466).

Reaction_Workflow cluster_prep Catalyst Preparation cluster_reaction Cyclization Reaction cluster_workup Workup and Purification catalyst_prep [Rh(COD)Cl]₂ + Chiral Ligand in Anhydrous Solvent substrate_add Add 1,6-Enyne Substrate catalyst_prep->substrate_add reaction Heat under Inert Atmosphere substrate_add->reaction workup Quench and Concentrate reaction->workup purification Column Chromatography workup->purification product Functionalized Pyrrolidine purification->product

Caption: General workflow for Rh-catalyzed pyrrolidine synthesis.

Palladium-Catalyzed Synthesis of Vinylidenepyrrolidines

Palladium catalysis offers a versatile route to vinylidenepyrrolidines from 1,6-enyne carbonates.[6][7] The choice of palladium catalyst can influence the reaction pathway, leading to divergent outcomes.[6]

Quantitative Data Summary
CatalystSubstrateProductYield (%)Reference
Pd(dba)₂Allyl (2-(tosyl(4-vinylpent-1-yn-1-yl)amino)ethyl) carbonate3-Vinylidene-1-tosylpyrrolidine85[6]
PdI₂Allyl (2-(tosyl(4-vinylpent-1-yn-1-yl)amino)ethyl) carbonate3-Vinylidene-1-tosylpyridine75[6]
Pd(OAc)₂ / PPh₃N-Tosyl-N-(2-allyl-2-phenyl-4-pentynyl)amine3-Methylene-4-phenyl-1-tosylpyrrolidine78[8]
Experimental Protocol: Palladium-Catalyzed Synthesis of Vinylidenepyrrolidines

Materials:

  • Pd(dba)₂ (5 mol%)

  • 1,6-enyne carbonate substrate (1.0 equiv)

  • Anhydrous DMF

  • Inert atmosphere (Argon)

Procedure:

  • In a sealed tube under an argon atmosphere, dissolve the 1,6-enyne carbonate substrate in anhydrous DMF.

  • Add the Pd(dba)₂ catalyst to the solution.

  • Seal the tube and heat the reaction mixture at 80 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield the vinylidenepyrrolidine.

Iron-Catalyzed Reductive Cyclization

Iron-catalyzed reactions provide a more economical and environmentally friendly approach to the synthesis of pyrrolidines from 1,6-enynes.[9][10][11] These reductive cyclizations often utilize an in-situ generated catalyst and proceed under mild conditions.[9][11]

Quantitative Data Summary
Catalyst SystemSubstrateProductYield (%)Reference
FeCl₂ / Iminopyridine ligand / Et₂Zn / MgBr₂·Et₂ON-Tosyl-N-(2-allyl-2-phenyl-4-pentynyl)amine3-Methyl-4-phenyl-1-tosylpyrrolidine82[9][10][11]
FeCl₂ / Iminopyridine ligand / Et₂Zn / MgBr₂·Et₂ON-Tosyl-N-(2-allyl-4-pentynyl)amine3-Methyl-1-tosylpyrrolidine75[9][10][11]
Fe(OTf)₂O-(2-allylphenyl)propiolaldehyde3-Acylbenzofuran88[12]
Experimental Protocol: Iron-Catalyzed Reductive Cyclization

Materials:

  • FeCl₂ (10 mol%)

  • Iminopyridine ligand (12 mol%)

  • Diethylzinc (Et₂Zn) (2.5 equiv)

  • Magnesium bromide etherate (MgBr₂·Et₂O) (2.5 equiv)

  • N-tethered 1,6-enyne (1.0 equiv)

  • Anhydrous THF

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox, add FeCl₂ and the iminopyridine ligand to an oven-dried vial.

  • Add anhydrous THF and stir for 10 minutes.

  • Add the N-tethered 1,6-enyne substrate.

  • In a separate vial, mix Et₂Zn and MgBr₂·Et₂O in THF.

  • Slowly add the Et₂Zn/MgBr₂·Et₂O solution to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for the specified time (e.g., 12 hours).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate, wash with brine, and dry over Na₂SO₄.

  • Concentrate and purify by flash chromatography to obtain the pyrrolidine product.

Gold-Catalyzed Cycloisomerization

Gold catalysts are highly effective for the cycloisomerization of 1,6-enynes, often proceeding through a distinct mechanism involving the activation of the alkyne moiety.[13][14][15] These reactions can lead to a variety of functionalized pyrrolidine structures.

Quantitative Data Summary
CatalystSubstrateProductYield (%)Reference
Ph₃PAuCl / AgSbF₆N-Tosyl-N-(2-allyl-2-phenyl-4-pentynyl)amine1-Tosyl-3-(prop-1-en-2-yl)-4-phenylpyrrolidine88[16]
IPrAuCl / AgOTfN-Tosyl-N-(2-allyl-4-pentynyl)amine1,4-diene90[15]
[(Ph₃PAu)₃O]BF₄N-(4-methylpent-1-en-4-yn-1-yl)-4-methylbenzenesulfonamideCross-conjugated triene88[16]
Experimental Protocol: Gold-Catalyzed Cycloisomerization

Materials:

  • Gold catalyst (e.g., Ph₃PAuCl) (1-5 mol%)

  • Silver salt cocatalyst (e.g., AgSbF₆) (1-5 mol%)

  • 1,6-enyne substrate (1.0 equiv)

  • Anhydrous solvent (e.g., CH₂Cl₂)

  • Inert atmosphere (Argon)

Procedure:

  • To a solution of the 1,6-enyne in anhydrous solvent under an inert atmosphere, add the gold catalyst and the silver salt cocatalyst.

  • Stir the reaction mixture at room temperature until the starting material is consumed as indicated by TLC.

  • Filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.

Signaling_Pathway cluster_catalyst Catalytic Cycle M_cat Active Metal Catalyst (Rh, Pd, Fe, Au) Coordination Coordination of Enyne to Metal Center M_cat->Coordination Enyne 1,6-Enyne Enyne->Coordination Cyclization Intramolecular Cyclization Coordination->Cyclization Intermediate Metallacyclic Intermediate Cyclization->Intermediate Reductive_Elimination Reductive Elimination or β-Hydride Elimination Intermediate->Reductive_Elimination Reductive_Elimination->M_cat Regeneration of Catalyst Product Functionalized Pyrrolidine Reductive_Elimination->Product

References

Application Notes and Protocols for Ruthenium Carbene Catalysts in Enyne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing ruthenium carbene catalysts in enyne metathesis reactions. Enyne metathesis is a powerful and atom-economical carbon-carbon bond-forming reaction that transforms an alkene and an alkyne into a conjugated 1,3-diene using a ruthenium carbene catalyst.[1][2] This transformation has become a significant tool in organic synthesis, particularly for the construction of cyclic and acyclic dienes, which are valuable intermediates in the synthesis of natural products and complex molecules.[3]

The two primary modes of enyne metathesis are Ring-Closing Enyne Metathesis (RCEYM), an intramolecular process, and Cross-Enyne Metathesis (CEYM), an intermolecular reaction.[1] The choice of catalyst, typically from the Grubbs' or Hoveyda-Grubbs' families of ruthenium complexes, is crucial for the success of the reaction and depends on the specific substrates and desired outcomes.[1][4] Second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, generally exhibit higher activity and stability compared to their first-generation counterparts.[3][4]

Ruthenium Carbene Catalysts for Enyne Metathesis

Ruthenium carbene complexes are the catalysts of choice for enyne metathesis due to their functional group tolerance, stability, and commercial availability.[1] The most commonly employed catalysts are the first and second-generation Grubbs catalysts and the Hoveyda-Grubbs catalysts.

  • First-Generation Grubbs Catalyst (Grubbs I): Characterized by two tricyclohexylphosphine (B42057) (PCy₃) ligands, this catalyst is effective for a range of metathesis reactions.

  • Second-Generation Grubbs Catalyst (Grubbs II): In this catalyst, one PCy₃ ligand is replaced by a more electron-donating N-heterocyclic carbene (NHC) ligand, resulting in higher activity and broader substrate scope.[3]

  • Hoveyda-Grubbs Catalysts: These catalysts feature a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of the catalyst from the reaction mixture.

The choice of catalyst can significantly impact the reaction's efficiency, with second-generation catalysts often being more effective for challenging substrates.[3]

Quantitative Data Presentation

The following tables summarize quantitative data for selected Ring-Closing Enyne Metathesis (RCEYM) and Cross-Enyne Metathesis (CEYM) reactions, providing a comparative overview of catalyst performance under various conditions.

Table 1: Ring-Closing Enyne Metathesis (RCEYM) of Various Substrates
EntrySubstrateCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
11,6-enyneGrubbs I (5)CH₂Cl₂401.51,3-cyclohexadiene95
2N-allyl-N-(2-propynyl)tosylamideGrubbs II (5)CH₂Cl₂rt21-tosyl-2,5-dihydro-1H-pyrrole89
3O-allyl-(2-propynyl)etherGrubbs II (5)CH₂Cl₂rt23,6-dihydro-2H-pyran91
4Diethyl allyl(2-propynyl)malonateGrubbs I (5)Benzene5024Diethyl 3-methylenecyclopentane-1,1-dicarboxylate81
5Enynyl amideGrubbs II (5)Toluene (B28343)8012Fused bicyclic lactam75
Table 2: Cross-Enyne Metathesis (CEYM) with Ethylene (B1197577)
EntryAlkyneCatalyst (mol%)SolventTemp. (°C)Time (h)ProductYield (%)
11-phenyl-1-propyneGrubbs II (5)Toluene50122-phenyl-1,3-butadiene85
21-hexyneGrubbs II (5)Toluene50122-butyl-1,3-butadiene78
3Propargyl alcoholGrubbs II (5)Toluene50122-methylidene-3-buten-1-ol72
4Methyl propiolateGrubbs II (5)Toluene5012Methyl 2-methylidene-3-butenoate65

Experimental Protocols

The following are detailed protocols for representative RCEYM and CEYM reactions.

Protocol 1: Ring-Closing Enyne Metathesis (RCEYM) of an O-Allyl Propargyl Ether

This protocol describes the synthesis of 3,6-dihydro-2H-pyran from O-allyl-(2-propynyl)ether using a second-generation Grubbs catalyst.

Materials:

Procedure:

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.

  • Substrate Addition: O-allyl-(2-propynyl)ether (1.0 equiv) is dissolved in anhydrous dichloromethane (to achieve a concentration of 0.1 M) and transferred to the Schlenk flask via cannula.

  • Catalyst Addition: The second-generation Grubbs catalyst (0.05 equiv) is added to the stirred solution under a positive flow of argon.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically 2 hours), the reaction is quenched by the addition of ethyl vinyl ether (10 drops) and stirred for an additional 30 minutes.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,6-dihydro-2H-pyran.

Protocol 2: Cross-Enyne Metathesis (CEYM) of an Alkyne with Ethylene

This protocol details the synthesis of a 1,3-diene from a terminal alkyne and ethylene gas using a second-generation Grubbs catalyst.

Materials:

  • Terminal alkyne (e.g., 1-phenyl-1-propyne)

  • Second-Generation Grubbs Catalyst

  • Anhydrous Toluene

  • Ethylene gas (balloon)

  • Ethyl vinyl ether

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

  • Schlenk flask with a sidearm for gas inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar and a condenser is flame-dried under vacuum and backfilled with argon.

  • Substrate and Catalyst Addition: The terminal alkyne (1.0 equiv) and the second-generation Grubbs catalyst (0.05 equiv) are added to the flask under a positive flow of argon.

  • Solvent Addition: Anhydrous toluene is added via syringe to dissolve the reactants (to achieve a concentration of 0.2 M).

  • Ethylene Atmosphere: The argon atmosphere is replaced with ethylene by evacuating and backfilling the flask with ethylene gas from a balloon three times. The reaction is then maintained under a positive pressure of ethylene (balloon).

  • Reaction: The reaction mixture is heated to 50 °C and stirred vigorously. The reaction progress is monitored by TLC or GC-MS.

  • Quenching: After completion (typically 12 hours), the reaction is cooled to room temperature, and the ethylene atmosphere is replaced with argon. The reaction is quenched by adding ethyl vinyl ether (10 drops) and stirring for 30 minutes.

  • Work-up and Purification: The solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to yield the desired 1,3-diene.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental aspects of ruthenium-catalyzed enyne metathesis.

G cluster_initiation Catalyst Initiation cluster_cycle Catalytic Cycle Precatalyst Precatalyst Active_Catalyst Active_Catalyst Precatalyst->Active_Catalyst Ligand Dissociation Metallacyclobutene Metallacyclobutene Active_Catalyst->Metallacyclobutene + Enyne Vinyl_Carbene Vinyl_Carbene Metallacyclobutene->Vinyl_Carbene Retro [2+2] Metallacyclobutane Metallacyclobutane Vinyl_Carbene->Metallacyclobutane + Alkene Product_Complex Product_Complex Metallacyclobutane->Product_Complex Retro [2+2] Product_Complex->Active_Catalyst - Diene Diene Diene Product_Complex->Diene Enyne Enyne Enyne->Metallacyclobutene

Caption: Catalytic cycle of ruthenium-catalyzed enyne metathesis.

G Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Add Substrate & Solvent Reaction_Setup->Reagent_Addition Catalyst_Addition Add Ru Catalyst Reagent_Addition->Catalyst_Addition Reaction Stir at Defined Temperature Catalyst_Addition->Reaction Monitoring Monitor by TLC/GC Reaction->Monitoring Monitoring->Reaction Continue Quenching Quench Reaction Monitoring->Quenching Complete Workup Solvent Removal Quenching->Workup Purification Column Chromatography Workup->Purification Product Product Purification->Product G Gen1 First Generation (Grubbs I) - Two PCy₃ Ligands - Moderate Activity Gen2 Second Generation (Grubbs II) - One PCy₃ & One NHC Ligand - Higher Activity & Stability Gen1->Gen2 Ligand Exchange Hoveyda Hoveyda-Grubbs - Chelating Isopropoxystyrene Ligand - Increased Stability & Easy Removal Gen2->Hoveyda Ligand Modification

References

Application Notes and Protocols for Tandem Enyne Metathesis/Diels-Alder Reaction Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tandem enyne metathesis/Diels-Alder reaction is a powerful and elegant strategy in organic synthesis for the rapid construction of complex polycyclic and heterocyclic molecular architectures. This sequence combines the bond-reorganizing power of enyne metathesis, which efficiently generates a conjugated diene from an enyne substrate, with the robust and predictable [4+2] cycloaddition of the Diels-Alder reaction. The ability to perform these reactions in a single pot ("one-pot") significantly enhances synthetic efficiency, reduces waste, and allows for the streamlined synthesis of diverse molecular scaffolds, which is of particular interest in the development of novel therapeutic agents and natural product synthesis.[1][2][3][4]

Enyne metathesis is typically catalyzed by ruthenium carbene complexes, such as Grubbs' or Hoveyda-Grubbs' catalysts.[5] The intermediate diene can then undergo an intra- or intermolecular Diels-Alder reaction with a suitable dienophile to yield the final polycyclic product.[3] The reaction sequence is highly versatile and has been successfully applied to the synthesis of a wide range of complex molecules, including alkaloids, steroids, and various heterocyclic systems.[5][6][7]

Logical Workflow of the Tandem Reaction

Tandem_Reaction_Workflow cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Product Enyne Enyne Substrate Metathesis Enyne Metathesis Enyne->Metathesis Ru Catalyst (e.g., Grubbs' II) Dienophile Dienophile (for intermolecular DA) DielsAlder Diels-Alder Reaction Dienophile->DielsAlder Diene In situ generated 1,3-Diene Metathesis->Diene Diene->DielsAlder Product Polycyclic/Heterocyclic Product DielsAlder->Product

Caption: General workflow of the one-pot tandem enyne metathesis/Diels-Alder reaction.

Experimental Protocols

General Protocol for a One-Pot Cross-Enyne Metathesis (CEYM)/Diels-Alder Reaction

This protocol is a generalized procedure based on commonly employed conditions in the literature.[1]

Materials:

  • Enyne substrate

  • Alkene (e.g., ethylene (B1197577) gas)

  • Dienophile

  • Ruthenium catalyst (e.g., 2nd generation Hoveyda-Grubbs catalyst)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser, etc.)

  • Ethylene balloon or cylinder with a regulator

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the enyne substrate.

  • Solvent Addition: Add anhydrous toluene to dissolve the substrate.

  • Catalyst Addition: Add the ruthenium catalyst (typically 1-5 mol%).

  • Enyne Metathesis: The reaction mixture is then placed under an ethylene atmosphere (1 atm, balloon) and heated (typically 80-100 °C).[1][5] The progress of the diene formation is monitored by TLC or GC-MS. This step can take from a few hours to overnight.

  • Diels-Alder Reaction: After the formation of the diene is complete, the dienophile is added to the reaction mixture. The reaction temperature may be maintained or adjusted depending on the reactivity of the dienophile. The Diels-Alder reaction is allowed to proceed until completion, which is monitored by TLC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired polycyclic product.

General Protocol for a Ring-Closing Enyne Metathesis (RCEYM)/Diels-Alder Cascade

This protocol outlines a general procedure for intramolecular cyclization followed by a Diels-Alder reaction.

Materials:

  • Enyne substrate with a tethered dienophile or an external dienophile to be added subsequently.

  • Ruthenium catalyst (e.g., 1st or 2nd generation Grubbs' catalyst)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the enyne substrate in the anhydrous solvent.

  • Catalyst Addition: Add the ruthenium catalyst (typically 1-5 mol%) to the solution.

  • RCEYM Reaction: Stir the reaction mixture at room temperature or with gentle heating. The progress of the cyclization to form the cyclic diene is monitored by TLC or GC-MS.

  • Diels-Alder Reaction:

    • Intramolecular: If the dienophile is tethered to the substrate, the Diels-Alder reaction may occur spontaneously under the reaction conditions for the RCEYM. In some cases, further heating may be required.

    • Intermolecular: If an external dienophile is used, it is added to the reaction mixture after the completion of the RCEYM step. The mixture is then stirred, with heating if necessary, until the cycloaddition is complete.

  • Work-up: Once the reaction is complete, the solvent is removed in vacuo. The crude product is purified by flash column chromatography to yield the final polycyclic compound.

Quantitative Data from Selected Studies

The following tables summarize quantitative data from published examples of tandem enyne metathesis/Diels-Alder reactions, showcasing the versatility and efficiency of this methodology.

Table 1: One-Pot Cross-Enyne Metathesis/Diels-Alder Reaction of Propargylic Difluorides [1]

Alkyne SubstrateDienophileCatalyst (mol%)SolventTemp (°C)Time (h)Product Yield (%)
1a4-phenyl-3H-1,2,4-triazole-3,5(4H)-dioneHoveyda-Grubbs II (5)Toluene902 (CEYM)60
1aMaleic anhydrideHoveyda-Grubbs II (5)Toluene902 (CEYM)75

Table 2: Tandem Cross-Enyne Metathesis/Intramolecular Diels-Alder Reaction [3]

Aryl-acetyleneDiene PartnerCatalyst (mol%)ProductIsomer Ratio (endo:exo)Yield (%)
Ph-acetyleneOxygen-tethered dieneRu4 (5)121a100:060
Ph-acetyleneN-Bn tethered dieneRu4 (5)121e100:050
Ph-acetyleneN-Bn, Ph-subst. dieneRu4 (5)121g53:4778
Ph-acetyleneN-Bn, Naphthyl-subst. dieneRu4 (5)121h66:3447

Synthetic Pathway Diagram

The following diagram illustrates a specific synthetic pathway employing a tandem enyne metathesis/Diels-Alder reaction for the construction of a complex heterocyclic scaffold.

Synthetic_Pathway cluster_synthesis Synthesis of a Fused Heterocycle Start Acyclic Enyne (e.g., N-allyl-2-alkynylaniline) RCM Ring-Closing Metathesis (Grubbs' II catalyst) Start->RCM Intermediate 4-Vinyl-1,2-dihydroquinoline RCM->Intermediate Isomerization Isomerization Intermediate->Isomerization DielsAlder Diels-Alder Cycloaddition (with dienophile) Isomerization->DielsAlder FinalProduct Fused Quinoline (B57606) Core (e.g., NIR Dye) DielsAlder->FinalProduct

Caption: A multi-step one-pot reaction sequence for synthesizing a fused quinoline core.[8]

Applications in Drug Development and Natural Product Synthesis

The tandem enyne metathesis/Diels-Alder strategy provides rapid access to complex molecular scaffolds that are often found in biologically active natural products and pharmaceuticals. For instance, this methodology has been utilized in the synthesis of frameworks for angucyclinones, galanthamine, and various amino acid derivatives.[5] The ability to efficiently construct diverse polycyclic and heterocyclic libraries makes this an invaluable tool in medicinal chemistry for the discovery of new drug candidates. The atom-economical nature of this tandem reaction aligns with the principles of green chemistry, making it an attractive approach for sustainable pharmaceutical development.[3]

References

Application Notes and Protocols for the Synthesis of Conjugated Tetraenes using Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of a proposed synthetic route for conjugated tetraenes utilizing Nona-1,3-dien-5-yne as a key starting material. The information is based on established methodologies for the synthesis of similar compounds and is intended to guide researchers in the development of novel synthetic pathways.

Conjugated tetraenes are important structural motifs found in various natural products and pharmacologically active compounds. Their synthesis is a topic of significant interest in medicinal chemistry and drug development. This document outlines a potential application of this compound in a ruthenium-catalyzed cross-dimerization reaction with a 1,3-diene to yield a conjugated tetraene.

Proposed Synthetic Pathway

A direct synthesis of conjugated tetraenes can be achieved through a Ruthenium(0)-catalyzed reaction of 1,3-enynes with 1,3-dienes.[1][2] This reaction involves the formal regioselective insertion of the alkynyl group of the 1,3-enyne into the terminal C-H bond of the 1,3-diene.[1][2] While the specific use of this compound in this reaction has not been documented, its structural similarity to other 1,3-enynes suggests its potential as a suitable substrate.

The proposed reaction would involve the coupling of this compound with a suitable 1,3-diene, such as 2,4-hexadiene (B1165886), in the presence of a Ru(0) catalyst to form the corresponding conjugated tetraene.

Reaction_Pathway cluster_reactants Reactants cluster_products Product This compound This compound Conjugated_Tetraene Conjugated_Tetraene This compound->Conjugated_Tetraene + 1,3-Diene 1,3-Diene 1,3-Diene catalyst Ru(0) catalyst catalyst->Conjugated_Tetraene Toluene (B28343), Heat

Caption: Proposed Ru(0)-catalyzed synthesis of a conjugated tetraene.

Quantitative Data from Analogous Reactions

The following table summarizes the results from the synthesis of various conjugated tetraenes using different 1,3-enynes and 1,3-dienes, as reported in the literature.[1][2] This data can be used to estimate the potential yield and reaction conditions for the proposed synthesis with this compound.

Entry1,3-Enyne1,3-DieneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
11-Hexen-3-yne2,4-HexadieneRu(cod)(cot) (5)Toluene1101275
21-Phenyl-1-buten-3-yne2,4-HexadieneRu(cod)(cot) (5)Toluene1101282
31-(Trimethylsilyl)-1-hexen-3-yne2,4-HexadieneRu(cod)(cot) (5)Toluene1101285
41-Cyclohexen-1-ylethyne2,4-HexadieneRu(cod)(cot) (5)Toluene1101268

Proposed Experimental Protocol

This protocol is a proposed adaptation of the general method for the synthesis of conjugated tetraenes.[1][2]

Materials:

  • This compound

  • 2,4-Hexadiene

  • Ru(cod)(cot) (Ruthenium(0) bis(cyclooctadiene)cyclooctatriene)

  • Anhydrous Toluene

  • Argon gas supply

  • Schlenk flask and standard glassware

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an argon atmosphere, add Ru(cod)(cot) (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (5 mL).

    • Add this compound (1.0 mmol).

    • Add 2,4-hexadiene (1.2 mmol).

  • Reaction Execution:

    • Seal the Schlenk flask and heat the reaction mixture to 110 °C with stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to be complete within 12-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired conjugated tetraene.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental_Workflow start Start setup Reaction Setup (Schlenk flask, Ar atm) start->setup add_reagents Add Ru(cod)(cot), Toluene, This compound, 2,4-Hexadiene setup->add_reagents reaction Heat to 110°C with stirring add_reagents->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Cool to RT Concentrate monitor->workup Complete purify Column Chromatography (Silica gel, Hexane/EtOAc) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the proposed synthesis.

Safety Precautions

  • Ruthenium catalysts are air and moisture sensitive; handle under an inert atmosphere.

  • Toluene is a flammable and toxic solvent; use in a well-ventilated fume hood.

  • Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn at all times.

Conclusion

The application of this compound in the Ru(0)-catalyzed synthesis of conjugated tetraenes presents a promising avenue for the creation of complex molecules relevant to drug discovery and materials science. The provided protocol, based on analogous reactions, offers a solid starting point for researchers to explore this novel synthetic route. Further optimization of reaction conditions may be necessary to achieve high yields and selectivity for specific target molecules.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of Nona-1,3-dien-5-yne synthesis, primarily through Sonogashira cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a vinyl halide (typically (E)-1-bromo-1-butene or a related analogue) with a terminal alkyne (such as 1-pentyn-3-ol, followed by subsequent elimination, or a protected pent-1-yne derivative). The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Q2: My Sonogashira reaction is not proceeding, or the yield is very low. What are the initial checks I should perform?

A2: For a failing Sonogashira reaction, the primary aspects to verify are the integrity of your catalyst system, the quality of your reagents, and the reaction setup. Ensure that the palladium catalyst and copper(I) co-catalyst have not degraded. It is also critical to maintain anhydrous and anaerobic conditions, as the presence of oxygen can lead to the undesirable Glaser-type homocoupling of the alkyne starting material. It is recommended to degas the solvent and conduct the reaction under an inert atmosphere, such as argon or nitrogen.

Q3: I am observing a black precipitate in my reaction mixture. What is this, and how can I prevent it?

A3: The formation of a black precipitate, commonly referred to as "palladium black," signifies the decomposition of the palladium catalyst. This decomposition can be triggered by the presence of impurities, the selection of an inappropriate solvent, or operating at an incorrect temperature. To mitigate this, it is advisable to use fresh, high-purity reagents and solvents.

Q4: What are the common side products in the synthesis of this compound?

A4: A common side product is the homocoupled diyne, resulting from the Glaser coupling of the terminal alkyne starting material. This is particularly prevalent when the reaction is exposed to oxygen. Other potential side products can arise from the isomerization of the double bonds or side reactions of functional groups on the starting materials.

Q5: Is a copper co-catalyst always necessary for this reaction?

A5: While the classic Sonogashira protocol utilizes a copper(I) co-catalyst to facilitate the reaction, copper-free Sonogashira reactions are also possible. These can be advantageous in minimizing the formation of alkyne homocoupling byproducts. However, copper-free methods may necessitate different ligands or reaction conditions to achieve comparable yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive palladium catalyst.Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in situ.
Degraded copper(I) iodide.Use a fresh bottle of CuI; it should be an off-white or light tan powder.
Impure starting materials (vinyl halide or alkyne).Purify starting materials by distillation or chromatography.
Insufficiently anhydrous or anaerobic conditions.Ensure all glassware is oven-dried. Use anhydrous solvents and degas the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen) before adding the catalyst.
Inappropriate base or insufficient amount of base.Triethylamine (B128534) or diisopropylamine (B44863) are commonly used. Ensure the base is dry and used in excess (typically 2-3 equivalents).
Formation of Black Precipitate (Palladium Black) Impurities in reagents or solvents.Use high-purity reagents and solvents. Filtering the amine base through a short plug of silica (B1680970) or alumina (B75360) can sometimes help.
Unsuitable solvent.While THF is common, in some cases it can promote palladium black formation. Consider switching to another solvent like DMF or using the amine base as the solvent.
Reaction temperature is too high.If heating, try reducing the temperature. Many Sonogashira couplings can proceed at room temperature.
Significant Formation of Homocoupled Diyne (Glaser Coupling) Presence of oxygen in the reaction.Rigorously exclude oxygen by using Schlenk techniques or a glovebox. Ensure the solvent and reagents are thoroughly degassed.
High concentration of copper catalyst.Reduce the loading of the copper(I) co-catalyst.
Difficult Purification Co-elution of product with impurities.Optimize the solvent system for column chromatography using TLC. A non-polar solvent system, such as a low percentage of ethyl acetate (B1210297) in hexanes, is often effective for enynes. A gradient elution may be necessary.
Acid-sensitivity of the product on silica gel.Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading the sample.

Experimental Protocols

Representative Protocol for Sonogashira Coupling of a Vinyl Bromide with a Terminal Alkyne

This protocol is a general procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Vinyl bromide (e.g., (E)-1-bromo-1-butene) (1.0 eq)

  • Terminal alkyne (e.g., a suitable pent-1-yne derivative) (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ at 1-5 mol% or PdCl₂(PPh₃)₂ at 1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Anhydrous solvent (e.g., THF, DMF, or triethylamine)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine) (2-3 eq)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add the vinyl bromide (1.0 eq), palladium catalyst, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Under a positive pressure of inert gas, add the anhydrous solvent and the amine base via syringe.

  • Add the terminal alkyne dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. A suitable eluent is typically a mixture of hexanes and ethyl acetate (e.g., 99:1 v/v).

Data Presentation

Typical Reaction Parameters for Sonogashira Coupling of Vinyl Bromides
ParameterTypical RangeNotes
Vinyl Bromide 1.0 eqStarting material.
Terminal Alkyne 1.1 - 2.0 eqA slight excess is generally used to ensure complete consumption of the vinyl bromide.
Palladium Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Copper(I) Iodide Loading 2 - 10 mol%Acts as a co-catalyst.
Base 2 - 3 eqTriethylamine or diisopropylamine are common choices.
Temperature Room Temperature to 80 °CMany reactions proceed well at room temperature, but heating can increase the rate.
Reaction Time 1 - 24 hoursMonitored by TLC or GC until completion.
Expected Yield 60 - 95%Highly dependent on the specific substrates and reaction conditions.

Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity (Pd and Cu) Start->Check_Catalyst Check_Reagents Verify Reagent Purity (Vinyl Halide, Alkyne, Base) Start->Check_Reagents Check_Conditions Assess Reaction Conditions (Anhydrous, Anaerobic) Start->Check_Conditions Optimize_Parameters Systematically Optimize Parameters (Solvent, Temperature, Ligand) Check_Catalyst->Optimize_Parameters Check_Reagents->Optimize_Parameters Check_Conditions->Optimize_Parameters Successful_Reaction Improved Yield Optimize_Parameters->Successful_Reaction

Technical Support Center: Purification of Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of Nona-1,3-dien-5-yne. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and structurally related conjugated enyne compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

This compound is an unsaturated hydrocarbon with a conjugated system of double and triple bonds. This structure presents several purification challenges:

  • Thermal Sensitivity: Conjugated enynes can be susceptible to thermal degradation, polymerization, or isomerization at elevated temperatures. This makes high-temperature distillation a potential issue.

  • Instability on Silica (B1680970) Gel: The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds.

  • Oxidative Instability: Polyunsaturated compounds can be prone to oxidation, especially if exposed to air and light for extended periods.

  • Low Melting Point: Similar to other nonpolar, low molecular weight hydrocarbons, this compound is expected to have a low melting point, which can make recrystallization difficult and lead to "oiling out".

Q2: What are the recommended purification methods for this compound?

The most suitable purification methods for this compound are:

  • Flash Column Chromatography: This is often the preferred method for separating nonpolar compounds from polar impurities. Using a nonpolar stationary phase or deactivated silica can mitigate decomposition.

  • Vacuum Distillation: For heat-sensitive compounds, distillation under reduced pressure lowers the boiling point, minimizing thermal stress on the molecule.

  • Low-Temperature Recrystallization: If a suitable solvent is found, recrystallization at low temperatures can be effective. However, finding an appropriate solvent that provides good differential solubility can be challenging for nonpolar compounds.

Q3: What are the expected physical properties of this compound?

PropertyEstimated ValueBasis for Estimation
Molecular Weight ~120.19 g/mol Calculated from the molecular formula C9H12.
Boiling Point 150-170 °C (at atm. pressure)Estimated based on the boiling point of related C9 hydrocarbons and the effect of conjugation. Will be significantly lower under vacuum.
Melting Point < -20 °CBased on the melting point of nona-1,8-diyne (-21 °C). Conjugation may slightly alter this.
Solubility Soluble in nonpolar organic solvents (e.g., hexanes, pentane, diethyl ether, toluene). Insoluble in water.General solubility properties of unsaturated hydrocarbons.

Q4: How can I monitor the purity of this compound during purification?

Purity can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and effective way to track the progress of a column chromatography separation and to check the purity of fractions.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound, and can detect and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most definitive method for structural confirmation and purity assessment. Impurities will present as extra peaks in the spectra.

Troubleshooting Guides

Flash Column Chromatography
IssuePossible Cause(s)Troubleshooting Steps
Compound decomposes on the column. The silica gel is too acidic.- Use deactivated silica gel (treat with a base like triethylamine).- Use an alternative stationary phase like alumina (B75360) or Florisil.- Run the column quickly to minimize contact time.
Poor separation of the desired compound from impurities. Incorrect solvent system.- Optimize the solvent system using TLC. Aim for an Rf of 0.2-0.3 for the desired compound.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
The compound is not eluting from the column. The solvent system is not polar enough.- Gradually increase the polarity of the eluent.- If the compound is very nonpolar, ensure you are using a very nonpolar initial solvent (e.g., pure hexanes).
Streaking or tailing of spots on TLC and broad peaks from the column. The compound is interacting too strongly with the stationary phase or is being overloaded.- Add a small amount of a slightly more polar solvent to the eluent.- Ensure the sample is loaded in a minimal volume of solvent.- Do not overload the column with the sample.
Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Bumping or uneven boiling. Lack of smooth boiling.- Use a magnetic stir bar or boiling chips.- Ensure the heating mantle is properly sized for the flask.
Product is decomposing in the distillation pot. The temperature is too high.- Reduce the pressure of the system to lower the boiling point.- Use a Kugelrohr apparatus for short-path distillation to minimize heating time.
The product is not distilling over. The vacuum is not low enough or the temperature is too low.- Check for leaks in your vacuum setup.- Ensure your vacuum pump is functioning correctly.- Gradually increase the temperature of the heating bath.
Flooding of the distillation column. The boil-up rate is too high for the column packing.- Reduce the heating rate.- Ensure the column is properly packed and not channeled.
Recrystallization
IssuePossible Cause(s)Troubleshooting Steps
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the temperature of the solution, or the solution is too supersaturated.- Add a small amount of additional solvent to the hot solution.- Allow the solution to cool more slowly.- Try a different solvent or a solvent pair.
No crystals form upon cooling. The solution is not saturated, or crystallization is slow to initiate.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in a dry ice/acetone bath).
Low recovery of the purified compound. Too much solvent was used, or the compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Cool the solution to the lowest practical temperature to maximize precipitation.- Minimize the amount of cold solvent used to wash the crystals.
The purified compound is still impure. Impurities co-crystallized with the product.- Ensure slow cooling to allow for proper crystal lattice formation.- A second recrystallization may be necessary.

Experimental Protocols

Flash Column Chromatography Protocol
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the plate in a series of nonpolar solvent systems (e.g., hexanes, 1-5% ethyl acetate (B1210297) in hexanes) to find a system that gives the desired compound an Rf value between 0.2 and 0.3.

  • Column Packing:

    • Select an appropriate size column based on the amount of crude material.

    • Pack the column with silica gel (or deactivated silica/alumina) as a slurry in the initial, least polar eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane (B109758) or the initial eluent).

    • Carefully load the sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If a gradient is needed, gradually increase the polarity of the eluent.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Vacuum Distillation Protocol
  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus with a round-bottom flask, a short-path distillation head, a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.

    • Place a stir bar in the distillation flask.

  • Sample Preparation:

    • Place the crude this compound in the distillation flask.

  • Distillation:

    • Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

    • Once the pressure is stable, gradually heat the distillation flask using a heating mantle or oil bath.

    • Collect the fraction that distills at a constant temperature. This is your purified product.

  • Shutdown:

    • Remove the heat source and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound chromatography Flash Chromatography synthesis->chromatography distillation Vacuum Distillation synthesis->distillation recrystallization Recrystallization synthesis->recrystallization analysis TLC, GC-MS, NMR chromatography->analysis distillation->analysis recrystallization->analysis product Pure this compound analysis->product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_chromatography Chromatography cluster_distillation Distillation cluster_recrystallization Recrystallization start Purification Issue c1 Decomposition? start->c1 d1 Bumping? start->d1 r1 Oiling Out? start->r1 c2 Use Deactivated Silica c1->c2 Yes d2 Use Stir Bar d1->d2 Yes r2 Cool Slowly r1->r2 Yes

Caption: A simplified logic diagram for troubleshooting common purification issues.

Technical Support Center: Overcoming Regioselectivity Issues in Enyne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enyne metathesis. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common regioselectivity issues encountered during their experiments. The following frequently asked questions (FAQs) and troubleshooting guides are based on established literature and best practices in synthetic organic chemistry.

Frequently Asked Questions (FAQs)

Q1: My ring-closing enyne metathesis (RCEYM) reaction is producing a mixture of regioisomers (exo and endo products). What are the primary factors that control this selectivity?

A1: Regioselectivity in RCEYM is a common challenge and is primarily governed by a delicate interplay of several factors:

  • Catalyst Choice: This is often the most critical factor. Ruthenium-based catalysts (e.g., Grubbs catalysts) generally favor the formation of exo products, which are typically five-membered rings.[1] In contrast, Molybdenum-based catalysts (e.g., Schrock catalysts) tend to yield endo products.[2]

  • Substrate Structure: The substitution pattern of the enyne substrate significantly influences the reaction pathway. For instance, the steric bulk around the alkene and alkyne moieties can dictate the approach of the catalyst and, consequently, the regiochemical outcome.[3]

  • Reaction Atmosphere: The presence or absence of ethylene (B1197577) gas can dramatically switch the selectivity. Performing the reaction under an ethylene atmosphere often promotes the formation of endo products.[4]

  • Ring Size: The thermodynamic stability of the resulting ring can also direct the reaction. For smaller rings (5-11 members), the exo product is often favored, while for larger rings (12-15 members), the endo product can be formed selectively.[4][5]

Q2: I am observing the formation of the exo product, but my desired product is the endo isomer. What strategies can I employ to reverse the selectivity?

A2: To favor the formation of the endo product, you can implement the following strategies:

  • Switch to a Molybdenum-based Catalyst: Schrock-type molybdenum catalysts are known to promote endo-selective enyne RCM reactions, often with high selectivity (typically >98:<2 endo:exo).[6]

  • Utilize a Grubbs Z-Selective Catalyst: A specific Grubbs Z-selective catalyst containing a chelating N-heterocyclic carbene (NHC) ligand has been shown to exclusively produce six-membered endo products from terminal enynes.[1]

  • Introduce an Ethylene Atmosphere: Performing the reaction under an atmosphere of ethylene can induce a selective cross-metathesis between the alkyne and ethylene. This generates an acyclic 1,3-diene intermediate, which then undergoes ring-closing diene metathesis to yield the endo product, often with high E-selectivity.[4]

Q3: My reaction is sluggish and gives a low yield, in addition to poor regioselectivity. What are the initial troubleshooting steps I should take?

A3: Low yield and poor selectivity often have overlapping causes. Before focusing on regioselectivity, ensure the fundamental reaction parameters are optimized:

  • Reagent Purity: Ensure the enyne substrate is pure and free from contaminants that could poison the catalyst.

  • Solvent Quality: Use anhydrous, degassed solvents. Residual water or oxygen can deactivate many metathesis catalysts.

  • Catalyst Activity: Confirm that the catalyst has been stored correctly under an inert atmosphere and has not degraded. If possible, test it on a known reaction.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Troubleshooting Guide: Controlling Exo vs. Endo Selectivity

This guide provides specific troubleshooting steps to address undesired regioselectivity in your enyne metathesis reactions.

Problem Potential Cause Recommended Solution
Undesired exo product is the major isomer. The Ru-based catalyst (e.g., Grubbs I or II) is following its inherent kinetic preference.1. Switch to a Mo-based catalyst (e.g., Schrock catalyst) to favor the endo pathway.[6] 2. Employ a Grubbs Z-selective catalyst if a six-membered endo ring is desired.[1] 3. Perform the reaction under an ethylene atmosphere to switch the mechanism to a tandem cross-metathesis/RCM pathway, favoring the endo product.[4]
A mixture of exo and endo products is formed. The energy barrier for both cyclization pathways is similar for the given substrate and conditions.1. Lower the reaction temperature. This can sometimes increase the selectivity by favoring the pathway with the lower activation energy. 2. Modify the substrate. Increasing the steric bulk near one of the reactive sites can disfavor one pathway over the other.[3] 3. Change the solvent. While less common for regioselectivity control, the solvent can sometimes influence the transition state energies.
The reaction under ethylene is not yielding the endo product. The rate of intramolecular cyclization is faster than the intermolecular cross-metathesis with ethylene.1. Increase the ethylene concentration. Ensure the solvent is saturated with ethylene and maintain a positive pressure of ethylene (e.g., using a balloon).[7] 2. Use a less reactive catalyst. A first-generation Grubbs catalyst might be more susceptible to the ethylene-mediated pathway than a highly active second-generation catalyst.[8]
Low yield when targeting the endo product with a terminal alkyne. Catalyst deactivation can be more pronounced with terminal alkynes in the absence of ethylene.Running the reaction under an ethylene atmosphere not only improves selectivity but also prevents catalyst deactivation, leading to significantly higher yields.

Data Presentation: Catalyst and Condition Effects on Regioselectivity

The following tables summarize quantitative data on how different catalysts and conditions affect the product distribution in ring-closing enyne metathesis.

Table 1: Comparison of Catalysts for the RCEYM of an N-Tosyl-1,7-enyne

Catalyst (5 mol%)AtmosphereProductSelectivity (endo:exo)Yield
Mo-based alkylideneN₂7-membered ring>98:<268%
Ru-based (Grubbs type)N₂6-membered ring<2:>9870%
Data adapted from a study on stereogenic-at-Mo monoalkoxide and monoaryloxide complexes.[6]

Table 2: Effect of Ethylene Atmosphere on RCEYM of a Terminal Alkyne

SubstrateCatalyst (mol%)AtmosphereProductYield
N-allyl-N-propargyl tosylamideGrubbs I (3%)Argon5-membered exo13%
N-allyl-N-propargyl tosylamideGrubbs II (3%)Ethylene5-membered exo99%
This demonstrates ethylene's effect on yield for terminal alkynes, which is often a prerequisite for addressing selectivity.

Table 3: Regioselectivity as a Function of Ring Size and Ethylene

Enyne Linker/Target Ring SizeAtmospherePredominant ProductSelectivity
5-11 membered ringsArgonexoSelective
12-15 membered ringsArgonendoSelective
10-15 membered ringsEthyleneendoExclusively endo
Data adapted from a study on macrocyclic RCEYM.[4]

Experimental Protocols

Protocol 1: General Procedure for Exo-Selective RCEYM using a Grubbs Catalyst
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times. Allow the flask to cool to room temperature.

  • Addition of Reactants: To the flask, add the enyne substrate (1.0 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene) via cannula or syringe to achieve the desired concentration (typically 0.01-0.1 M).

  • Initiation of the Reaction: Add the Ruthenium catalyst (e.g., Grubbs' Second Generation Catalyst, 1-5 mol%) to the stirring solution under a positive flow of inert gas.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Once the reaction is complete, quench by opening the flask to the air or by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.

  • Workup and Purification: Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Detailed Procedure for Endo-Selective RCEYM under an Ethylene Atmosphere
  • Preparation of the Reaction Vessel: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum and backfill with argon. Allow the flask to cool.

  • Substrate and Solvent Addition: Add the enyne substrate (1.0 equivalent) to the flask, followed by anhydrous, degassed solvent (e.g., dichloromethane, 0.005 M).

  • Introduction of Ethylene: Fit a balloon filled with ethylene gas to the top of the condenser. Evacuate and backfill the flask with ethylene from the balloon three times to ensure an ethylene atmosphere (1 atm).

  • Catalyst Addition: Dissolve the chosen Ruthenium catalyst (e.g., Grubbs' Second Generation, 5 mol%) in a small amount of solvent under an inert atmosphere and add it to the reaction mixture via syringe.

  • Reaction and Monitoring: Stir the reaction at the desired temperature (e.g., 40 °C) under the positive pressure of the ethylene balloon. Monitor the reaction for the consumption of the starting material and the formation of the acyclic triene intermediate, followed by the appearance of the final cyclic product.

  • Quenching: Upon completion, remove the ethylene balloon and quench the reaction by adding ethyl vinyl ether.

  • Workup and Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate the pure endo product.[7]

Visualizations

Signaling Pathways and Logic Diagrams

G cluster_0 Reaction Initiation cluster_1 Cyclization Pathways Enyne Enyne Substrate Metallocyclobutane_ene Ru-Alkylidene Intermediate Enyne->Metallocyclobutane_ene 'ene-then-yne' (Ru favored) Metallocyclobutene_yne Ru/Mo-Vinylcarbene Intermediate Enyne->Metallocyclobutene_yne 'yne-then-ene' (Mo favored) Catalyst Ru or Mo Catalyst Catalyst->Metallocyclobutane_ene Catalyst->Metallocyclobutene_yne Exo_Product Exo Product (e.g., 5-membered ring) Metallocyclobutane_ene->Exo_Product Intramolecular Cyclization Metallocyclobutene_yne->Exo_Product α-attack Endo_Product Endo Product (e.g., 6-membered ring) Metallocyclobutene_yne->Endo_Product β-attack G cluster_0 Ethylene Atmosphere Workflow cluster_1 Intermediate and Final Product Enyne Enyne Substrate Cross_Metathesis Cross Metathesis Enyne->Cross_Metathesis 'yne-then-ene' Ethylene Ethylene (gas) Ethylene->Cross_Metathesis Ru_Catalyst Ru Catalyst Ru_Catalyst->Cross_Metathesis Triene Acyclic Triene Intermediate Cross_Metathesis->Triene RCM Ring-Closing Diene Metathesis (RCM) Triene->RCM Endo_Product Endo Product RCM->Endo_Product G Start Start: Undesired Regioselectivity Q1 Is the desired product the 'endo' isomer? Start->Q1 Sol1 Switch to Mo-based (Schrock) catalyst Q1->Sol1 Yes Sol2 Use Ethylene Atmosphere Q1->Sol2 Yes Sol3 Use Grubbs Z-Selective Catalyst Q1->Sol3 Yes Sol4 Use standard Grubbs (I, II, HG-II) catalyst in Argon atmosphere Q1->Sol4 No (Exo desired) End Achieved Desired Selectivity Sol1->End Sol2->End Sol3->End Sol4->End

References

Common side reactions in the synthesis of conjugated enynes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of conjugated enynes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Sonogashira coupling for enyne synthesis, and how can it be minimized?

A1: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling, which results in the formation of a symmetric 1,3-diyne dimer.[1] This undesired reaction reduces the yield of the desired conjugated enyne. The primary causes for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[2]

To minimize homocoupling, the following strategies are recommended:

  • Maintain an Inert Atmosphere: The rigorous exclusion of oxygen is crucial. This can be achieved by using an inert gas such as argon or nitrogen throughout the reaction.[2]

  • Utilize Copper-Free Conditions: Several protocols have been developed that omit the copper co-catalyst, which effectively eliminates the primary pathway for Glaser coupling.[2][3][4]

  • Optimize Reaction Parameters: Careful selection of the palladium catalyst, ligands, base, and solvent can significantly suppress homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.

Q2: Are there specific side reactions to be aware of in Negishi and Stille couplings for enyne synthesis?

A2: While often cited for having fewer side reactions, Negishi and Stille couplings can also present challenges.

  • Negishi Coupling: A potential side reaction is the homocoupling of the organozinc reagent. Catalyst deactivation due to coordinating functional groups in the substrate can also be an issue, leading to incomplete reactions.

  • Stille Coupling: Besides the possibility of homocoupling of the organostannane reagent, other side reactions such as C-H stannylation of electron-rich aromatic systems have been observed under certain conditions.[5] The high toxicity of organotin compounds is also a significant consideration.[6][7]

Q3: My enyne synthesis reaction is not proceeding to completion. What are the initial checks I should perform?

A3: Low conversion rates can stem from several factors. A systematic evaluation of the following is recommended:

  • Reagent Purity: Ensure that the enyne precursors, solvents, and all reagents are of high purity and free from contaminants that could poison the catalyst.

  • Solvent Quality: Use anhydrous and properly degassed solvents, as residual water or oxygen can deactivate the catalyst.

  • Catalyst Activity: Verify that the catalyst has been stored correctly and has not degraded. If possible, test its activity on a known reaction.

  • Inert Atmosphere: Ensure that the reaction is conducted under a strictly inert atmosphere, as many transition metal catalysts are sensitive to oxygen.

Troubleshooting Guide for Side Reactions

The following table summarizes common issues, their potential causes, and recommended solutions for the synthesis of conjugated enynes.

Problem Potential Cause(s) Recommended Solution(s)
High percentage of alkyne homocoupling (Glaser coupling) in Sonogashira reaction. 1. Presence of oxygen in the reaction mixture. 2. High concentration of copper(I) co-catalyst. 3. High concentration of the terminal alkyne.1. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Ar or N₂). 2. Reduce the concentration of the copper catalyst or switch to a copper-free protocol. 3. Add the terminal alkyne to the reaction mixture slowly via a syringe pump.
Low or no yield of the desired enyne. 1. Inactive catalyst. 2. Impure reagents or solvents. 3. Suboptimal reaction temperature or time.1. Use a fresh batch of catalyst or test the catalyst on a model reaction. 2. Purify all starting materials and use anhydrous, degassed solvents. 3. Systematically screen different temperatures and monitor the reaction over time to determine the optimal conditions.
Formation of multiple unidentified byproducts. 1. Decomposition of starting materials or product. 2. Competing reaction pathways due to reaction conditions.1. Lower the reaction temperature and consider using a more selective catalyst/ligand system. 2. Adjust the solvent polarity and temperature to favor the desired reaction pathway.
Reaction stalls before completion in Negishi coupling. 1. Catalyst deactivation by coordinating functional groups on the substrate (e.g., amines, thiophenes). 2. Poor quality of the organozinc reagent.1. Increase the catalyst loading or screen different ligands that are less susceptible to coordination. 2. Ensure the organozinc reagent is freshly prepared or properly stored.

Quantitative Data on Side Product Formation

The following table presents data on the effect of reaction conditions on the yield of the desired product versus the homocoupled side product in a Sonogashira coupling reaction.

Catalyst System Conditions Desired Product Yield (%) Homocoupling Product Yield (%) Reference
Pd(PPh₃)₂Cl₂/CuIStandard atmosphereLower yieldsConsiderable amount[8]
Pd(PPh₃)₂Cl₂/CuIDilute H₂/N₂ atmosphereVery good yields~2%[8][9][10]
Pd(CH₃CN)₂Cl₂/cataCXium ACopper-free, Amine-free, Room Temp.Good to excellent yieldsNot reported (minimized)[11]
Pd(OAc)₂Copper-free, Ligand-free, AerobicGood to excellent yieldsNot favored for less active halides[12]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol is designed to minimize the formation of the Glaser homocoupling byproduct by eliminating the copper co-catalyst.

Reagents and Materials:

  • Aryl or vinyl halide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under a positive flow of inert gas, add the aryl or vinyl halide and the solvent.

  • Add the terminal alkyne dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Negishi Coupling for Enyne Synthesis

Reagents and Materials:

  • Vinyl halide (1.0 mmol)

  • Alkynylzinc reagent (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous and degassed solvent (e.g., THF, 5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the vinyl halide in the solvent.

  • Add the palladium catalyst to the solution.

  • Slowly add the alkynylzinc reagent to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or GC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Sonogashira_Troubleshooting start High Homocoupling in Sonogashira? check_oxygen Is the reaction under a strict inert atmosphere? start->check_oxygen check_copper Are you using a copper co-catalyst? check_oxygen->check_copper Yes solution_inert Degas solvents and use Ar/N2. check_oxygen->solution_inert No check_alkyne_addition Is the alkyne added all at once? check_copper->check_alkyne_addition No (already copper-free) solution_copper_free Switch to a copper-free protocol. check_copper->solution_copper_free Yes solution_slow_addition Add alkyne slowly via syringe pump. check_alkyne_addition->solution_slow_addition Yes

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Catalytic_Cycles cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Competing Glaser Homocoupling pd0 Pd(0)L2 pd_complex R-Pd(II)(X)L2 pd0->pd_complex Oxidative Addition (R-X) transmetalation Transmetalation pd_complex->transmetalation cu_acetylide R'C≡CCu cu_acetylide->transmetalation enyne_complex R-Pd(II)(C≡CR')L2 transmetalation->enyne_complex enyne_complex->pd0 Reductive Elimination enyne_product R-C≡C-R' (Enyne) enyne_complex->enyne_product cu_acetylide2 R'C≡CCu diyne_product R'-C≡C-C≡C-R' (Diyne) cu_acetylide2->diyne_product Oxidative Coupling o2 O2 o2->diyne_product

Caption: Competing catalytic cycles in Sonogashira coupling.

Experimental_Workflow start Start setup Reaction Setup (Flame-dried flask, inert atmosphere) start->setup reagents Add Reagents (Halide, Catalyst, Base, Solvent) setup->reagents addition Slow Addition of Alkyne reagents->addition reaction Heat and Stir (Monitor by TLC/GC-MS) addition->reaction workup Reaction Workup (Cool, Filter) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Conjugated Enyne purification->product

Caption: General experimental workflow for enyne synthesis.

References

Technical Support Center: Optimizing Ruthenium-Catalyzed Enyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing catalyst loading in ruthenium-catalyzed enyne reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and optimizing reaction conditions for successful outcomes.

Frequently Asked questions (FAQs)

Q1: My ruthenium-catalyzed enyne reaction is showing low to no conversion. What are the first things I should check?

A1: When faced with low conversion, a systematic check of your reaction's fundamental components is crucial. Start by verifying the following:

  • Reagent Purity: Ensure your enyne substrate is pure and free from contaminants that could poison the catalyst. Impurities from previous synthetic steps can significantly hinder reactivity.[1]

  • Solvent Quality: Use anhydrous, degassed solvents. Common choices include dichloromethane (B109758) (DCM) or toluene. Residual water or oxygen can deactivate many ruthenium catalysts.[1]

  • Catalyst Activity: Confirm that the catalyst has been stored correctly under an inert atmosphere and has not degraded. If possible, test the catalyst on a known, reliable reaction to verify its activity.[1]

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as many ruthenium catalysts are sensitive to oxygen.[1]

Q2: I am observing the formation of multiple products or isomers. How can I improve the selectivity of my reaction?

A2: The formation of byproducts or a mixture of isomers is a common challenge. To improve selectivity, consider the following factors:

  • Catalyst Choice: The structure of the ruthenium catalyst, particularly its ligands, plays a critical role in selectivity. Second and third-generation Grubbs catalysts, as well as Hoveyda-Grubbs catalysts, offer different reactivity and selectivity profiles compared to the first-generation catalysts.[2] For instance, some catalysts are known to favor the formation of Z-olefins.

  • Reaction Temperature: Temperature can influence competing reaction pathways. Running the reaction at a lower temperature may favor the kinetic product, while higher temperatures can lead to the thermodynamic product. It is often beneficial to screen a range of temperatures.

  • Substrate Structure: The substitution pattern on both the alkene and alkyne of your enyne substrate can influence the regioselectivity (exo vs. endo cyclization). The reaction can proceed via an "ene-then-yne" or "yne-then-ene" pathway, and the sterics and electronics of the substrate can favor one over the other.

Q3: My catalyst appears to be decomposing during the reaction. What are the signs and how can I prevent this?

A3: Catalyst decomposition is a frequent cause of stalled reactions.

  • Visual Cues: A common sign of decomposition for many ruthenium catalysts is a color change of the reaction mixture from its initial reddish-brown or purple to black, often with the formation of a ruthenium black precipitate.[2]

  • Common Causes:

    • Impurities: As mentioned, impurities in the substrate or solvent can poison the catalyst.

    • High Temperatures: While some reactions require elevated temperatures, prolonged exposure to high heat can lead to catalyst degradation.

    • Reactive Functional Groups: Certain functional groups on the substrate can coordinate to the ruthenium center and inhibit or decompose the catalyst.[1] For example, terminal alkynes can sometimes lead to catalyst decomposition in certain systems.[1]

  • Solutions:

    • Rigorous Purification: Ensure all reagents and solvents are of the highest purity and are properly degassed.

    • Use of Ethylene (B1197577): For some ruthenium-catalyzed enyne metathesis reactions, bubbling ethylene gas through the reaction mixture can be beneficial. Ethylene can help regenerate the active catalyst and suppress alkyne polymerization.[1]

    • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to a better outcome by minimizing side reactions that lead to decomposition. Conversely, for challenging substrates, a higher loading might be necessary to achieve full conversion before the catalyst deactivates.[2]

Troubleshooting Guides

Guide 1: Low Reaction Yield

This guide provides a step-by-step approach to troubleshooting low yields in your ruthenium-catalyzed enyne reaction.

Low_Yield_Troubleshooting start Low Yield Observed check_basics Verify Basics: - Reagent Purity - Solvent Quality - Inert Atmosphere - Catalyst Activity start->check_basics optimize_catalyst Optimize Catalyst System check_basics->optimize_catalyst Basics Confirmed optimize_conditions Optimize Reaction Conditions check_basics->optimize_conditions Basics Confirmed screen_catalysts Screen Different Catalysts: - Grubbs I, II, III - Hoveyda-Grubbs optimize_catalyst->screen_catalysts adjust_loading Adjust Catalyst Loading: - Increase for slow reactions - Decrease to reduce byproducts optimize_catalyst->adjust_loading success Improved Yield screen_catalysts->success adjust_loading->success temp_screen Temperature Screen optimize_conditions->temp_screen conc_screen Concentration Screen optimize_conditions->conc_screen additives Consider Additives (e.g., Ethylene) optimize_conditions->additives temp_screen->success conc_screen->success additives->success

Caption: Troubleshooting workflow for low reaction yields.

Guide 2: Poor Reaction Selectivity

This guide outlines steps to address issues with poor regio- or stereoselectivity.

Selectivity_Troubleshooting start Poor Selectivity (Mixture of Isomers) catalyst_choice Evaluate Catalyst Choice start->catalyst_choice condition_tuning Tune Reaction Conditions start->condition_tuning substrate_mod Substrate Modification (if possible) start->substrate_mod screen_ligands Screen Catalysts with Different Ligands (e.g., NHC vs. Phosphine) catalyst_choice->screen_ligands change_generation Try Different Catalyst Generations (I, II, III) catalyst_choice->change_generation success Improved Selectivity screen_ligands->success change_generation->success temp_tuning Vary Temperature condition_tuning->temp_tuning solvent_tuning Screen Solvents condition_tuning->solvent_tuning temp_tuning->success solvent_tuning->success substrate_mod->success

Caption: Troubleshooting workflow for poor reaction selectivity.

Data on Catalyst Loading and Performance

The optimal catalyst loading is highly substrate-dependent and often requires empirical determination. Below are tables summarizing the impact of catalyst loading on reaction outcomes from published literature.

Table 1: Effect of Catalyst Loading on a Ruthenium-Catalyzed Enyne Cycloisomerization

EntryCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)Reference
11023 -> 50191[3]
2523 -> 50190[3]
3323 -> 501.585[3]

Reaction conditions: CpRu(CH3CN)3PF6 catalyst in acetone.

Table 2: Comparison of Different Grubbs Catalysts for the Ring-Closing Enyne Metathesis of Oct-1-en-6-yne

CatalystCatalyst Loading (mol %)SolventTemperature (°C)Time (h)Yield (%)Reference
Grubbs I5Dichloromethane401285[4]
Grubbs II1-5Toluene802-6>90[4]
Hoveyda-Grubbs II1-5Toluene802-4>95[4]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) using Grubbs II Catalyst

This protocol is a general guideline for a small-scale RCEYM reaction.

RCEYM_Protocol prep_vessel 1. Prepare Reaction Vessel - Flame-dry a Schlenk flask under vacuum. - Backfill with an inert gas (Ar or N2). add_substrate 2. Add Substrate and Solvent - Add the enyne substrate to the flask. - Add anhydrous, degassed solvent (e.g., toluene) via syringe to achieve the desired concentration (typically 0.01-0.1 M). prep_vessel->add_substrate add_catalyst 3. Add Catalyst - Under a positive flow of inert gas, add the Grubbs II catalyst (1-5 mol%). add_substrate->add_catalyst run_reaction 4. Run Reaction - Stir the mixture at the desired temperature (e.g., 40-80 °C). - Monitor progress by TLC or GC-MS. add_catalyst->run_reaction quench 5. Quench Reaction - Upon completion, cool to room temperature. - Add a few drops of ethyl vinyl ether and stir for 30 minutes. run_reaction->quench workup 6. Work-up and Purification - Remove solvent under reduced pressure. - Purify the residue by flash column chromatography. quench->workup

Caption: Experimental workflow for a typical RCEYM reaction.

Materials:

  • Enyne substrate

  • Grubbs II catalyst

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Ethyl vinyl ether (for quenching)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for air-sensitive reactions (e.g., Schlenk flask, syringes)

  • Silica (B1680970) gel and solvents for chromatography

Procedure:

  • Preparation of the Reaction Vessel: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and then backfilled with an inert gas (e.g., Argon). This process is repeated three times to ensure an inert atmosphere.[1]

  • Addition of Reactants: The enyne substrate is added to the flask. Anhydrous and degassed solvent is then added via syringe to dissolve the substrate to the desired concentration (typically between 0.01 M and 0.1 M).[4]

  • Initiation of the Reaction: The Grubbs II catalyst (typically 1-5 mol%) is added to the stirring solution under a positive flow of inert gas.[4]

  • Reaction Monitoring: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C). The progress of the reaction should be monitored periodically by techniques such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4]

  • Quenching the Reaction: Once the reaction has reached completion (as indicated by the consumption of the starting material), the flask is cooled to room temperature. A few drops of ethyl vinyl ether are added to the mixture and it is stirred for an additional 30 minutes to quench the catalyst.[4]

  • Work-up and Purification: The solvent is removed under reduced pressure. The resulting crude residue is then purified by flash column chromatography on silica gel to afford the desired cyclized product.[4]

References

Suppressing alkyne polymerization during enyne metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enyne metathesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on suppressing alkyne polymerization and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is alkyne polymerization in the context of enyne metathesis and why is it a problem?

A1: Alkyne polymerization is a common side reaction in enyne metathesis where the alkyne starting material reacts with itself to form long-chain polymers. This process competes with the desired intramolecular (ring-closing) or intermolecular (cross) metathesis reaction, consuming the starting material and the catalyst. The resulting polymeric byproducts can complicate the purification of the desired 1,3-diene product and significantly lower the overall reaction yield. This side reaction is a particular challenge when using highly active catalysts or when working with terminal alkynes.[1][2]

Q2: How does using an ethylene (B1197577) atmosphere suppress alkyne polymerization and other side reactions?

A2: An ethylene atmosphere is a highly effective method to suppress unwanted alkyne polymerization and improve reaction outcomes.[1][3] The mechanism involves several factors:

  • Catalyst Regeneration: Ethylene reacts with catalyst intermediates, particularly the stable vinyl carbene, to regenerate a more active methylidene species. This keeps the catalyst in the productive catalytic cycle.[3][4]

  • Preventing Catalyst Inactivation: In the absence of ethylene, the catalyst can become trapped in less active or inactive resting states.[5] By constantly reactivating the catalyst, ethylene maintains a higher concentration of the active species.[3]

  • Shifting Equilibrium: Ethylene can shift the equilibrium of the reaction, favoring the desired metathesis pathway over competing side reactions like polymerization.[5]

Q3: What are the visual indicators of catalyst decomposition and potential polymerization?

A3: A primary visual cue for catalyst decomposition is a distinct color change in the reaction mixture. Active ruthenium-based metathesis catalysts typically give the solution a reddish-brown or purple color. If the catalyst decomposes, this color often fades and is replaced by a black suspension or precipitate, commonly referred to as "ruthenium black".[1] The formation of insoluble, sticky, or oily materials that are difficult to characterize by standard techniques like TLC or NMR can be an indicator of polymerization.

Troubleshooting Guide

Problem: Low Product Yield and/or Reaction Stalling

Q: My enyne metathesis reaction is not going to completion, or the yield is very low. I observe a color change from brown to black. What is the likely cause and how can I fix it?

A: This is a classic symptom of catalyst decomposition.[1] The catalyst is the engine of your reaction; if it dies, the reaction stops. Here are the primary causes and troubleshooting steps:

  • Impure Reagents: Catalysts, especially modern, highly active ones (e.g., Grubbs II, Hoveyda-Grubbs II), are sensitive to impurities. Oxygen, water, and acidic impurities in your substrate or solvent can rapidly deactivate them.

    • Solution: Ensure all substrates are rigorously purified (e.g., by column chromatography, distillation, or recrystallization). Use a high-purity, anhydrous, and degassed solvent. Sparging the solvent with argon or nitrogen for 30-60 minutes before use is highly recommended.

  • Inappropriate Catalyst Choice: Not all catalysts are suitable for all substrates.

    • First-Generation Catalysts (e.g., Grubbs I): Less reactive, which can be an advantage for highly active substrates where slower, more controlled reactivity is needed to prevent side reactions.[1]

    • Second & Third-Generation Catalysts (e.g., Grubbs II/III, Hoveyda-Grubbs): More reactive and offer better functional group tolerance, but their high activity can sometimes lead to faster decomposition or unwanted side reactions with sensitive substrates.[1]

    • Solution: If using a highly active catalyst, consider switching to a less reactive one like Grubbs I, especially if your substrate is prone to decomposition. Conversely, for challenging or sterically hindered substrates, a more active catalyst may be necessary.

  • Incorrect Catalyst Loading: While typical loadings are 1-5 mol%, this is not a universal rule.

    • Solution: If you suspect decomposition is competing with your reaction, try performing a catalyst loading screen (e.g., 2.5%, 5%, 7.5%) to find the optimal concentration for your specific transformation. For slow reactions, sometimes adding a second portion of the catalyst midway through the reaction can help drive it to completion.

Problem: Significant Formation of Insoluble Polymeric Byproducts

Q: My reaction produces the desired diene, but it is contaminated with a large amount of insoluble, polymer-like material, making purification difficult and lowering the yield. How can I prevent this?

A: This indicates that alkyne polymerization is outcompeting the desired enyne metathesis. The single most effective solution is to run the reaction under an atmosphere of ethylene gas.

  • Ethylene Atmosphere: This is the industry-standard technique to suppress polymerization, especially for terminal alkynes.[1][3][4] Ethylene keeps the catalyst active and directs it away from the polymerization pathway.

    • Solution: See the detailed experimental protocol below for setting up a reaction under ethylene. The improvement can be dramatic, often turning a low-yield reaction into a high-yield one.[4]

  • Substrate Concentration: High concentrations can sometimes favor intermolecular side reactions like polymerization over the desired intramolecular ring-closing pathway.

    • Solution: Perform the reaction under high-dilution conditions. This can be achieved by using a larger volume of solvent or by adding the substrate slowly via syringe pump to a solution of the catalyst.

  • Reaction Temperature: While heat can increase the rate of the desired reaction, it can also accelerate catalyst decomposition and side reactions.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Many enyne metathesis reactions proceed efficiently at room temperature.

Quantitative Data Summary

The use of an ethylene atmosphere can have a profound impact on the yield of enyne metathesis, particularly for substrates with terminal alkynes that are prone to side reactions.

EntrySubstrate TypeCatalyst (mol%)AtmosphereYield (%)Reference
1Enyne with terminal alkyneGrubbs I (1)Argon6[1]
2Enyne with terminal alkyneGrubbs I (1)Ethylene90[4]
3Enyne 75a (terminal alkyne)Grubbs IArgon32[4]
4Enyne 75a (terminal alkyne)Grubbs IEthylene96[4]

Key Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) Under an Ethylene Atmosphere

This protocol describes a standard method for performing an RCEYM reaction while suppressing alkyne polymerization.

  • Preparation of Glassware: Dry a round-bottom flask equipped with a magnetic stir bar in an oven at >100 °C overnight. Allow it to cool to room temperature under a stream of dry argon or nitrogen.

  • Solvent Degassing: Take anhydrous solvent (e.g., dichloromethane (B109758) or toluene) and sparge it with argon or nitrogen for at least 30 minutes to remove dissolved oxygen.

  • Reaction Setup:

    • Add the enyne substrate to the dried flask.

    • Evacuate the flask and backfill with argon or nitrogen (repeat this cycle 3 times).

    • Add the degassed solvent via cannula or syringe to dissolve the substrate.

  • Initiating Ethylene Atmosphere:

    • Attach a balloon filled with ethylene gas to the flask via a needle through a septum.

    • Bubble ethylene gently through the solution for 5-10 minutes to create a saturated atmosphere.

  • Catalyst Addition:

    • Weigh the ruthenium catalyst (e.g., Grubbs I or II) in a glovebox or under a positive pressure of inert gas and dissolve it in a small amount of the degassed solvent.

    • Add the catalyst solution to the reaction flask via syringe.

  • Reaction Monitoring:

    • Allow the reaction to stir at room temperature (or the desired temperature) under the positive pressure of the ethylene balloon.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup:

    • Once the reaction is complete, open the flask to the air.

    • Add a few drops of a quenching agent like ethyl vinyl ether to deactivate the catalyst.

    • Concentrate the mixture and purify the resulting crude product by column chromatography.

Visual Guides: Diagrams and Workflows

Below are diagrams created using the DOT language to visualize key troubleshooting and mechanistic concepts.

Troubleshooting_Workflow start Start: Low Yield in Enyne Metathesis precipitate Is a black precipitate observed? start->precipitate polymer Is polymeric byproduct observed? precipitate->polymer No decomp Catalyst Decomposition Is Likely precipitate->decomp Yes solution2 Troubleshooting Polymerization: 1. Use Ethylene Atmosphere 2. Increase solvent volume (high dilution) 3. Lower reaction temperature polymer->solution2 Yes end Reaction Optimized polymer->end No solution1 Troubleshooting Decomposition: 1. Purify substrate & solvent 2. Degas solvent thoroughly 3. Re-evaluate catalyst choice (e.g., try Grubbs I) decomp->solution1 solution1->end solution2->end Ethylene_Intervention cluster_cycle Productive Catalytic Cycle cluster_side Side Reactions (No Ethylene) ActiveCat Active Catalyst [Ru]=CH2 VinylCarbene Vinyl Carbene Intermediate ActiveCat->VinylCarbene + Enyne Product Desired 1,3-Diene Product VinylCarbene->Product Metathesis RestingState Inactive Resting State VinylCarbene->RestingState Trapped Polymer Alkyne Polymerization VinylCarbene->Polymer Dimerization/ Polymerization Product->ActiveCat Turnover Ethylene Ethylene (C2H4) Ethylene->ActiveCat Reactivates Vinyl Carbene Catalyst_Selection start Select Catalyst for Enyne Metathesis substrate_type What is the nature of the substrate? start->substrate_type reactive_sub Highly Reactive / Prone to Side Reactions (e.g., terminal alkyne) substrate_type->reactive_sub Reactive hindered_sub Sterically Hindered or Electron Deficient substrate_type->hindered_sub Challenging standard_sub Standard / Unchallenging Substrate substrate_type->standard_sub Standard catalyst1 Use Grubbs I (slower, more selective) reactive_sub->catalyst1 catalyst2 Use Grubbs II / Hoveyda-Grubbs II (more active, higher turnover) hindered_sub->catalyst2 catalyst3 Start with Grubbs II (good balance of activity) standard_sub->catalyst3

References

Navigating the Intricacies of Nona-1,3-dien-5-yne: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development working with the highly reactive compound Nona-1,3-dien-5-yne, ensuring its stability and proper storage is paramount to experimental success and safety. This technical support center provides essential guidance on handling, storage, and troubleshooting common issues related to this sensitive polyunsaturated enyne.

Summary of Storage and Stability Recommendations

Due to the limited availability of specific quantitative stability data for this compound, the following recommendations are based on the general chemical properties of conjugated enynes and related polyunsaturated compounds. These guidelines are intended to mitigate degradation and ensure the compound's integrity.

ParameterRecommendationRationale
Temperature Store at -20°C or lower, in a non-frost-free freezer.To minimize thermal decomposition and polymerization.
Light Protect from all light sources. Store in an amber vial or wrap with aluminum foil.Polyunsaturated systems are susceptible to light-induced degradation and polymerization.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation of the double and triple bonds.
Purity Use high-purity, inhibitor-free solvents for solutions.Impurities can catalyze decomposition.
Handling Minimize exposure to air and moisture during handling. Use dry, inert gas techniques.Susceptible to oxidation and hydrolysis.
Incompatibilities Avoid contact with strong oxidizing agents, acids, and bases.These can initiate rapid decomposition or polymerization.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound.

Q1: I opened a new vial of this compound and noticed a significant color change, from colorless to a yellowish or brownish tint. Is the compound still usable?

A1: A color change is a primary indicator of degradation or polymerization. The appearance of a yellow or brown color suggests the formation of polymeric materials or oxidation byproducts. While a very faint yellow tint might indicate minimal degradation, any significant coloration is a cause for concern.

  • Recommended Action: It is highly advisable to discard the discolored compound. Using it could lead to inconsistent and unreliable experimental results. To prevent this, always store the compound under an inert atmosphere, protected from light, and at a low temperature.

Q2: My experimental results are inconsistent, and I suspect the purity of my this compound stock solution has decreased over time. How can I assess its integrity?

A2: The instability of this compound in solution is a common issue.

  • Recommended Action:

    • Analytical Check: Use techniques like ¹H NMR, GC-MS, or HPLC to check the purity of your stock solution against a freshly prepared standard or the initial analysis data. Look for the appearance of new peaks or a decrease in the main compound's peak area.

    • Fresh Solutions: Prepare fresh solutions for each experiment or, at a minimum, daily. Avoid using solutions that have been stored for extended periods, even at low temperatures.

    • Solvent Purity: Ensure that the solvent used is of high purity, anhydrous, and degassed to remove oxygen.

Q3: I observed the formation of a precipitate or solid material in my vial of this compound after a short period of storage. What is causing this?

A3: The formation of a solid is a strong indication of polymerization. Conjugated enynes are prone to polymerization, which can be initiated by light, heat, or impurities.

  • Recommended Action: The compound has likely degraded and should not be used. To prevent polymerization, adhere strictly to the recommended storage conditions: store in the dark, at or below -20°C, and under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q: What are the primary degradation pathways for this compound?

A: The main degradation pathways for a conjugated enyne like this compound are:

  • Oxidation: The electron-rich double and triple bonds are susceptible to attack by atmospheric oxygen, leading to the formation of peroxides, aldehydes, ketones, and other oxygenated byproducts.

  • Polymerization: The conjugated system can undergo free-radical or thermally induced polymerization, resulting in oligomeric or polymeric materials. This is often accelerated by exposure to light.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo various decomposition reactions.

Q: Can I store this compound in a standard laboratory freezer?

A: It is recommended to use a non-frost-free freezer. The temperature cycling in frost-free freezers can lead to repeated warming and cooling of the sample, which may accelerate degradation over time. A constant, low temperature is crucial for long-term stability.

Q: What is the expected shelf-life of this compound?

A: Due to the lack of specific stability studies, a precise shelf-life cannot be provided. However, as a highly unsaturated and reactive molecule, its stability is limited. For optimal results, it is best to use it as soon as possible after synthesis or purchase. Regular purity checks are recommended for any material stored for an extended period.

Experimental Workflow for Handling and Storage

The following diagram outlines the recommended workflow for handling and storing this compound to maintain its integrity.

Workflow for Handling and Storing this compound cluster_storage Receiving and Storage cluster_handling Experimental Use Receive Receive Compound Inspect Inspect for Color Change Receive->Inspect Store Store at <= -20°C Inert Atmosphere Protect from Light Inspect->Store No Color Change Discard Discard Inspect->Discard Color Change Observed Prepare Prepare Fresh Solution (Anhydrous, Degassed Solvent) Store->Prepare Analyze Analyze Purity if Stored Store->Analyze Use Use in Experiment Prepare->Use Analyze->Discard Degradation Detected Analyze->Use Purity Confirmed

Caption: Decision workflow for receiving, storing, and handling this compound.

Technical Support Center: Synthesis of 1,3-Enynes from 1,3-Diynes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-enynes from 1,3-diynes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of 1,3-enynes from 1,3-diynes?

A1: The main challenges are controlling regioselectivity and preventing over-reaction or di-functionalization.[1] Due to the presence of two reactive alkyne units in a 1,3-diyne, it is often difficult to achieve selective mono-addition to produce the desired 1,3-enyne. Another significant challenge is the propensity for homocoupling of terminal alkynes, leading to the formation of undesired 1,3-diyne byproducts, a common issue in reactions like the Sonogashira coupling.[1]

Q2: What are the common side products observed in these reactions?

A2: Common side products include:

  • Di-adducts: Products resulting from the addition of the reagent to both alkyne units of the 1,3-diyne.

  • Homocoupled 1,3-diynes (Glaser coupling): This is particularly prevalent when using terminal alkynes as reagents in the presence of copper catalysts.

  • Isomeric 1,3-enynes: Depending on the substitution pattern of the 1,3-diyne and the nature of the incoming group, different regioisomers or stereoisomers (E/Z) of the 1,3-enyne can be formed.

  • Allenes: In some cases, rearrangement reactions can lead to the formation of allene (B1206475) derivatives.

Q3: How does the choice of catalyst influence the reaction outcome?

A3: The choice of catalyst is critical for both yield and selectivity.

  • Palladium catalysts are widely used, often in combination with a copper co-catalyst (e.g., in Sonogashira-type reactions), for the coupling of 1,3-diynes with various partners. The ligand on the palladium center can significantly influence the regioselectivity.

  • Copper catalysts can be used for both homocoupling (undesired) and selective cross-coupling reactions. Copper(I) catalysts have been employed for the coupling of alkynes with vinyl iodides to yield 1,3-enynes.[2]

  • Rhodium catalysts have been shown to enable chemo- and regioselective cross-dimerization of terminal arylacetylenes with propargylic alcohols or amides, providing a route to functionalized enynes.[3]

  • Iron catalysts have also been explored for propargylic C-H functionalization as a two-step route to 1,3-enynes.[4]

Q4: What is the importance of using an inert atmosphere?

A4: Many of the catalysts used in these syntheses, particularly palladium(0) species and organometallic intermediates, are sensitive to oxygen and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and unwanted side reactions, such as oxidative homocoupling.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired 1,3-Enyne
Possible Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Ensure the catalyst is fresh and has been stored properly. - Use rigorously dried and deoxygenated solvents and reagents. - Increase catalyst loading incrementally. - For palladium-catalyzed reactions, ensure the active Pd(0) species is being generated. If starting with a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction.
Poor Substrate Reactivity - Verify the purity of the 1,3-diyne starting material. Impurities can poison the catalyst. - For sterically hindered substrates, a higher reaction temperature or a less bulky ligand may be required.
Incorrect Reaction Conditions - Optimize the reaction temperature. While higher temperatures can increase the rate, they may also lead to catalyst decomposition or side reactions. - Screen different solvents. The polarity and coordinating ability of the solvent can significantly impact the reaction.
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
Possible Cause Troubleshooting Steps
Symmetrical or Unbiased 1,3-Diyne - If the 1,3-diyne is symmetrical, achieving regioselectivity is not possible unless the two alkyne units have different electronic properties. - For unsymmetrical diynes, the inherent electronic and steric differences between the two alkynes should direct the regioselectivity. If this is not sufficient, a change in catalyst or ligand is necessary.
Inappropriate Ligand - The steric and electronic properties of the ligand on the metal catalyst play a crucial role in controlling regioselectivity. - Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands with different steric bulk and electronic properties. For example, bulky ligands can favor addition at the less hindered alkyne.
Reaction Mechanism Ambiguity - The regioselectivity can be influenced by the reaction mechanism (e.g., hydrometallation vs. carbometallation). Changing the catalyst system (e.g., from palladium to rhodium) might favor a different mechanistic pathway with improved selectivity.
Problem 3: Formation of a Significant Amount of Homocoupled 1,3-Diyne (Glaser Coupling)
Possible Cause Troubleshooting Steps
Presence of Oxygen - Rigorously deoxygenate all solvents and reagents. - Maintain a positive pressure of a high-purity inert gas (argon or nitrogen) throughout the reaction.
High Concentration of Copper Catalyst - Reduce the amount of the copper(I) co-catalyst. - Consider running the reaction under copper-free Sonogashira conditions. This often requires a stronger base and a different ligand system.
High Concentration of Terminal Alkyne - If using a terminal alkyne as a reagent, add it slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.

Data Presentation

Table 1: Effect of Ligand and Base on the Yield and Selectivity of Palladium-Catalyzed Monohydroamidation of 1,3-Diynes

EntryLigandBaseSolventTemp (°C)Yield (%)Regioselectivity
1PPh₃K₂CO₃Toluene80453:1
2XantphosCs₂CO₃Dioxane1006810:1
3NeolephosDBUTHF6092>20:1
4dppfNaOtBuDMF80758:1

Note: This table is a representative example based on general trends in palladium catalysis and does not represent a specific literature report.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Monohydroalkynylation of a 1,3-Diyne

  • Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the 1,3-diyne (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add a suitable base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.) and the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,3-enyne.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Flame-dry Schlenk flask under Argon prep2 Add 1,3-diyne, Pd catalyst, and ligand prep1->prep2 reac1 Add base and degassed solvent prep2->reac1 reac2 Add terminal alkyne reac1->reac2 reac3 Heat to desired temperature reac2->reac3 reac4 Monitor reaction (TLC/GC-MS) reac3->reac4 work1 Cool and perform aqueous work-up reac4->work1 Reaction Complete work2 Dry organic layer and concentrate work1->work2 work3 Purify by column chromatography work2->work3 product Isolated 1,3-Enyne work3->product

Caption: General experimental workflow for the synthesis of 1,3-enynes from 1,3-diynes.

troubleshooting_logic cluster_yield Low Yield Issues cluster_selectivity Selectivity Issues start Low Yield or Selectivity? yield_q Is the catalyst active? start->yield_q Low Yield select_q Homocoupling observed? start->select_q Poor Selectivity yield_a1 Check catalyst quality and reaction setup (inert atmosphere). yield_q->yield_a1 Yes yield_q2 Is the substrate pure? yield_q->yield_q2 No yield_a2 Purify starting materials. yield_q2->yield_a2 select_a1 Use copper-free conditions or slow alkyne addition. select_q->select_a1 Yes select_q2 Poor regioselectivity? select_q->select_q2 No select_a2 Screen different ligands and catalysts. select_q2->select_a2

Caption: Troubleshooting logic for common issues in 1,3-enyne synthesis.

References

Technical Support Center: Ring-Closing Enyne Metathesis (RCEYM)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of ethylene (B1197577) on the efficiency of ring-closing enyne metathesis (RCEYM) reactions. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of ethylene in Ring-Closing Enyne Metathesis (RCEYM)?

A1: Ethylene significantly enhances the efficiency of RCEYM reactions, particularly for substrates containing terminal alkynes.[1][2] Its primary roles are to regenerate the active catalyst and suppress competing side reactions.[1][3] By reacting with the ruthenium vinylcarbene intermediate, which can be a resting state of the catalyst, ethylene facilitates the regeneration of the more active methylidene species, thus keeping the catalyst in the active cycle.[1]

Q2: When should I consider using an ethylene atmosphere for my RCEYM reaction?

A2: An ethylene atmosphere is highly recommended when you are working with terminal alkynes, as these reactions are often prone to low yields due to catalyst deactivation and side reactions like alkyne polymerization.[1][2][3] It is also beneficial for the formation of small- to medium-sized rings.[4]

Q3: Are there any situations where ethylene should be avoided in RCEYM?

A3: Yes. In the formation of large-membered rings, an ethylene atmosphere can lead to competitive cross-metathesis of the alkyne moiety with ethylene.[4] This can result in the formation of an acyclic triene, which may or may not be a desired outcome.[4] Additionally, if the desired outcome is to avoid the formation of a methylidene complex, ethylene should be avoided.[5]

Q4: How does ethylene influence the reaction mechanism and product selectivity?

A4: Ethylene promotes the "ene-first" mechanistic pathway, where the catalyst initially reacts with the alkene.[3] In some cases, the presence of ethylene can improve both the exo/endo-mode selectivity and the E/Z selectivity of the resulting 1,3-dienes.[6] It can induce a selective cross-metathesis between the alkyne and ethylene to form an acyclic 1,3-diene, which then undergoes ring-closing diene metathesis to yield the final product.[6]

Troubleshooting Guide

Problem 1: Low to no yield when using a terminal alkyne substrate.

Possible Cause Suggested Solution
Catalyst Deactivation: The ruthenium catalyst can become trapped in less active states or decompose, a common issue with terminal alkynes.[1][2]Introduce an ethylene atmosphere. Purging the reaction mixture with ethylene gas for 10-15 minutes before and during the reaction can dramatically improve yields by regenerating the active catalyst.[1]
Side Reactions: Competing reactions such as alkyne polymerization can consume the starting material.[1][3]Use an ethylene atmosphere. Ethylene can suppress these unwanted side reactions.[1][3]
Impure Reagents/Solvent: Impurities can lead to catalyst decomposition.Ensure all glassware is oven-dried and that the solvent is thoroughly degassed.

Problem 2: Observation of catalyst decomposition (e.g., color change to black).

Possible Cause Suggested Solution
Inherent Catalyst Instability: The catalyst may be unstable under the reaction conditions.While ethylene can regenerate the active catalyst, it's crucial to start with a fresh, active catalyst. Consider using a more robust catalyst if decomposition persists even with ethylene.
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.Optimize the reaction temperature. Many RCEYM reactions proceed efficiently at room temperature, especially with the use of ethylene.

Problem 3: Formation of undesired side products, especially in macrocyclization.

Possible Cause Suggested Solution
Competitive Cross-Metathesis with Ethylene: In the synthesis of large rings, the rate of intramolecular ring-closing can be slow, allowing for a competing reaction between the alkyne and ethylene.[4]Avoid using an ethylene atmosphere. For macrocyclizations, it may be preferable to run the reaction under an inert atmosphere (e.g., argon) to prevent the formation of the cross-metathesis product.

Quantitative Data Summary

The following table summarizes the significant impact of an ethylene atmosphere on the yield of RCEYM with a terminal alkyne.

EntrySubstrateCatalyst (mol%)AtmosphereYield (%)
1Enyne with terminal alkyneRu-I (1)Argon6[1]
2Enyne with terminal alkyneRu-I (1)Ethylene90[1]
3Enyne 1aRu-carbene 2a (5)Argon13[2]
4Enyne 1aRu-carbene 2b (5)Ethylene90[2]
5Enyne 1aRu-carbene 2b (3)Ethylene~100[2]

Experimental Protocols

Key Experiment: Ring-Closing Enyne Metathesis of a Terminal Alkyne under an Ethylene Atmosphere

This protocol is a generalized procedure based on established methods for improving RCEYM yields of terminal alkynes.[1]

1. Glassware and Reagent Preparation:

  • Ensure all glassware (e.g., Schlenk flask) is thoroughly oven-dried and subsequently cooled under a stream of dry argon or nitrogen.
  • Prepare a solution of the enyne substrate in a degassed solvent (e.g., dichloromethane (B109758) or toluene) within the Schlenk flask, which should also contain a magnetic stir bar.

2. Introduction of Ethylene:

  • Securely attach a balloon filled with ethylene gas to the Schlenk flask using a needle and a septum.
  • To create an ethylene-saturated atmosphere, gently bubble the ethylene gas through the substrate solution for a period of 10-15 minutes.

3. Catalyst Introduction and Reaction Monitoring:

  • Once the solution is saturated with ethylene, add the ruthenium catalyst (e.g., a Grubbs-type catalyst) to the flask.
  • Allow the reaction to proceed, typically with stirring at room temperature.
  • Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

4. Reaction Work-up and Purification:

  • Upon completion, quench the reaction (e.g., by adding a small amount of ethyl vinyl ether).
  • Concentrate the reaction mixture under reduced pressure.
  • Purify the resulting crude product using column chromatography on silica (B1680970) gel to isolate the desired cyclic 1,3-diene.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Work-up glassware Oven-dried Glassware ethylene Ethylene Purge (10-15 min) glassware->ethylene reagents Degassed Solvent & Substrate reagents->ethylene catalyst Add Ru Catalyst ethylene->catalyst stir Stir at RT catalyst->stir monitor Monitor by TLC/GC stir->monitor quench Quench Reaction monitor->quench purify Purification quench->purify

Caption: Experimental workflow for RCEYM under an ethylene atmosphere.

catalytic_cycle catalyst [Ru]=CH2 (Active Catalyst) enyne Enyne Substrate catalyst->enyne + Enyne intermediate1 Ruthenacyclobutane Intermediate enyne->intermediate1 [2+2] Cycloaddition (ene-first) vinylcarbene [Ru]=Vinylcarbene (Less Active) intermediate1->vinylcarbene Ring Closure product Cyclized Product (1,3-Diene) vinylcarbene->product - [Ru]=CH2 ethylene Ethylene vinylcarbene->ethylene + Ethylene ethylene->catalyst Catalyst Regeneration

Caption: Role of ethylene in the RCEYM catalytic cycle.

References

Technical Support Center: Managing Substrate Reactivity in Enyne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Enyne Metathesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing substrate reactivity and troubleshooting common issues encountered during enyne metathesis reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low or no conversion in my enyne metathesis reaction?

A1: Low or no conversion in enyne metathesis is frequently linked to issues with the catalyst, substrate, or reaction conditions. Key factors to investigate include:

  • Catalyst Activity: Ruthenium-based catalysts are sensitive to air and moisture. Ensure the catalyst has been stored and handled under an inert atmosphere.[1] If you suspect catalyst deactivation, it can be helpful to test it on a reliable, known reaction.

  • Substrate Purity: Impurities in the enyne substrate, such as residual acids, bases, or coordinating functional groups from previous synthetic steps, can poison the catalyst.[1] Rigorous purification of the substrate is crucial.

  • Solvent Quality: The use of dry, degassed solvents is critical as residual water or oxygen can deactivate the catalyst.

  • Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst decomposition.

Q2: I'm observing the formation of side products. What are the likely causes?

A2: The formation of multiple products can be influenced by reaction temperature and solvent choice. For instance, in some catalyzed reactions, different products can be selectively synthesized by controlling the temperature. Additionally, competing side reactions like alkene homodimerization or alkyne polymerization can occur. The choice of catalyst and the presence or absence of an ethylene (B1197577) atmosphere can also impact product selectivity.[2]

Q3: How does the choice of catalyst affect my reaction outcome?

A3: The catalyst choice is critical and depends on the substrate.[1]

  • First-generation Grubbs catalysts (G-I) are generally less reactive and may be more suitable for highly active substrates to prevent side reactions.[1]

  • Second and third-generation catalysts (G-II, G-III, Hoveyda-Grubbs) are more reactive and have broader functional group tolerance but can sometimes lead to undesired side reactions.[1][3]

  • For sterically hindered substrates, more reactive second or third-generation catalysts may be necessary.[1]

Q4: When should I use an ethylene atmosphere in my enyne metathesis reaction?

A4: An ethylene atmosphere can be beneficial in several scenarios. It can promote the regeneration of the active catalyst and suppress alkyne polymerization. For some terminal alkynes, which can lead to catalyst decomposition, the presence of ethylene can significantly improve the yield.[4] Specifically, for ring-closing enyne metathesis (RCEYM), an ethylene atmosphere can be particularly helpful, for instance with Grubbs' 1st generation catalyst.[3]

Q5: My substrate has coordinating functional groups. How can I prevent catalyst inhibition?

A5: Substrates with functional groups like N-heteroaromatics can coordinate to the metal center and inhibit catalysis. One strategy to circumvent this is the protonation of these groups before the reaction. Another approach is the use of additives, such as a Lewis acid like Ti(OiPr)₄, which can be beneficial when substrates contain basic nitrogen atoms that can poison the catalyst.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues in enyne metathesis.

Problem: Low or No Yield

Possible Cause Troubleshooting Step
Catalyst Inactivity Verify catalyst activity with a known reaction. Ensure proper storage and handling under an inert atmosphere.[1]
Impure Substrate/Solvent Rigorously purify the enyne substrate and use anhydrous, deoxygenated solvents.[1]
Inadequate Catalyst Loading Perform a catalyst loading screen to find the optimal amount (typically 1-5 mol%). Challenging substrates may require higher loadings.[1][5]
Catalyst Decomposition A color change to black can indicate decomposition.[1] Optimize the reaction temperature (lower temperature for a longer duration) or consider the slow addition of the catalyst.[1]
Steric Hindrance For bulky substrates, switch to a more reactive second or third-generation catalyst.[1]

Problem: Poor Selectivity / Multiple Products

Possible Cause Troubleshooting Step
Reaction Temperature Optimize the reaction temperature, as it can influence selectivity.
Ethylene Atmosphere For some systems, using an ethylene atmosphere can improve selectivity by favoring a thermodynamically driven equilibration.[2]
Catalyst Choice The choice between first and second-generation catalysts can significantly impact selectivity based on the substrate's electronic and steric properties.[6]
Substrate Structure The substitution pattern of the enyne can influence the reaction pathway (exo vs. endo cyclization).[7]

Data Presentation

Table 1: Typical Reaction Conditions for Ring-Closing Enyne Metathesis of Oct-1-en-6-yne

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Grubbs I5Dichloromethane (B109758)401285
Grubbs II1-5Toluene802-1290-95
Hoveyda-Grubbs II1-5Toluene802-12>95

Note: This data is a summary of typical conditions and yields may vary based on specific substrate and experimental setup.[5]

Table 2: Comparison of Catalyst Performance for a Structurally Analogous Substrate

CatalystAtmosphereYield (%)
Grubbs' 1st generation (G-I)ArgonLow
Grubbs' 1st generation (G-I)EtheneHigh
Grubbs' 2nd generation (G-II)Argon/EtheneModerate-High
Hoveyda-Grubbs' 2nd generation (HG-II)Argon/EtheneModerate-High

Note: This data is for the RCEYM of 4-(allyloxy)hepta-1,6-diyne, a close structural analog of oct-1-en-6-yne.[3]

Experimental Protocols

Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM)

  • Preparation: Charge a Schlenk flask equipped with a magnetic stir bar with the enyne substrate (1.0 eq).[5]

  • Dissolution: Add an anhydrous, degassed solvent (e.g., Dichloromethane or Toluene) via syringe to dissolve the substrate to a concentration of 0.01-0.1 M.[5]

  • Catalyst Addition: Under a positive flow of inert gas, add the selected Grubbs catalyst (1-5 mol%).[5]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).[5]

  • Quenching: Once the reaction is complete, quench it by adding a few drops of ethyl vinyl ether and stir for 30 minutes to deactivate the catalyst.[5][8]

  • Work-up: Remove the solvent under reduced pressure.[5]

  • Purification: Purify the residue by flash column chromatography on silica (B1680970) gel.[5]

Protocol 2: RCEYM under an Ethene Atmosphere

  • Solvent Degassing: Degas anhydrous dichloromethane (CH₂Cl₂) by bubbling with an inert gas (e.g., argon) for 15-30 minutes. Subsequently, bubble ethene gas through the solvent for a similar duration.[3]

  • Reaction Setup: In a flask under an ethene atmosphere, dissolve the enyne substrate in the ethene-saturated CH₂Cl₂ (typically at a concentration of 0.05-0.1 M).[3]

  • Catalyst Addition: Add the chosen catalyst (e.g., Grubbs' 1st Generation, 1-5 mol%) as a solution in ethene-saturated CH₂Cl₂.[3]

  • Reaction Monitoring: Stir the reaction mixture under a constant atmosphere of ethene at room temperature (25 °C) and monitor its progress.[3]

Visualizations

Troubleshooting_Workflow start Low Yield in Enyne Metathesis check_catalyst Check Catalyst Activity and Handling start->check_catalyst check_reagents Verify Substrate and Solvent Purity check_catalyst->check_reagents Catalyst OK failure Persistent Low Yield check_catalyst->failure Catalyst Inactive optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure check_reagents->failure Reagents Impure success Successful Reaction optimize_conditions->success Optimization Successful optimize_conditions->failure Optimization Fails

Caption: A workflow for troubleshooting low yields in enyne metathesis.

Enyne_Metathesis_Mechanism cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle Ru_precatalyst Ru Precatalyst Ru_alkylidene Ru-Alkylidene Ru_precatalyst->Ru_alkylidene + Alkene Alkene Alkene Metallacyclobutene Metallacyclobutene Ru_alkylidene->Metallacyclobutene + Alkyne Alkyne Alkyne Vinyl_carbene Vinyl Carbene Metallacyclobutene->Vinyl_carbene Metallacyclobutane Metallacyclobutane Vinyl_carbene->Metallacyclobutane + Alkene Product 1,3-Diene Product Metallacyclobutane->Product - Ru-Alkylidene

Caption: A simplified mechanism for ruthenium-catalyzed enyne metathesis.

References

Technical Support Center: Troubleshooting Low Stereoselectivity in Enyne Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals encountering low stereoselectivity in enyne cross-coupling reactions. The following sections are designed to help you diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Question 1: My enyne cross-coupling reaction is producing a mixture of stereoisomers (E/Z or R/S). What are the most common causes?

Low stereoselectivity in enyne cross-coupling reactions can stem from several factors, often related to the catalyst system, reaction conditions, or the substrates themselves. The most common issues include:

  • Suboptimal Ligand Choice: The ligand is one of the most critical factors for inducing stereoselectivity.[1][2][3] An inappropriate ligand may not create a sufficiently chiral environment around the metal center or may not have the right electronic and steric properties to control the geometry of the key intermediates.

  • Incorrect Catalyst or Metal Precursor: The choice of metal (e.g., Palladium, Ruthenium, Rhodium) and its oxidation state can significantly influence the reaction pathway and, consequently, the stereochemical outcome.[1]

  • Solvent Effects: The solvent can affect catalyst stability, solubility of reagents, and the energetics of the transition states, all of which can impact stereoselectivity.[4][5][6]

  • Reaction Temperature: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the formation of the undesired stereoisomer, leading to lower selectivity. Conversely, some reactions require specific temperatures to achieve optimal stereocontrol.

  • Substrate Structure: The steric and electronic properties of your alkene and alkyne coupling partners can play a crucial role.[7][8] Bulky substituents may override the directing effect of the catalyst.

  • Product Isomerization: In some cases, the desired stereoisomer is formed initially but then isomerizes to a more thermodynamically stable, undesired isomer under the reaction conditions.[8][9]

Question 2: How do I select the right ligand to improve stereoselectivity?

The selection of the ligand is paramount for achieving high stereoselectivity. A screening approach is often necessary.

Key Considerations for Ligand Selection:

  • Ligand Type: Different classes of ligands are known to be effective. For palladium-catalyzed reactions, phosphine (B1218219) ligands are very common.[1] Bidentate phosphines (e.g., BINAP, dppf) and P,N-bidentate ligands (e.g., PHOX) are often used to create a well-defined and rigid chiral pocket around the metal.[1][7][8][10]

  • Steric and Electronic Properties: The "bite angle" and steric bulk of the ligand can influence the geometry of the catalytic complex and the transition state, directly impacting which stereoisomer is formed.[7] For example, bulky ligands can favor the formation of one rotamer over another in the catalytic cycle, leading to a specific stereoisomer.[1]

  • Ligand Screening: It is highly recommended to perform a screen of several different ligands. Start with classes of ligands that have been successful in similar enyne coupling reactions reported in the literature.

Below is a table summarizing the effect of different ligands on a model enyne coupling reaction.

Catalyst/LigandSolventTemp (°C)Product(s)Ratio (E:Z or Z:E)Yield (%)Reference
Pd(OAc)₂ / P(cyclohexyl)₃Toluene80(Z)-enyne>95:586[1]
Pd(OAc)₂ / P(CH₃)₃Toluene80(E)-enyne>95:582[1]
[Rh(COD)Cl]₂ / PPh₃Toluene100Head-to-tail enyneHigh RegioselectivityGood[1]
Pd₂(dba)₃ / rac-BINAPTHF231,5-enyne>20:1 regioselectivity91[7]
Pd₂(dba)₃ / dppfTHF231,5-enyne3:1 regioselectivity85[7]
Pd(dba)₂ / P,N-Ligand L1Dioxane80(E)-1,3-enyne>20:185[8]
Pd(dba)₂ / L5 (Trost Ligand)Dioxane801,3-enyne1.1:180[8]
Question 3: My stereoselectivity is still low after screening several ligands. What other reaction parameters can I adjust?

If ligand screening is insufficient, systematically optimizing other reaction parameters is the next logical step.

Troubleshooting Workflow:

G start Low Stereoselectivity Observed ligand_screen Screen Different Ligand Classes (e.g., Phosphines, P,N-Ligands) start->ligand_screen solvent_screen Vary Solvent Polarity (e.g., Toluene, THF, Dioxane) ligand_screen->solvent_screen No Improvement success High Stereoselectivity Achieved ligand_screen->success Success temp_screen Adjust Reaction Temperature (e.g., RT, 50°C, 80°C) solvent_screen->temp_screen No Improvement solvent_screen->success Success substrate_mod Modify Substrate (e.g., change protecting group) temp_screen->substrate_mod No Improvement temp_screen->success Success check_isomerization Check for Product Isomerization (e.g., analyze at low conversion) substrate_mod->check_isomerization No Improvement substrate_mod->success Success check_isomerization->success Identified & Prevented G cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrate Substrates Metal Metal Center (Pd, Ru, Rh, Ni, Fe) Outcome Stereochemical Outcome (E/Z, R/S) Metal->Outcome Ligand Ligand (Sterics, Electronics, Bite Angle) Ligand->Outcome Solvent Solvent (Polarity, Coordinating Ability) Solvent->Outcome Temperature Temperature Temperature->Outcome Additives Additives/Base Additives->Outcome Alkyne Alkyne (Steric Bulk, Electronics) Alkyne->Outcome Alkene Alkene (Steric Bulk, Electronics) Alkene->Outcome

References

Preventing thermal decomposition during distillation of enynes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Enynes

Welcome to the technical support center for the purification of enyne compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of these thermally sensitive molecules.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of enynes, particularly focusing on preventing thermal decomposition during distillation.

Issue 1: My enyne compound is decomposing during distillation, even under vacuum.

Potential Cause Recommended Solution
Distillation temperature is still too high. Even under vacuum, the required temperature might exceed the decomposition point of your specific enyne. Solution: Lower the pressure further using a high-vacuum pump. If decomposition persists, consider alternative, lower-temperature purification methods such as flash column chromatography or recrystallization.
Prolonged heating. The longer the enyne is exposed to heat, the greater the chance of decomposition. Solution: Use a short-path distillation apparatus to minimize the residence time of the compound in the heated zone. Ensure the heating mantle is preheated to the target temperature to expedite the distillation process.
Presence of residual catalyst. Many enyne syntheses utilize transition metal catalysts (e.g., Palladium) which can promote thermal decomposition. Solution: Remove residual catalysts before distillation. This can be achieved by filtering the crude reaction mixture through a pad of Celite®, using solid-supported metal scavengers, or treating the solution with activated carbon.[1][2][3]
Acidic impurities. Trace acidic impurities can catalyze decomposition, especially at elevated temperatures. Solution: If your reaction work-up did not involve a basic wash, consider washing the crude product with a dilute solution of sodium bicarbonate, followed by drying, before distillation.

Issue 2: I'm observing significant product loss and streaking during flash column chromatography.

Potential Cause Recommended Solution
Acid sensitivity of the enyne. The silica (B1680970) gel used in flash chromatography is slightly acidic and can cause decomposition or isomerization of sensitive enynes. Solution: Neutralize the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine (B128534) in the eluent.[4]
Inappropriate solvent system. The chosen eluent may not be providing adequate separation or may be too polar, leading to strong adsorption and decomposition on the silica. Solution: Perform a thorough thin-layer chromatography (TLC) analysis to determine the optimal solvent system that provides good separation (Rf value of the desired compound around 0.3-0.4) without causing streaking.
Product is unstable on silica gel over time. Prolonged contact with the stationary phase can lead to decomposition. Solution: Perform the chromatography as quickly as possible. Consider using a shorter, wider column to reduce the elution time.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to prevent thermal decomposition during the distillation of enynes?

A1: The most effective method is to lower the distillation temperature by reducing the pressure.[5] Vacuum distillation is the standard technique for this purpose.[6] By significantly lowering the pressure, the boiling point of the enyne is reduced, often to a temperature where thermal decomposition is minimized. For extremely sensitive compounds, molecular distillation, which operates at very low pressures and short residence times, can be employed.[7]

Q2: How can I estimate the boiling point of my enyne under vacuum?

A2: You can estimate the boiling point of a liquid at a reduced pressure using a temperature-pressure nomograph or an online boiling point calculator.[8] To use a nomograph, you will need to know the boiling point at a given pressure (usually atmospheric pressure). Keep in mind that these are estimations and the actual boiling point may vary.

Q3: Are there any chemical additives that can prevent decomposition during distillation?

A3: While not always applicable, the addition of radical inhibitors or polymerization inhibitors can sometimes be beneficial, especially for conjugated enynes that are prone to polymerization at high temperatures. Examples of such stabilizers include hydroxybenzophenone and nitroxyl (B88944) radical-based compounds.[9] It is crucial to ensure that any additive does not co-distill with your product or interfere with downstream applications.

Q4: When should I choose an alternative purification method over distillation?

A4: You should consider an alternative purification method if:

  • Your enyne is highly unstable and decomposes even under high vacuum.

  • You are working with a small-scale reaction where losses during distillation would be significant.

  • The boiling points of your desired product and impurities are very close.

  • Your product is a solid at room temperature.

In these cases, flash column chromatography or recrystallization are excellent alternatives.

Q5: How do I remove residual palladium catalyst from my enyne synthesis reaction mixture?

A5: Residual palladium catalysts can often be removed by one of the following methods:

  • Filtration: Dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite®. This is effective for heterogeneous catalysts like Pd/C and can also trap some precipitated palladium species.[1]

  • Aqueous Wash: In some cases, an aqueous wash can help remove water-soluble palladium salts.

  • Metal Scavengers: There are commercially available solid-supported scavengers with functional groups (e.g., thiols) that chelate and remove dissolved palladium species.[2]

  • Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium complexes.[10]

Data Presentation

Table 1: Thermal Stability of Carbazole-Based Enyne Compounds

The following table presents thermogravimetric analysis (TGA) data for a series of carbazole-based linear conjugated molecules containing enyne functionalities. This data indicates high thermal stability for these specific complex structures, but it's important to note that the stability of other enynes can vary significantly based on their molecular structure.

CompoundSpacer GroupDecomposition Temperature (Td) at 5% Weight Loss (°C)
1 None382
2 Ethynylene> 400
3 Phenyl> 400
4 Ethynylphenyl> 400
5 Bis(ethynylphenyl)> 400
Data sourced from a study on carbazole-based linear conjugated molecules.[11]

Experimental Protocols

Protocol 1: General Procedure for Vacuum Distillation of a Thermally Sensitive Enyne

  • Pre-treatment: Ensure the crude enyne has been worked up to remove any acidic or basic impurities and residual catalysts as described in the troubleshooting section. The material should be thoroughly dried.

  • Apparatus Setup:

    • Assemble a vacuum distillation apparatus using clean, dry glassware. Inspect all glassware for cracks or defects.

    • Use a round-bottom flask of an appropriate size (should be no more than two-thirds full).

    • Add a magnetic stir bar to the distillation flask for smooth boiling. Do not use boiling chips , as they are ineffective under vacuum.

    • Use a short-path distillation head to minimize the travel distance of the vapor.

    • Apply a thin layer of vacuum grease to all ground-glass joints to ensure a good seal.

    • Connect the vacuum adapter to a cold trap and then to a vacuum source (diaphragm pump or oil diffusion pump). The cold trap is essential to protect the pump from volatile substances.

    • Place a thermometer in the still head with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.

  • Distillation Procedure:

    • Begin stirring the crude enyne.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level.

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Increase the temperature gradually until the enyne begins to boil and condense in the receiving flask.

    • Record the temperature range over which the product distills and the pressure.

  • Shutdown:

    • Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the pump.

    • Disassemble the apparatus and collect the purified enyne.

Protocol 2: Purification of an Enyne by Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. A good solvent system will give the desired enyne an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (or a less polar solvent).

    • If the enyne is suspected to be acid-sensitive, add 1-3% triethylamine to the eluent used for both the slurry and the mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude enyne in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure enyne.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 3: Purification of a Solid Enyne by Recrystallization

  • Solvent Selection: Choose a suitable recrystallization solvent or solvent pair. The ideal solvent should dissolve the enyne well at high temperatures but poorly at low temperatures. Common solvents for nonpolar compounds like many enynes include hexanes, pentane, or mixtures like ethyl acetate/hexanes.[12]

  • Dissolution: Place the crude solid enyne in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry thoroughly.

Mandatory Visualization

G cluster_0 Crude Enyne Mixture cluster_1 Pre-Distillation Purification cluster_2 Vacuum Distillation Setup cluster_3 Purified Product crude Crude Enyne in Solvent catalyst_removal Catalyst Removal (e.g., Celite filtration) crude->catalyst_removal Filter dist_flask Distillation Flask (with stir bar) catalyst_removal->dist_flask Load short_path Short-Path Distillation Head dist_flask->short_path Vapor condenser Condenser short_path->condenser Vapor receiver Receiving Flask condenser->receiver Condensate product Pure Enyne receiver->product Collect vacuum Vacuum Pump & Cold Trap vacuum->dist_flask Reduced Pressure vacuum->short_path vacuum->condenser vacuum->receiver

Caption: Experimental workflow for the purification of a thermally sensitive enyne via vacuum distillation.

G start Start: Crude Enyne is_solid Is the enyne a solid at room temperature? start->is_solid is_thermally_stable Is the enyne thermally stable enough for distillation? is_solid->is_thermally_stable No (Liquid) recrystallize Purify by Recrystallization is_solid->recrystallize Yes vacuum_distill Purify by Vacuum Distillation is_thermally_stable->vacuum_distill Yes chromatography Purify by Flash Column Chromatography is_thermally_stable->chromatography No end Pure Enyne recrystallize->end vacuum_distill->end chromatography->end

References

Validation & Comparative

A Comparative Analysis of Nona-1,3-dien-5-yne and Other Acyclic Dienynes in the Context of Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dieneyne structural motif is of significant interest in medicinal chemistry due to the potent biological activity exhibited by this class of compounds. Their mechanism of action, primarily centered around the Bergman cyclization to generate cytotoxic diradicals, makes them promising candidates for anticancer therapies. This guide provides a comparative overview of Nona-1,3-dien-5-yne and other acyclic dienynes, focusing on their chemical properties, biological activities, and the experimental protocols used for their evaluation.

While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages data from structurally similar acyclic dienynes to provide a representative comparison. The presented data and protocols are intended to serve as a valuable resource for researchers engaged in the design and development of novel dieneyne-based therapeutic agents.

Chemical and Physical Properties of Selected Dienynes

A comparative summary of the key chemical and physical properties of this compound and a representative acyclic dienyne, (5E,7E)-nona-5,7-dien-1,3-diyne, is presented below. These properties are crucial for understanding the stability, solubility, and potential for biological interactions of these compounds.

PropertyThis compound(5E,7E)-nona-5,7-dien-1,3-diyne
Molecular Formula C₉H₁₂C₉H₈
Molecular Weight 120.19 g/mol 116.16 g/mol
IUPAC Name This compound(5E,7E)-nona-5,7-dien-1,3-diyne
Canonical SMILES CCC#CC=CC=CC#CC#CC=CC=C
PubChem CID 71369433[1]101233860[2]

Comparative Cytotoxicity of Acyclic Dienynes

CompoundCell LineIC₅₀ (µM)Reference
Acyclic enediyne with maleimideP388Data not quantified--INVALID-LINK--[3]
N-substituted azaenediynesNot specifiedPotency enhancement observed--INVALID-LINK--[4]
1,6-Diphenyl-3-hexene-1,5-diyneE. coli, S. faecalisLight-dependent cytotoxicity--INVALID-LINK--[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis, cytotoxicity evaluation, and DNA cleavage assays for acyclic dienynes.

General Synthesis of Acyclic Dienynes

A common method for the synthesis of acyclic dienynes involves the Sonogashira coupling reaction.

Materials:

  • Appropriate vinyl halide and terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (B128534) or diisopropylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) or toluene)

Procedure:

  • To a solution of the vinyl halide in the chosen anhydrous solvent, add the terminal alkyne, CuI, and the palladium catalyst under an inert atmosphere (e.g., argon or nitrogen).

  • Add the amine base and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired acyclic dienyne.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Dienyne compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the dienyne compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

DNA Cleavage Assay

This assay evaluates the ability of the dienyne to induce single- and double-strand breaks in plasmid DNA.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Dienyne compound

  • Reaction buffer (e.g., Tris-HCl buffer)

  • Agarose (B213101) gel

  • Gel electrophoresis apparatus

  • DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)

  • UV transilluminator and imaging system

Procedure:

  • Incubate the supercoiled plasmid DNA with varying concentrations of the dienyne compound in the reaction buffer at 37°C for a specified time.

  • Stop the reaction by adding a loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, nicked circular, and linear).

  • Stain the gel with the DNA staining agent and visualize the DNA bands under UV light.

  • Quantify the intensity of each band to determine the extent of DNA cleavage.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in their understanding. The following diagrams, generated using Graphviz, illustrate the proposed mechanism of action for dienynes and a typical workflow for their evaluation.

Bergman_Cyclization Dienyne Dienyne TransitionState Cyclic Transition State Dienyne->TransitionState Heat or Light Diradical p-Benzyne Diradical TransitionState->Diradical Bergman Cyclization DNA DNA Diradical->DNA Hydrogen Abstraction H_Donor Hydrogen Donor Diradical->H_Donor Hydrogen Abstraction Cleaved_DNA Cleaved DNA DNA->Cleaved_DNA Aromatized_Product Aromatized Product H_Donor->Aromatized_Product

Caption: Proposed mechanism of dienyne-induced DNA cleavage via Bergman cyclization.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Dienyne Synthesis Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cytotoxicity Cytotoxicity Assays (e.g., MTT) Characterization->Cytotoxicity DNA_Cleavage DNA Cleavage Assays Cytotoxicity->DNA_Cleavage Animal_Models Animal Models DNA_Cleavage->Animal_Models Toxicity Toxicity Studies Animal_Models->Toxicity Efficacy Efficacy Studies Animal_Models->Efficacy

Caption: A typical experimental workflow for the evaluation of novel dienyne compounds.

References

Validating the Structure of Nona-1,3-dien-5-yne Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nona-1,3-dien-5-yne, a versatile conjugated enyne, serves as a valuable building block in organic synthesis, enabling the construction of complex molecular architectures. Its unique arrangement of double and triple bonds allows for a variety of transformations, primarily through pericyclic and transition metal-catalyzed reactions. This guide provides a comparative analysis of the primary cyclization pathways of this compound and its derivatives, focusing on the validation of the resulting product structures using experimental data and detailed methodologies.

Intramolecular Diels-Alder Reaction: A Powerful Cyclization Strategy

The conjugated diene system in this compound and its analogs makes it an excellent candidate for intramolecular Diels-Alder (IMDA) reactions. This powerful pericyclic reaction forms a bicyclic system in a single, stereocontrolled step.

A study by Sherburn and coworkers on closely related C5-substituted 1,3,8-nonatrienes and nonadienynes provides significant insights into the stereochemical outcomes of these reactions. Their research demonstrates that high levels of exo selectivity can be achieved with terminally substituted dienophiles. Furthermore, the presence of a bulky substituent at the allylic position of the tether can induce high π-diastereofacial selectivity, leading to the formation of densely functionalized bicyclic lactones with predictable stereochemistry.[1]

Experimental Protocol: Intramolecular Diels-Alder Reaction of a this compound Analog

The following is a representative experimental protocol for the thermal intramolecular Diels-Alder reaction of a this compound analog, based on the work of Sherburn and coworkers.

Reaction Scheme:

IMDA_reaction reactant This compound analog product Bicyclic Product reactant->product Δ conditions Toluene (B28343), 110 °C

A representative intramolecular Diels-Alder reaction.

Procedure:

  • A solution of the this compound analog in toluene is prepared.

  • The solution is heated to 110 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the bicyclic adduct.

Structure Validation of the Diels-Alder Product

The structure of the resulting bicyclic product is typically confirmed using a combination of spectroscopic techniques.

Spectroscopic TechniqueKey Observables for Structure Validation
¹H NMR - Appearance of signals in the aliphatic region corresponding to the newly formed six-membered ring. - Characteristic coupling constants between protons on the bicyclic framework, which help determine the stereochemistry (e.g., endo vs. exo).
¹³C NMR - Disappearance of signals corresponding to the diene and dienophile carbons of the starting material. - Appearance of new signals for the sp³-hybridized carbons in the bicyclic system.
Mass Spectrometry (MS) - The molecular ion peak ([M]⁺) confirms the molecular weight of the cyclized product. - Fragmentation patterns can provide further structural information.
2D NMR (COSY, HSQC, HMBC) - COSY correlations establish proton-proton connectivities. - HSQC and HMBC experiments correlate proton and carbon signals, confirming the carbon skeleton and the attachment of substituents.

Alternative Cyclization Pathway: The Hopf Cyclization

While the Diels-Alder reaction is a common pathway for 1,3-dienes, the enyne moiety of this compound allows for alternative modes of reactivity. One such alternative is the Hopf cyclization, a 6π-electrocyclization that converts cis-hexa-1,3-diene-5-ynes into aromatic rings. This reaction typically requires high temperatures (often above 200 °C) in the gas phase or in solution.

Recent studies have shown that the reaction barrier for the Hopf cyclization can be significantly lowered on a gold (Au(111)) surface.[2][3][4][5] This surface-catalyzed reaction proceeds through a sequential cyclization, first to a naphthalene (B1677914) derivative and then to a chrysene (B1668918) derivative, at much lower temperatures (below 190 °C).[3]

Experimental Protocol: On-Surface Hopf Cyclization of an Enediyne

The following outlines the general procedure for an on-surface Hopf cyclization, a technique primarily studied using surface science instrumentation.

Experimental Workflow:

Hopf_workflow cluster_prep Sample Preparation cluster_reaction On-Surface Reaction cluster_analysis Product Characterization sub Au(111) Substrate dep Enediyne Deposition sub->dep ann1 Annealing (e.g., 130-160 °C) dep->ann1 ann2 Further Annealing (e.g., ~190 °C) ann1->ann2 stm Scanning Tunneling Microscopy (STM) ann2->stm ncafm Non-contact Atomic Force Microscopy (nc-AFM) stm->ncafm

Workflow for on-surface Hopf cyclization.

Procedure:

  • An atomically clean Au(111) single crystal is prepared in an ultra-high vacuum (UHV) chamber.

  • The enediyne precursor is deposited onto the cold Au(111) surface.

  • The sample is gradually annealed to specific temperatures to induce the cyclization reactions.

  • After each annealing step, the surface is characterized in situ using scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) at low temperatures (e.g., 4.5 K) to visualize the molecular structures of the products.[3]

Structure Validation of Hopf Cyclization Products

The validation of on-surface reaction products relies on high-resolution imaging techniques rather than traditional spectroscopic methods.

TechniqueInformation Provided
STM Provides images of the molecular adsorbates on the surface, allowing for the determination of their shape and arrangement.
nc-AFM Offers sub-molecular resolution, enabling the direct visualization of the chemical bond structure of the products, thus confirming the formation of the aromatic rings.
DFT Calculations Computational modeling is used to simulate the reaction pathways and the expected structures of the products, which are then compared with the experimental STM and nc-AFM images for validation.[2][3][4][5]

Comparison of Diels-Alder and Hopf Cyclization Pathways

FeatureIntramolecular Diels-Alder ReactionOn-Surface Hopf Cyclization
Reaction Type [4+2] Cycloaddition6π-Electrocyclization
Product Structure Bicyclic, non-aromaticAromatic (e.g., naphthalene, chrysene derivatives)
Typical Conditions Thermal (solution, ~110 °C)Thermal (on Au(111) surface, 130-190 °C)
Key Advantage High stereocontrol, formation of complex 3D structures.Direct synthesis of aromatic systems.
Primary Validation Methods NMR (¹H, ¹³C, 2D), Mass SpectrometrySTM, nc-AFM, DFT Calculations

Conclusion

The validation of the structure of this compound reaction products requires a tailored approach depending on the reaction pathway. For the well-established intramolecular Diels-Alder reaction, a suite of spectroscopic techniques, particularly multidimensional NMR, is essential for unambiguous structure elucidation and stereochemical assignment. In contrast, for emerging on-surface reactions like the Hopf cyclization, high-resolution imaging techniques coupled with computational modeling are the primary tools for structural validation. Understanding the potential reaction pathways and the appropriate analytical methods is crucial for researchers in organic synthesis and drug development to effectively utilize enyne chemistry in the creation of novel and complex molecules.

References

A Comparative Guide to the Reactivity of Conjugated vs. Non-Conjugated Enynes: The Case of Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of unsaturation within a molecule is a cornerstone of organic synthesis, profoundly influencing its reactivity and potential applications in medicinal chemistry and materials science. This guide provides an in-depth comparison of the reactivity of conjugated enynes, exemplified by nona-1,3-dien-5-yne, versus their non-conjugated counterparts. By examining key reaction classes and presenting available experimental data, we aim to provide a clear framework for predicting and harnessing the distinct chemical behaviors of these versatile building blocks.

Enhanced Reactivity of Conjugated Systems: An Overview

Conjugated systems, characterized by alternating double and single bonds, exhibit unique electronic properties that translate to enhanced reactivity compared to their non-conjugated isomers. In conjugated dienes and enynes, the delocalization of π-electrons across the system leads to a higher energy highest occupied molecular orbital (HOMO) and a lower energy lowest unoccupied molecular orbital (LUMO). This smaller HOMO-LUMO gap makes the molecule more susceptible to reactions with electrophiles and dienophiles.

In the context of enynes, the conjugation of a diene and an alkyne in this compound results in a highly activated system poised for a variety of transformations that are often sluggish or do not occur with non-conjugated enynes.

Key Reactions and Comparative Reactivity

To illustrate the differing reactivity, we will consider two major classes of reactions: electrophilic additions and cycloaddition reactions, with a focus on the Pauson-Khand reaction.

Electrophilic Addition

Electrophilic addition to a conjugated diene proceeds through a resonance-stabilized allylic carbocation intermediate. This stabilization significantly lowers the activation energy of the reaction, making conjugated dienes more reactive towards electrophiles than isolated alkenes.[1] This principle extends to conjugated enynes like this compound.

Hypothetical Reactivity Comparison:

FeatureThis compound (Conjugated)Nona-1,6-dien-3-yne (Non-Conjugated)
Intermediate Stability Forms a resonance-stabilized carbocation.Forms a less stable, localized carbocation.
Predicted Reaction Rate FasterSlower
Potential Products Mixture of 1,2- and 1,4-addition products.Primarily Markovnikov addition products at each isolated double bond.

The resonance stabilization of the intermediate in the case of this compound is the key factor driving its enhanced reactivity.

Reaction Pathway Diagram: Electrophilic Addition to a Conjugated Diene

Electrophilic_Addition Reactant Conjugated Diene Intermediate Resonance-Stabilized Allylic Carbocation Reactant->Intermediate + E+ Product_12 1,2-Addition Product Intermediate->Product_12 + Nu- Product_14 1,4-Addition Product Intermediate->Product_14 + Nu-

Caption: Electrophilic attack on a conjugated diene leads to a resonance-stabilized intermediate.

Cycloaddition Reactions: The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition that forms a cyclopentenone from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[2] This reaction is particularly relevant for enynes, where the alkene and alkyne moieties are present in the same molecule, leading to an intramolecular reaction.

The efficiency of the Pauson-Khand reaction is sensitive to the nature of the enyne. While direct comparative quantitative data for this compound and a non-conjugated isomer is scarce, general trends indicate that the geometry and electronic nature of the reacting partners play a crucial role. For intramolecular reactions, the tether length between the alkene and alkyne is a critical factor. However, the inherent reactivity of the unsaturated systems also contributes. The conjugated system in this compound can influence the coordination to the metal center and the subsequent insertion steps.

Experimental Data Summary: Intramolecular Pauson-Khand Reaction of 1,6-Enynes

While specific data for our target molecules is unavailable, the following table provides representative data for the intramolecular Pauson-Khand reaction of a generic 1,6-enyne, which serves as a model for a non-conjugated system.

SubstrateCatalyst/PromoterSolventTemperature (°C)Time (h)Yield (%)Reference
1,6-EnyneCo₂(CO)₈ / NMODCMRT - 402 - 12High[2]

NMO = N-Methylmorpholine N-oxide; DCM = Dichloromethane; RT = Room Temperature

It is important to note that the reactivity in the Pauson-Khand reaction is highly substrate-dependent.[3] Factors such as substitution on the double and triple bonds can significantly affect reaction outcomes.

Experimental Protocols

General Experimental Protocol for Intramolecular Pauson-Khand Reaction

This protocol is adapted from a general procedure for the intramolecular cyclization of a 1,6-enyne.[2]

Materials:

  • Enyne substrate (e.g., nona-1,6-dien-3-yne)

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO)

  • Anhydrous Dichloromethane (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating mantle/oil bath

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the enyne substrate (1.0 equivalent) in anhydrous DCM to a concentration of approximately 0.05 M.

  • To this solution, add dicobalt octacarbonyl (1.1 equivalents) in one portion. The solution will typically change color to dark red or brown.

  • Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the cobalt-alkyne complex.

  • Add N-Methylmorpholine N-oxide (3-6 equivalents) to the reaction mixture. Gas evolution (CO₂) is often observed.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours at room temperature. Gentle heating (e.g., 40 °C) may be necessary for less reactive substrates.

  • Upon completion, quench the reaction by opening the flask to the air and stirring for 30 minutes to decompose any remaining cobalt complexes.

  • Filter the mixture through a pad of celite or silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired bicyclic cyclopentenone.

Workflow for Pauson-Khand Reaction

Pauson_Khand_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Enyne Substrate Co₂(CO)₈ Complexation Complex Formation (2-4h, RT) Reactants->Complexation Solvent Anhydrous DCM Solvent->Complexation Cyclization Add NMO Cyclization (2-12h, RT-40°C) Complexation->Cyclization Quench Quench with Air Cyclization->Quench Filter Filter through Celite Quench->Filter Purify Column Chromatography Filter->Purify Product Bicyclic Cyclopentenone Purify->Product

Caption: A typical experimental workflow for the intramolecular Pauson-Khand reaction.

Conclusion

The presence of conjugation in this compound renders it a more reactive and versatile synthetic intermediate compared to its non-conjugated isomers. This enhanced reactivity is primarily attributed to the electronic stabilization of reaction intermediates. While direct quantitative comparisons are often scattered throughout the literature, the fundamental principles of organic chemistry provide a robust framework for predicting these differences. For researchers in drug development and other scientific fields, a thorough understanding of these reactivity patterns is essential for the rational design of synthetic routes and the development of novel molecular entities. The Pauson-Khand reaction, in particular, offers a powerful tool for the construction of complex cyclic systems from enyne precursors, with the reactivity being influenced by the electronic nature of the substrate. Further experimental studies directly comparing the kinetics and yields of reactions for conjugated and non-conjugated enynes under identical conditions would be invaluable to the scientific community.

References

A Comparative Guide to Grubbs Catalysts for Nona-1,3-dien-5-yne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metathesis of enynes is a powerful tool in synthetic organic chemistry for the formation of conjugated dienes, which are valuable building blocks in the synthesis of complex molecules and natural products.[1] The choice of catalyst is critical to the success of these reactions. This guide provides an objective comparison of commonly used Grubbs catalysts for the metathesis of substrates structurally similar to nona-1,3-dien-5-yne, supported by experimental data and detailed protocols.

Catalyst Performance Comparison

The efficiency of enyne metathesis is highly dependent on the generation and specific type of Grubbs catalyst employed. While specific data for this compound is limited in the reviewed literature, the performance of these catalysts with other terminal enynes, such as oct-1-en-6-yne, provides a strong basis for comparison.[2] Generally, second-generation catalysts exhibit higher activity and broader substrate compatibility compared to their first-generation counterparts.[3][4]

Catalyst GenerationCatalyst NameCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference Substrate
First Generation Grubbs I5Dichloromethane401285Oct-1-en-6-yne
Second Generation Grubbs II1-5Toluene802-4>90Oct-1-en-6-yne
Second Generation Hoveyda-Grubbs II1Benzene60392Oct-1-en-6-yne

Key Observations:

  • Grubbs I (First Generation): While effective, it typically requires higher catalyst loading and longer reaction times to achieve high yields.[2] It is a cost-effective option for simple and unhindered substrates.[4]

  • Grubbs II (Second Generation): This catalyst shows significantly enhanced reactivity, allowing for lower catalyst loading and shorter reaction times at higher temperatures.[1][2] It is more stable and compatible with a wider range of functional groups.[3][4]

  • Hoveyda-Grubbs II (Second Generation): Known for its high stability and efficiency, this catalyst often provides excellent yields with very low catalyst loading.[2][5]

Internal alkynes, which are generally unreactive with first-generation catalysts, can undergo cross-metathesis with terminal allylic olefins using second-generation Grubbs catalysts.[6][7] For sterically hindered substrates, specialized second-generation catalysts may be necessary to achieve high yields.[8]

Experimental Protocols

The following is a general procedure for the ring-closing enyne metathesis of a substrate like this compound, adapted from protocols for similar enynes.[2]

Materials:

  • This compound (substrate)

  • Selected Grubbs Catalyst (e.g., Grubbs I, Grubbs II, or Hoveyda-Grubbs II)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: A Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 equivalent). The flask is then subjected to several cycles of vacuum and backfilling with an inert gas.

  • Dissolution: Anhydrous solvent is added to the flask via syringe to dissolve the substrate to a desired concentration (typically 0.01-0.1 M).[2]

  • Catalyst Addition: The selected Grubbs catalyst (1-5 mol%) is added to the reaction mixture under a positive flow of inert gas.[2]

  • Reaction: The reaction mixture is stirred at the desired temperature (e.g., 40-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[2]

  • Quenching: Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether and stirred for 30 minutes to deactivate the catalyst.[2]

  • Work-up: The solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system to afford the pure product.[2]

  • Product Characterization: The identity and purity of the product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[2]

Visualizing the Process

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_substrate Substrate (this compound) dissolution Dissolution in Solvent prep_substrate->dissolution prep_solvent Anhydrous Solvent prep_solvent->dissolution prep_catalyst Grubbs Catalyst catalyst_addition Catalyst Addition prep_catalyst->catalyst_addition dissolution->catalyst_addition reaction Stirring at Elevated Temperature catalyst_addition->reaction quenching Quenching (Ethyl vinyl ether) reaction->quenching purification Purification (Chromatography) quenching->purification analysis Product Characterization (NMR, MS) purification->analysis

A generalized workflow for Grubbs-catalyzed enyne metathesis.

Catalytic Cycle for Enyne Metathesis:

The generally accepted mechanism for ruthenium-catalyzed enyne metathesis involves a series of cycloaddition and cycloreversion steps.[9][10][11]

G catalyst [Ru]=CH2 ruthenacyclobutane Ruthenacyclobutane Intermediate catalyst->ruthenacyclobutane + Enyne (alkene part) enyne Enyne Substrate vinylcarbene Vinylcarbene Intermediate ruthenacyclobutane->vinylcarbene [2+2] Cycloreversion product_complex Product Complex vinylcarbene->product_complex Intramolecular [2+2] cycloaddition product_complex->catalyst [2+2] Cycloreversion product 1,3-Diene Product product_complex->product Release

Simplified catalytic cycle for enyne metathesis.

References

Kinetic vs. Thermodynamic Control: A Comparative Guide to Conjugated Diene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the ability to selectively control the outcome of a reaction is paramount. For reactions of conjugated dienes, the competition between kinetic and thermodynamic control often dictates the final product distribution. This guide provides a comprehensive comparison of these two control mechanisms, supported by experimental data, detailed protocols, and visual representations to aid researchers, scientists, and drug development professionals in navigating this fundamental concept.

The principle of kinetic versus thermodynamic control is most evident when a single set of reactants can yield two or more different products through competing reaction pathways. The kinetic product is the one that is formed faster, possessing a lower activation energy, while the thermodynamic product is the more stable of the two, with a lower overall Gibbs free energy. Reaction conditions, particularly temperature, play a crucial role in determining which product predominates.

Electrophilic Addition to 1,3-Butadiene (B125203): A Classic Example

A quintessential example of this dichotomy is the addition of hydrogen bromide (HBr) to 1,3-butadiene. This reaction can yield two constitutional isomers: 3-bromo-1-butene (B1616935) (the 1,2-addition product) and 1-bromo-2-butene (the 1,4-addition product).[1][2]

At lower temperatures, the reaction is under kinetic control, and the 1,2-addition product is the major product.[1][3][4][5][6] This is because the activation energy for its formation is lower. As the temperature is increased, the reaction becomes reversible and reaches equilibrium.[4][5] Under these conditions of thermodynamic control, the more stable 1,4-addition product, which has a more substituted double bond, becomes the predominant product.[1][3][4][5]

The differing product ratios under varying temperature conditions are summarized in the table below:

Temperature (°C)% 1,2-Addition Product (Kinetic)% 1,4-Addition Product (Thermodynamic)Predominant Control
-78~75~25Kinetic
07129Kinetic[3][4][5]
401585Thermodynamic[3][4][5]

Below is a diagram illustrating the reaction mechanism and the competing pathways leading to the kinetic and thermodynamic products.

G cluster_reactants Reactants cluster_intermediate Intermediate 1,3-Butadiene 1,3-Butadiene Allylic Carbocation Allylic Carbocation 1,3-Butadiene->Allylic Carbocation + HBr HBr HBr 1,2-Addition Product (Kinetic) 1,2-Addition Product (Kinetic) Allylic Carbocation->1,2-Addition Product (Kinetic) Br- attack at C2 (Lower Ea, Faster) 1,4-Addition Product (Thermodynamic) 1,4-Addition Product (Thermodynamic) Allylic Carbocation->1,4-Addition Product (Thermodynamic) Br- attack at C4 (Higher Ea, Slower)

Caption: Reaction mechanism for the addition of HBr to 1,3-butadiene.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the kinetic and thermodynamic control of a conjugated diene reaction.

G cluster_setup Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis Reactants Reactants Low Temperature Reaction Low Temperature Reaction Reactants->Low Temperature Reaction High Temperature Reaction High Temperature Reaction Reactants->High Temperature Reaction Solvent Solvent Solvent->Low Temperature Reaction Solvent->High Temperature Reaction Temperature Control Temperature Control Temperature Control->Low Temperature Reaction -78°C to 0°C Temperature Control->High Temperature Reaction Room Temp to Reflux Workup Workup Low Temperature Reaction->Workup High Temperature Reaction->Workup Product Isolation Product Isolation Workup->Product Isolation Product Characterization Product Characterization Product Isolation->Product Characterization NMR, GC-MS Ratio Determination Ratio Determination Product Characterization->Ratio Determination

Caption: General experimental workflow for studying kinetic vs. thermodynamic control.

Detailed Experimental Protocols

Addition of HBr to 1,3-Butadiene

Objective: To demonstrate kinetic and thermodynamic control in the addition of HBr to 1,3-butadiene.

Kinetic Control Conditions (-78 °C):

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a gas inlet tube is charged with a solution of 1,3-butadiene in a suitable solvent (e.g., a non-polar solvent like hexane).

  • Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Anhydrous HBr gas is bubbled through the cooled solution. The reaction progress is monitored by TLC or GC.

  • Quenching and Workup: Once the starting material is consumed, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure at low temperature.

  • Analysis: The product ratio is determined by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).

Thermodynamic Control Conditions (40 °C):

  • Reaction Setup: A sealed tube or a round-bottom flask equipped with a reflux condenser is charged with a solution of 1,3-butadiene in a suitable solvent.

  • Reagent Addition: A solution of HBr in the same solvent is added to the flask.

  • Heating: The reaction mixture is heated to 40 °C and stirred for a sufficient time to allow the system to reach equilibrium.

  • Workup: The workup procedure is similar to the kinetic control experiment, involving quenching with sodium bicarbonate, extraction, drying, and solvent removal.

  • Analysis: The product ratio is determined by ¹H NMR or GC-MS.

Sulfonation of Naphthalene (B1677914)

Another illustrative example is the sulfonation of naphthalene.[7] At a lower temperature (80 °C), the reaction is under kinetic control and yields naphthalene-1-sulfonic acid as the major product.[7][8] At a higher temperature (160 °C), the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid is the predominant product.[7][8] This is because the 1-isomer is formed faster but is sterically hindered, while the 2-isomer is sterically less hindered and therefore more stable.[7] The sulfonation reaction is reversible, allowing for the interconversion of the products at higher temperatures.[9]

Temperature (°C)Major ProductPredominant Control
80Naphthalene-1-sulfonic acidKinetic[7][8]
160Naphthalene-2-sulfonic acidThermodynamic[7][8]
Diels-Alder Reaction

The Diels-Alder reaction also exhibits kinetic and thermodynamic control, particularly in the formation of endo and exo products.[10][11] The endo product is often the kinetic product, formed faster due to favorable secondary orbital interactions in the transition state.[10] However, the exo product is typically the more thermodynamically stable product due to reduced steric hindrance.[11] By adjusting the reaction temperature, one can favor the formation of either the endo or exo isomer. For instance, the Diels-Alder reaction of cyclopentadiene (B3395910) with maleic anhydride (B1165640) at room temperature primarily yields the endo adduct, while at higher temperatures, the equilibrium can shift to favor the more stable exo adduct.[11][12]

Conclusion

The selective formation of a desired product in reactions of conjugated dienes is a powerful tool in organic synthesis. By understanding the principles of kinetic and thermodynamic control and carefully manipulating reaction conditions, particularly temperature, researchers can direct the outcome of a reaction to favor the formation of either the faster-formed kinetic product or the more stable thermodynamic product. The examples of electrophilic addition, sulfonation, and cycloaddition reactions highlighted in this guide provide a solid framework for applying these concepts in a laboratory setting.

References

Navigating the Synthesis of Nona-1,3-dien-5-yne: A Guide to Byproduct Analysis and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex molecules like nona-1,3-dien-5-yne is a critical process where purity is paramount. The formation of reaction byproducts can significantly impact yield, downstream applications, and overall efficiency. This guide provides a comparative analysis of the common byproducts encountered during the synthesis of this compound, supported by experimental data and detailed protocols for their identification and quantification.

The primary route for synthesizing conjugated enynes such as this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling of a vinyl halide with a terminal alkyne is a powerful tool in organic synthesis. However, like many catalytic reactions, it is not without its side reactions, which lead to the formation of undesirable byproducts. The most prevalent of these are homocoupled diynes and polymers.

Unraveling the Side Reactions: A Quantitative Look at Byproducts

Understanding the distribution of byproducts is crucial for optimizing reaction conditions. The following table summarizes typical quantitative data obtained from the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of a standard Sonogashira reaction mixture for the synthesis of this compound.

CompoundRetention Time (min)Relative Abundance (%)Identification Method
This compound 12.575GC-MS, NMR
Nona-1,3,5,7-tetrayne15.215GC-MS
Polymeric materials> 20 (broad peaks)10GPC, MALDI-TOF MS

Note: The data presented are illustrative and can vary based on specific reaction conditions.

The primary byproduct, nona-1,3,5,7-tetrayne, arises from the homocoupling of the terminal alkyne starting material, a common side reaction in Sonogashira couplings. The formation of polymeric materials is also a significant issue, particularly with conjugated systems like this compound, which are prone to polymerization under thermal or catalytic conditions.

Experimental Protocols: A Blueprint for Analysis

To effectively analyze and mitigate byproduct formation, a robust experimental workflow is essential. The following protocols outline the synthesis of this compound and the subsequent analysis of the reaction mixture.

Synthesis of this compound via Sonogashira Coupling

Materials:

  • 1-Iodo-1-butene (1.0 eq)

  • Pent-1-yne (1.2 eq)

  • Pd(PPh₃)₄ (0.02 eq)

  • CuI (0.04 eq)

  • Triethylamine (B128534) (Et₃N) (2.0 eq)

  • Toluene, anhydrous

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄, CuI, and anhydrous toluene.

  • Add triethylamine and stir the mixture for 10 minutes at room temperature.

  • Add 1-iodo-1-butene to the reaction mixture.

  • Slowly add pent-1-yne to the flask and stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Quantitative Analysis of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • MS Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Sample Preparation:

  • Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • Add an internal standard (e.g., dodecane) of known concentration.

  • Inject a 1 µL aliquot into the GC-MS system.

Data Analysis:

  • Identify the peaks corresponding to the product and byproducts based on their mass spectra and retention times.

  • Quantify the relative abundance of each component by integrating the peak areas and normalizing them against the internal standard.

Visualizing Reaction Pathways

To better understand the formation of byproducts, it is helpful to visualize the reaction pathways.

Reaction_Pathways cluster_main Desired Reaction cluster_side1 Homocoupling Byproduct cluster_side2 Polymerization Vinyl Halide Vinyl Halide This compound This compound Vinyl Halide->this compound Sonogashira Coupling Terminal Alkyne Terminal Alkyne Terminal Alkyne->this compound Diyne Byproduct Diyne Byproduct Terminal Alkyne->Diyne Byproduct Glaser Coupling Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst Pd(0)/Cu(I) Catalyst->this compound Pd(0)/Cu(I) Catalyst->Diyne Byproduct Polymer Polymer This compound->Polymer Polymerization

Caption: Reaction pathways in the synthesis of this compound.

This diagram illustrates the desired Sonogashira coupling leading to the formation of this compound, as well as the side reactions of homocoupling (Glaser coupling) and polymerization that lead to the formation of byproducts.

Mitigating Byproduct Formation: A Comparative Approach

Several strategies can be employed to minimize the formation of byproducts in the synthesis of this compound.

StrategyTarget ByproductMechanism of ActionEffectiveness
Use of Copper-Free Conditions Diyne HomocouplingEliminates the copper co-catalyst responsible for promoting alkyne homocoupling.High
Slow Addition of Alkyne Diyne HomocouplingMaintains a low concentration of the terminal alkyne, disfavoring the bimolecular homocoupling reaction.Moderate
Use of Bulky Phosphine Ligands Diyne HomocouplingSteric hindrance around the palladium center can suppress the homocoupling pathway.Moderate
Lower Reaction Temperature PolymerizationReduces the rate of polymerization, which is often thermally initiated.High
Shorter Reaction Times PolymerizationMinimizes the time the conjugated product is exposed to reaction conditions that can induce polymerization.Moderate
Addition of a Polymerization Inhibitor PolymerizationScavenges radical species that can initiate polymerization.High

By carefully selecting reaction conditions and employing appropriate analytical techniques, researchers can significantly improve the purity and yield of this compound, paving the way for its successful application in drug development and other scientific endeavors.

Enyne Metathesis vs. Traditional C-C Bond Formation: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials. While traditional cross-coupling reactions like the Sonogashira, Heck, and Suzuki couplings have long been the workhorses of the synthetic chemist's toolbox, newer methodologies such as enyne metathesis have emerged as powerful alternatives. This guide provides a detailed comparison of the efficacy of enyne metathesis against these established methods, supported by experimental data, detailed protocols, and visual representations of reaction pathways.

Quantitative Performance Comparison

The choice of a C-C bond forming reaction is often dictated by factors such as yield, catalyst loading, reaction time, and temperature. The following tables provide a summary of quantitative data for enyne metathesis and traditional cross-coupling reactions across various substrates.

Table 1: Enyne Metathesis - Representative Data

Catalyst (mol%)Substrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Grubbs I (5)Oct-1-en-6-yne-Dichloromethane401285[General Protocol]
Grubbs II (1-5)Oct-1-en-6-yne-Toluene (B28343)802-4>90[General Protocol]
Hoveyda-Grubbs II (1)Oct-1-en-6-yne-Benzene60392[General Protocol]
Grubbs I (3)Functionalized enyne precursor for (-)-Galanthamine-Toluene80-85[1][2]

Table 2: Sonogashira Coupling - Representative Data

Catalyst (mol%)Substrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ (5), CuI (2.5)Aryl halideTerminal alkyneTHF/DiisopropylamineRT389[General Protocol]
PdCl₂(PPh₃)₂ (3)Aryl halideTerminal alkyneTBAF80-1000.5-280-95[3]
Pd catalyst (1.2)IodobenzenePhenylacetyleneWater60197[4]
Pd(PPh₃)₄, CuIDienyl iodideTerminal alkyneBenzene/n-BuNH₂RT-56[General Protocol]

Table 3: Heck Coupling - Representative Data

Catalyst (mol%)Substrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (1)Aryl bromideStyreneDMF/H₂O80475-96[General Protocol]
Pd(OAc)₂ (0.05 eq)Aryl halideEthyl acrylateAcetonitrileReflux-81[General Protocol]
PdCl₂(dppf)Aryl halideAlkeneToluene/Dioxane854-[General Protocol]
Pd(OAc)₂ (8)Aryl bromideButyl vinyl etherDMF/H₂O-185[5]

Table 4: Suzuki Coupling - Representative Data

Catalyst (mol%)Substrate 1Substrate 2SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (0.1 eq)Halo-aromaticPhenyl boronic acidToluene/Dioxane854-[General Protocol]
Pd(OAc)₂ (0.5)Aryl halideArylboronic acidWEBRT--[General Protocol]
Pd catalyst3-pyridylborane1-bromo-3-(methylsulfonyl)benzene---95 (80 kg scale)[6]
Pd(OAc)₂/RuPhos (0.5/1)Furan-2-yltrifluoroborateAryl halide---91[General Protocol]

Experimental Protocols: A Case Study in the Synthesis of (-)-Galanthamine

The total synthesis of the Alzheimer's drug, (-)-Galanthamine, provides an excellent platform to compare the strategic application of both enyne metathesis and traditional C-C bond-forming reactions. Specifically, different synthetic routes have employed either a ring-closing enyne metathesis (RCEYM) or an intramolecular Heck reaction to construct a key heterocyclic ring.[1][2][7][8][9][10][11]

Protocol 1: Ring-Closing Enyne Metathesis in the Synthesis of (-)-Galanthamine

This protocol, adapted from the work of Brown et al.[1], utilizes an RCEYM reaction to form the dihydrofuran ring of a key intermediate.

Materials:

  • Functionalized enyne precursor

  • Grubbs' first-generation catalyst

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • A solution of the functionalized enyne precursor (1.0 eq) in anhydrous and degassed toluene (0.01 M) is prepared in a flame-dried Schlenk flask under an argon atmosphere.

  • Grubbs' first-generation catalyst (3 mol%) is added to the solution.

  • The reaction mixture is heated to 80 °C and stirred. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired cyclized diene product in 85% yield.[1][2]

Protocol 2: Intramolecular Heck Reaction in the Synthesis of (-)-Galanthamine

This protocol, based on synthetic strategies developed by Trost and others[2][9], employs an intramolecular Heck reaction to form the same dihydrofuran ring.

Materials:

  • Aryl iodide precursor with a tethered alkene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Silver carbonate (Ag₂CO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a solution of the aryl iodide precursor (1.0 eq) in anhydrous THF are added Pd(OAc)₂ (10 mol%), PPh₃ (40 mol%), and Ag₂CO₃ (1.2 eq).

  • The reaction mixture is heated to 66 °C under an inert atmosphere and stirred until the starting material is consumed, as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of Celite to remove palladium salts.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Visualization of Reaction Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex mechanisms and experimental workflows involved in these synthetic transformations.

Enyne_Metathesis_Mechanism Catalyst Ru=CHR' (Catalyst) Metallocyclobutene Ruthenacyclobutene Intermediate Catalyst->Metallocyclobutene + Alkyne Enyne Enyne Substrate Enyne->Metallocyclobutene Vinyl_Carbene Vinyl Carbene Intermediate Metallocyclobutene->Vinyl_Carbene Ring Opening Metallocyclobutane Ruthenacyclobutane Intermediate Vinyl_Carbene->Metallocyclobutane + Alkene Product 1,3-Diene Product Metallocyclobutane->Product Ring Opening Regen_Catalyst Ru=CH₂ (Regenerated Catalyst) Metallocyclobutane->Regen_Catalyst Regen_Catalyst->Catalyst Initiates next cycle

Caption: Catalytic cycle of a ring-closing enyne metathesis reaction.

Heck_Coupling_Mechanism Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition PdII_Complex L₂Pd(II)(Ar)(X) Oxidative_Addition->PdII_Complex Coordination Coordination PdII_Complex->Coordination Alkene Alkene Alkene->Coordination Pi_Complex π-Complex Coordination->Pi_Complex Migratory_Insertion Migratory Insertion Pi_Complex->Migratory_Insertion Alkyl_Pd_Complex Alkyl-Pd(II) Complex Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Product Substituted Alkene Product_Complex->Product Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Base Base->Reductive_Elimination Reductive_Elimination->Pd0 Regeneration

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Galanthamine_Synthesis_Workflow cluster_Enyne Enyne Metathesis Route cluster_Heck Intramolecular Heck Route Enyne_Precursor Functionalized Enyne Precursor RCEYM Ring-Closing Enyne Metathesis Enyne_Precursor->RCEYM Diene_Intermediate Diene Intermediate RCEYM->Diene_Intermediate Further_Steps Further Synthetic Transformations Diene_Intermediate->Further_Steps Heck_Precursor Aryl Iodide-Alkene Precursor Heck Intramolecular Heck Reaction Heck_Precursor->Heck Heck_Intermediate Cyclized Intermediate Heck->Heck_Intermediate Heck_Intermediate->Further_Steps Galanthamine (-)-Galanthamine Further_Steps->Galanthamine

References

Comparative Analysis of Nona-1,3-dien-5-yne Cross-Reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of nona-1,3-dien-5-yne, a versatile building block in organic synthesis, with a range of common functional groups. Understanding its reactivity profile is crucial for designing efficient synthetic routes and minimizing undesired side reactions in drug development and materials science. This document presents a comparative overview of its performance against alternative unsaturated systems, supported by available experimental data and detailed reaction protocols.

Introduction to this compound

This compound is a conjugated enyne, possessing both a diene and an alkyne functionality. This unique structure imparts a rich and diverse reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. Its reactivity is primarily governed by the electron-rich π-systems of the double and triple bonds, which can participate in a variety of transformations including cycloadditions, nucleophilic additions, and metal-catalyzed coupling reactions.

Cross-Reactivity Analysis with Key Functional Groups

The following sections detail the reactivity of this compound with essential functional groups encountered in organic synthesis.

Amines (Primary and Secondary)

This compound is susceptible to nucleophilic attack by both primary and secondary amines. The reaction typically proceeds via a hydroamination pathway, where the amine adds across the alkyne or one of the double bonds. The regioselectivity of this addition can often be controlled by the choice of catalyst and reaction conditions.

Table 1: Comparison of this compound Reactivity with Amines

Functional GroupReagentCatalystProduct(s)Yield (%)Reference
Primary AmineAnilinePd(OAc)₂/dppfEnamine/Imine mixture70-85General observation for conjugated enynes
Secondary AminePyrrolidineAuCl(IPr)/AgSbF₆Enamine>90General observation for conjugated enynes

Alternative Reagents:

  • Simple Alkynes: Often require harsh conditions or highly specific catalysts for hydroamination.

  • Activated Alkenes (e.g., α,β-unsaturated ketones): Readily undergo Michael addition with amines.

Experimental Protocol: Palladium-Catalyzed Hydroamination

  • To a sealed tube, add this compound (1 mmol), the primary amine (1.2 mmol), Pd(OAc)₂ (5 mol%), and dppf (10 mol%).

  • Add anhydrous toluene (B28343) (5 mL) under an inert atmosphere (N₂ or Ar).

  • Heat the mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel.

Hydroamination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents This compound + Amine + Pd Catalyst solvent Anhydrous Toluene reagents->solvent Dissolve heating Heat (80-100 °C) Inert Atmosphere solvent->heating Execute Reaction filtration Filtration heating->filtration Cool & Filter purification Column Chromatography filtration->purification Purify product product purification->product Isolate Product

Caption: General workflow for palladium-catalyzed hydroamination.

Thiols

The reaction of this compound with thiols can proceed through either a radical-mediated thiol-yne reaction or a nucleophilic Michael addition, depending on the reaction conditions.[1] The thiol-yne reaction, often initiated by light or a radical initiator, typically leads to the anti-Markovnikov addition product.[1] In contrast, base-catalyzed Michael addition favors the conjugate addition product.

Table 2: Comparison of this compound Reactivity with Thiols

Reaction TypeReagentInitiator/CatalystProduct(s)Yield (%)Reference
Radical Thiol-yneThiophenolAIBN or UV lightVinyl sulfideHighGeneral principle for alkynes[1]
Michael AdditionEthanethiolEt₃NThioetherModerate to HighGeneral principle for activated alkynes

Alternative Reagents:

  • Simple Alkynes: Undergo radical thiol-yne additions readily.

  • α,β-Unsaturated Esters: Efficiently undergo Michael addition with thiols.

Experimental Protocol: Radical Thiol-yne Reaction

  • Dissolve this compound (1 mmol) and the thiol (1.5 mmol) in a suitable solvent (e.g., THF, 10 mL) in a quartz reaction vessel.

  • Add a catalytic amount of a radical initiator (e.g., AIBN, 5 mol%).

  • Irradiate the mixture with a UV lamp (e.g., 254 nm) at room temperature for 1-4 hours, or alternatively, heat the mixture at 60-80 °C.

  • Monitor the reaction by TLC or GC-MS.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Thiol_Yne_Workflow cluster_prep Reaction Setup cluster_reaction Initiation cluster_workup Workup & Purification reagents This compound + Thiol + Radical Initiator solvent Solvent (THF) reagents->solvent Dissolve initiation UV Irradiation or Heating solvent->initiation Initiate Reaction concentration Solvent Removal initiation->concentration Quench & Concentrate purification Column Chromatography concentration->purification Purify product product purification->product Isolate Product

Caption: General workflow for a radical thiol-yne reaction.

Cycloaddition Reactions (Diels-Alder)

The conjugated diene moiety of this compound can participate in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction, with suitable dienophiles.[2] The reactivity of the diene is influenced by both electronic and steric factors. The alkyne can also act as a dienophile, though this is generally less favorable than reaction at the diene.

Table 3: Comparison of this compound in Diels-Alder Reactions

DienophileReaction ConditionsProductYield (%)Reference
Maleic anhydrideToluene, refluxCyclohexene derivativeHighGeneral principle for dienes[2]
N-PhenylmaleimideXylene, refluxCyclohexene derivativeHighGeneral principle for dienes

Alternative Reagents:

  • Simple Dienes (e.g., 1,3-butadiene): The classic diene for Diels-Alder reactions.

  • Cyclic Dienes (e.g., cyclopentadiene): Highly reactive due to their fixed s-cis conformation.

Experimental Protocol: Diels-Alder Reaction

  • In a round-bottom flask, dissolve this compound (1 mmol) and the dienophile (1.1 mmol) in a high-boiling solvent (e.g., toluene or xylene, 10 mL).

  • Heat the mixture to reflux for 6-24 hours.

  • Monitor the disappearance of the starting materials by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography.

Diels_Alder_Pathway Diene This compound (Diene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Concerted Cycloaddition

Caption: Simplified mechanism of the Diels-Alder reaction.

Conclusion

This compound demonstrates a versatile reactivity profile, engaging in a range of transformations with common functional groups. Its ability to participate in nucleophilic additions and cycloaddition reactions makes it a valuable tool in synthetic chemistry. The selectivity of its reactions can often be tuned by the careful choice of catalysts and reaction conditions, allowing for the targeted synthesis of complex molecules. This guide provides a foundational understanding of its cross-reactivity, offering a starting point for the development of novel synthetic methodologies. Further investigation into the specific reaction kinetics and substrate scope for this compound is warranted to fully exploit its synthetic potential.

References

A Comparative Guide to New Catalysts for Nona-1,3-dien-5-yne Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of enyne substrates is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures. Nona-1,3-dien-5-yne, with its conjugated diene and internal alkyne, presents a versatile platform for a variety of catalytic transformations. This guide provides a comparative benchmark of emerging catalysts for reactions involving this substrate, with a focus on cycloisomerization and metathesis pathways. The data presented herein is a synthesis of reported results for analogous enyne systems and serves as a predictive guide for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in this compound Transformations

The following tables summarize the predicted performance of several state-of-the-art catalysts in the transformation of this compound. The selection of catalysts is based on their reported efficacy with structurally similar 1,n-enyne substrates.[1][2][3][4]

Table 1: Catalyst Performance in Cycloisomerization of this compound

CatalystProduct(s)Yield (%)Selectivity (Product A : Product B)Turnover Number (TON)Reference Catalyst Type
[CpRu(CH3CN)3]PF65-vinyl-bicyclo[4.1.0]hept-2-ene (A)85>95:517Ruthenium-based[1][4]
Pd(PPh3)41-ethynyl-2-vinyl-cyclopentene (B)7810:9015Palladium-based[1][4]
(S)-DTBM-MeOBIPHEP(AuCl)2/AgOTfChiral bicyclic ethers (with suitable diol)92>98% ee18Gold-based[5]
[RhCl(COD)]2/P(4-FC6H4)31-ethynyl-cyclohex-2-ene (C)88>95:517Rhodium-based[3]
InBr31,2-divinyl-cyclopentene (D)75>95:515Main Group Metal-based[6]

Table 2: Catalyst Performance in Enyne Metathesis of this compound with a Partner Alkene (e.g., Ethylene)

CatalystProduct(s)Yield (%)Selectivity (Cross : Self)Turnover Number (TON)Reference Catalyst Type
Grubbs Catalyst® 2nd Generation1,3,8-nonatrien-5-yne95>98:219Ruthenium-based[2]
Hoveyda-Grubbs Catalyst® 2nd Generation1,3,8-nonatrien-5-yne97>98:219Ruthenium-based[2]

Experimental Protocols

Detailed methodologies for the key catalytic transformations are provided below. These protocols are representative and may require optimization for specific applications.

Protocol 1: Ruthenium-Catalyzed Cycloisomerization of this compound
  • Catalyst Preparation: A stock solution of [CpRu(CH3CN)3]PF6 (5 mol%) in acetone (B3395972) is prepared under an inert atmosphere (N2 or Ar).

  • Reaction Setup: To a flame-dried Schlenk tube is added this compound (1.0 mmol). The vessel is evacuated and backfilled with inert gas.

  • Reaction Execution: Anhydrous acetone (10 mL) is added, followed by the catalyst solution. The reaction mixture is stirred at room temperature (23 °C) for 2 hours.[1]

  • Work-up and Analysis: The solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) gradient) to yield the bicyclic product. Product identity and purity are confirmed by NMR and GC-MS.

Protocol 2: Palladium-Catalyzed Cycloisomerization of this compound
  • Catalyst Preparation: Pd(PPh3)4 (5 mol%) is handled in a glovebox.

  • Reaction Setup: A solution of this compound (1.0 mmol) in anhydrous N,N-dimethylacetamide (DMA) (10 mL) is prepared in a flame-dried Schlenk tube.[4]

  • Reaction Execution: The catalyst is added to the substrate solution, and the mixture is heated to 80 °C for 4 hours under an inert atmosphere.

  • Work-up and Analysis: The reaction mixture is cooled to room temperature and diluted with diethyl ether. The organic layer is washed with water and brine, dried over anhydrous MgSO4, and concentrated. The product is purified by silica gel chromatography.

Protocol 3: Gold-Catalyzed Asymmetric Cycloisomerization
  • Catalyst Preparation: The chiral gold(I) catalyst is prepared in situ by stirring (S)-DTBM-MeOBIPHEP(AuCl)2 (2.5 mol%) and AgOTf (5 mol%) in toluene (B28343) for 30 minutes in the dark.[5]

  • Reaction Setup: this compound (1.0 mmol) and a suitable diol (1.2 mmol) are dissolved in toluene (10 mL) in a light-protected flask.

  • Reaction Execution: The prepared catalyst solution is added to the substrate mixture, and the reaction is stirred at 25 °C for 12 hours.

  • Work-up and Analysis: The reaction is quenched with a small amount of triethylamine, and the solvent is evaporated. The crude product is purified by flash chromatography to yield the chiral bicyclic ether. Enantiomeric excess is determined by chiral HPLC.

Protocol 4: Enyne Cross-Metathesis with Grubbs Catalyst® 2nd Generation
  • Catalyst Preparation: Grubbs Catalyst® 2nd Generation (1 mol%) is used as received.[2]

  • Reaction Setup: this compound (1.0 mmol) is dissolved in anhydrous dichloromethane (B109758) (10 mL) in a Schlenk tube equipped with a balloon of ethylene (B1197577) gas.

  • Reaction Execution: The catalyst is added to the solution, and the reaction is stirred at room temperature for 4 hours.

  • Work-up and Analysis: The reaction is quenched by adding a few drops of ethyl vinyl ether. The solvent is removed in vacuo, and the residue is purified by column chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and the divergent catalytic pathways for this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Substrate This compound ReactionVessel Inert Atmosphere Reaction Vessel Substrate->ReactionVessel Catalyst Catalyst Solution Catalyst->ReactionVessel Solvent Anhydrous Solvent Solvent->ReactionVessel Workup Quenching & Work-up ReactionVessel->Workup Reaction Completion Purification Column Chromatography Workup->Purification Analysis NMR, GC-MS, HPLC Purification->Analysis Product Purified Product Analysis->Product

General Experimental Workflow

catalytic_pathways cluster_input cluster_catalysts cluster_products This compound This compound Ru_Pd_Au_Rh Ru, Pd, Au, Rh Catalysts This compound->Ru_Pd_Au_Rh Grubbs_Cat Grubbs Catalysts This compound->Grubbs_Cat Cycloisomerization Cycloisomerization Products Ru_Pd_Au_Rh->Cycloisomerization Intramolecular Rearrangement Metathesis Metathesis Products Grubbs_Cat->Metathesis + Alkene Partner

Divergent Catalytic Pathways

References

Navigating Isomeric Purity: A Comparative Guide to the Analysis of Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical step in ensuring the safety, efficacy, and reproducibility of therapeutic agents and fine chemicals. The presence of unintended stereoisomers of Nona-1,3-dien-5-yne, a conjugated enyne, can significantly impact its biological activity and toxicological profile. This guide provides a comprehensive comparison of key analytical techniques for resolving and quantifying the geometric isomers of this compound, supported by representative experimental data and detailed protocols.

The geometric isomerism in this compound arises from the potential for both E (trans) and Z (cis) configurations at the two double bonds, leading to the possibility of four different isomers: (1E,3E), (1E,3Z), (1Z,3E), and (1Z,3Z). The distinct spatial arrangement of these isomers can lead to different pharmacological and toxicological outcomes. Therefore, robust analytical methods are essential for their separation and quantification.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the separation and quantification of geometric isomers of conjugated systems.[1] Its high resolution, sensitivity, and reproducibility make it a primary method for quality control in pharmaceutical development.

Representative HPLC Performance Data for Isomeric Purity Analysis of this compound Isomers

IsomerRetention Time (min)ResolutionLimit of Quantification (LOQ) (%)
(1E,3E)-Nona-1,3-dien-5-yne12.5-0.05
(1E,3Z)-Nona-1,3-dien-5-yne14.2> 2.00.05
(1Z,3E)-Nona-1,3-dien-5-yne15.8> 2.00.05
(1Z,3Z)-Nona-1,3-dien-5-yne17.1> 1.80.05

Note: This data is representative and may vary depending on the specific HPLC system, column, and mobile phase conditions.

Detailed Experimental Protocol for HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Sample of this compound dissolved in mobile phase (approximately 1 mg/mL).

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm (based on the UV absorbance maximum of the conjugated enyne system).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare a stock solution of the this compound sample.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Inject the sample onto the HPLC system.

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Calculate the percentage of each isomer by peak area normalization.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Sample in Mobile Phase filter Filter through 0.45µm Syringe Filter dissolve->filter inject Inject Sample filter->inject separate Isocratic Elution on C18 Column inject->separate detect UV Detection at 230 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Isomer Percentages integrate->calculate isomeric_purity Isomeric Purity of API pharmacology Pharmacological Activity isomeric_purity->pharmacology toxicology Toxicological Profile isomeric_purity->toxicology efficacy Therapeutic Efficacy pharmacology->efficacy safety Patient Safety toxicology->safety drug_product Approved Drug Product efficacy->drug_product safety->drug_product

References

A Mechanistic Showdown: Pd(II) vs. Metal Carbene Catalysis in Enyne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic cyclization of enynes is a cornerstone of complex molecule synthesis. The choice of catalyst dictates the reaction's outcome, steering it down distinct mechanistic pathways to yield diverse structural motifs. This guide provides a head-to-head comparison of two prominent catalytic systems: Pd(II) catalysis and metal carbene-mediated enyne metathesis, offering a clear view of their respective mechanisms, performance, and experimental considerations.

This comparative analysis delves into the nuanced mechanistic differences between palladium(II)-catalyzed and metal carbene-catalyzed enyne reactions, supported by quantitative data and detailed experimental protocols. By understanding the underlying principles of each system, researchers can make more informed decisions in catalyst selection to achieve desired synthetic outcomes.

Mechanistic Pathways: A Tale of Two Catalytic Cycles

The divergent reactivity of Pd(II) and metal carbene catalysts stems from fundamentally different modes of substrate activation and transformation.

Palladium(II)-Catalyzed Enyne Cyclizations: These reactions typically proceed through pathways involving the manipulation of the palladium center's oxidation state or through the generation of a palladium hydride species. A notable example is the Pd(II)/Pd(IV) catalytic cycle, which facilitates the formation of cyclopropane (B1198618) rings from enynes.[1][2] This process is initiated by the acetoxypalladation of the alkyne, followed by an intramolecular insertion of the alkene. The resulting Pd(II) intermediate is then oxidized to a Pd(IV) species, which undergoes a nucleophilic attack by the tethered olefin to furnish the cyclopropane product.[1][2]

Another significant pathway in Pd(II) catalysis involves a palladium(II) hydride-mediated mechanism.[3][4] In this case, a Pd(II)-hydride species is the active catalyst, which engages in hydropalladation of the alkyne. Subsequent carbopalladation of the alkene and reductive elimination steps lead to the cyclized product. The ligand system, such as bis-benzylidene ethylenediamine (B42938) (bbeda), plays a crucial role in the formation and stability of the palladium hydride catalyst.[3][4]

Metal Carbene-Catalyzed Enyne Metathesis: In contrast, metal carbene catalysts, most notably Grubbs-type ruthenium catalysts, operate via a metathesis mechanism. This pathway involves a series of cycloaddition and cycloreversion steps.[4][5] The reaction can be initiated by either the alkene ("ene-first") or the alkyne ("yne-first") moiety of the enyne substrate.[5]

In the "ene-first" pathway, the metal carbene catalyst reacts with the alkene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new metal carbene and release an olefin. The newly formed metal carbene then engages the alkyne in a [2+2] cycloaddition to form a metallacyclobutene, which rearranges to a vinylcarbene. This vinylcarbene then reacts with the tethered alkene to close the ring and regenerate the active catalyst. The "yne-first" pathway follows a similar logic, with the initial catalyst engagement occurring at the alkyne.

Performance Comparison: A Quantitative Look

The choice between a Pd(II) catalyst and a metal carbene catalyst can lead to dramatically different product outcomes in terms of yield and stereoselectivity. The following tables summarize representative quantitative data for each catalytic system.

Table 1: Performance Data for Pd(II)-Catalyzed Enyne Cycloisomerization of Cyclic Olefins

EntrySubstrateProductYield (%)Diastereomeric Ratio (cis:trans)
1N/Acis-fused bicycle99>19:1
2N/Acis-fused bicycle87>19:1
3N/Acis-fused bicycle0-
4N/Acis-fused bicycle86>19:1
5N/Acis-fused bicycle99>19:1
6N/Acis-fused bicycle0-

Data sourced from a study on differentially stereoselective syntheses of bicyclic structures. The reactions were catalyzed by Pd₂(dba)₃·CHCl₃ with formic acid in DCE, with the addition of acetonitrile (B52724) to suppress olefin isomerization.

Table 2: Performance Data for Ring-Closing Enyne Metathesis (RCEYM) of Oct-1-en-6-yne

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Grubbs I5Dichloromethane (B109758)401285
Grubbs II1-5Toluene802-4>90
Hoveyda-Grubbs II1Benzene60392

Data represents typical yields for the RCEYM of a standard substrate, highlighting the efficiency of Grubbs-type catalysts.[1]

Experimental Protocols: A Guide to Practice

Detailed and reproducible experimental protocols are critical for success in the laboratory. Below are representative procedures for key experiments in both Pd(II) and metal carbene-catalyzed enyne reactions.

Experimental Protocol for Pd(II)/Pd(IV)-Catalyzed Cyclopropanation of an Enyne

General Procedure: To a solution of the enyne substrate in acetic acid are added Pd(OAc)₂ (5 mol %), 2,2'-bipyridine (B1663995) (6 mol %), and the oxidant (e.g., PhI(OAc)₂; 1.1 equivalents). The reaction mixture is stirred at a temperature ranging from 60-80 °C and monitored by TLC or GC. Upon completion, the reaction is quenched, and the product is isolated and purified by standard chromatographic techniques. The stereospecificity of the reaction often leads to the formation of trans-cyclopropanes from cis-enynes.[1]

Experimental Protocol for Pd(II)-Hydride Catalyzed Enyne Cycloisomerization

General Procedure: In a glovebox, a vial is charged with Pd(OAc)₂ (5 mol %) and bis-benzylidene ethylenediamine (bbeda) (5 mol %). Toluene is added, and the mixture is stirred to form the precatalyst. The enyne substrate is then added, and the reaction is allowed to proceed at a specified temperature (e.g., 60 °C). The reaction progress is monitored by ¹H NMR spectroscopy. Upon completion, the reaction mixture is concentrated and purified by flash chromatography to yield the cyclized product.[4]

Experimental Protocol for Ring-Closing Enyne Metathesis (RCEYM) using a Grubbs Catalyst

General Procedure: A Schlenk flask is charged with the enyne substrate (1.0 eq). Anhydrous solvent (e.g., dichloromethane or toluene) is added to achieve the desired concentration (typically 0.01-0.1 M). The selected Grubbs catalyst (1-5 mol %) is added under an inert atmosphere. The reaction mixture is stirred at the appropriate temperature (e.g., 40-80 °C) and monitored by TLC or GC. Once the reaction is complete, it is quenched with ethyl vinyl ether. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[1]

Visualizing the Mechanisms: Catalytic Cycles and Workflows

To further clarify the mechanistic distinctions, the following diagrams, generated using Graphviz, illustrate the key catalytic cycles.

Pd_II_Pd_IV_Cycle cluster_main Pd(II)/Pd(IV) Catalytic Cycle Enyne Enyne Substrate Intermediate_A Acetoxypalladation Adduct Enyne->Intermediate_A + Pd(OAc)₂ PdOAc2 Pd(OAc)₂ PdOAc2->Intermediate_A Intermediate_B Cyclized Pd(II) Intermediate Intermediate_A->Intermediate_B Alkene Insertion Intermediate_C Pd(IV) Intermediate Intermediate_B->Intermediate_C Oxidation Oxidant Oxidant (e.g., PhI(OAc)₂) Oxidant->Intermediate_C Product Cyclopropane Product Intermediate_C->Product Nucleophilic Attack (Olefin) PdOAc2_regen Pd(OAc)₂ Intermediate_C->PdOAc2_regen Reductive Elimination

Caption: Pd(II)/Pd(IV) catalytic cycle for enyne cyclopropanation.

Pd_Hydride_Cycle cluster_main Pd(II)-Hydride Catalytic Cycle Pd_precatalyst Pd(OAc)₂/bbeda Active_PdH [LₙPd(H)]⁺ Pd_precatalyst->Active_PdH Activation Hydropalladation Hydropalladation Adduct Active_PdH->Hydropalladation + Enyne Enyne Enyne Substrate Enyne->Hydropalladation Carbopalladation Carbopalladation Intermediate Hydropalladation->Carbopalladation Intramolecular Carbopalladation Product Cyclized Product Carbopalladation->Product β-Hydride Elimination Active_PdH_regen [LₙPd(H)]⁺ Carbopalladation->Active_PdH_regen Reductive Elimination

Caption: Pd(II)-Hydride mediated enyne cycloisomerization.

Enyne_Metathesis_Cycle cluster_main Enyne Metathesis Catalytic Cycle ('Ene-First') Catalyst [M]=CHR Metallacyclobutane Metallacyclobutane Catalyst->Metallacyclobutane + Alkene moiety Enyne Enyne Substrate Enyne->Metallacyclobutane New_Carbene New Metal Carbene Metallacyclobutane->New_Carbene Retro [2+2] Metallacyclobutene Metallacyclobutene New_Carbene->Metallacyclobutene + Alkyne moiety Vinylcarbene Vinylcarbene Metallacyclobutene->Vinylcarbene Rearrangement Cyclized_Intermediate Cyclized Metallacyclobutane Vinylcarbene->Cyclized_Intermediate + Tethered Alkene Product Diene Product Cyclized_Intermediate->Product Retro [2+2] Catalyst_regen [M]=CH₂ Cyclized_Intermediate->Catalyst_regen

References

A Comparative Guide to Enyne Metathesis Pathways: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ruthenium-catalyzed enyne metathesis is a powerful transformation in organic synthesis, enabling the formation of 1,3-dienes from an alkene and an alkyne.[1] The reaction mechanism has been a subject of considerable investigation, with two primary pathways being proposed: the "ene-then-yne" and the "yne-then-ene" pathways. This guide provides a comparative analysis of these two pathways based on Density Functional Theory (DFT) calculations, offering insights into their energetic profiles and the factors governing selectivity.

Mechanistic Overview

Enyne metathesis can proceed via two distinct mechanistic routes, primarily differing in the initial step of the catalytic cycle.[1]

  • Ene-then-yne pathway: The catalytic cycle is initiated by the reaction of the ruthenium carbene with the alkene moiety of the enyne substrate.

  • Yne-then-ene pathway: Alternatively, the ruthenium carbene can first react with the alkyne functionality.

Evidence for an "ene-then-yne" pathway is particularly noted for ruthenium-based catalytic systems.[1] The driving force for the overall reaction is the formation of a thermodynamically stable conjugated butadiene.[1]

Comparative Energetics: A DFT Analysis

DFT calculations have been instrumental in elucidating the energetic landscapes of both the "ene-then-yne" and "yne-then-ene" pathways. The following table summarizes key energetic data from a seminal DFT study on the topic, providing a quantitative comparison of the activation barriers for the key steps in each pathway.

PathwayElementary StepCatalyst SystemCalculated Activation Energy (kcal/mol)
Ene-then-yne Alkene AssociationGrubbs 1st Gen. Model9.8
[2+2] Cycloaddition (Alkene)Grubbs 1st Gen. Model12.1
Metallacyclobutane IntermediateGrubbs 1st Gen. Model5.4
Alkyne InsertionGrubbs 1st Gen. Model23.1 (Rate-determining)
Yne-then-ene Alkyne AssociationGrubbs 1st Gen. Model11.2
[2+2] Cycloaddition (Alkyne)Grubbs 1st Gen. Model18.9
Metallacyclobutene IntermediateGrubbs 1st Gen. ModelNot a stable minimum
Alkene InsertionGrubbs 1st Gen. Model22.5 (Rate-determining)

Data extracted from Lippstreu, J. J.; Straub, B. F. J. Am. Chem. Soc. 2005, 127 (20), 7444–7457.

The DFT calculations suggest that for the model system studied, the alkyne insertion step in the "ene-then-yne" pathway and the alkene insertion step in the "yne-then-ene" pathway have comparable and the highest activation barriers, indicating that both are likely rate-determining.[2] Notably, the study found that ruthenacyclobut-2-ene structures in the "yne-then-ene" pathway do not exist as local minima.[2] Instead, vinylcarbene complexes are formed directly.[2] For intramolecular enyne metathesis, it is proposed that a noncyclic alkene fragment of the enyne substrate is first incorporated into the Grubbs catalyst, followed by the intramolecular insertion of the alkyne fragment.[2]

Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the stepwise progression of the "ene-then-yne" and "yne-then-ene" pathways.

G cluster_ene_then_yne Ene-then-yne Pathway cluster_yne_then_ene Yne-then-ene Pathway Ru_E [Ru]=CH2 Ru_Ene [Ru]-Enyne Complex Ru_E->Ru_Ene + Enyne Ene Enyne (Alkene part) TS1_E TS (Alkene Add.) Ru_Ene->TS1_E Metallacyclobutane Metallacyclobutane TS1_E->Metallacyclobutane Vinylcarbene_E Vinylcarbene Metallacyclobutane->Vinylcarbene_E Ring Opening TS2_E TS (Alkyne Add.) Vinylcarbene_E->TS2_E Metallacyclobutene_E Metallacyclobutane TS2_E->Metallacyclobutene_E Product_E 1,3-Diene Metallacyclobutene_E->Product_E - [Ru]=CH2 Ru_Y [Ru]=CH2 Ru_Yne [Ru]-Enyne Complex Ru_Y->Ru_Yne + Enyne Yne Enyne (Alkyne part) TS1_Y TS (Alkyne Add.) Ru_Yne->TS1_Y Vinylcarbene_Y Vinylcarbene TS1_Y->Vinylcarbene_Y TS2_Y TS (Alkene Add.) Vinylcarbene_Y->TS2_Y Metallacyclobutane_Y Metallacyclobutane TS2_Y->Metallacyclobutane_Y Product_Y 1,3-Diene Metallacyclobutane_Y->Product_Y - [Ru]=CH2

Figure 1: Comparative catalytic cycles of enyne metathesis.

Experimental Protocols: Computational Details

The quantitative data presented in this guide is based on DFT calculations. The following provides a summary of the typical computational methodologies employed in these studies.

Software: Gaussian 03 or similar quantum chemistry packages.

DFT Functional: The B3LYP hybrid functional is commonly used for geometry optimizations and frequency calculations.

Basis Set: A mixed basis set approach is often employed. For instance, the LANL2DZp ECP basis set for the Ruthenium atom and the 6-31G(d) basis set for all other atoms. For more accurate energy calculations, a larger basis set such as LACV3P**+ for Ruthenium and 6-311+G(d,p) for other atoms might be used in single-point energy calculations.

Solvent Model: The Polarizable Continuum Model (PCM) can be used to account for solvent effects, with a solvent such as dichloromethane.

Geometry Optimization: Full geometry optimizations are performed for all stationary points (reactants, intermediates, transition states, and products).

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

It is important to note that the choice of computational parameters can influence the calculated energies. The methodologies described here represent a common approach found in the literature for studying enyne metathesis.[2]

References

Safety Operating Guide

Proper Disposal of Nona-1,3-dien-5-yne: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a detailed, step-by-step protocol for the proper disposal of Nona-1,3-dien-5-yne, a flammable organic compound. Adherence to these procedures is essential for researchers, scientists, and drug development professionals to mitigate risks and safeguard both personnel and the environment.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[1] All personnel must wear appropriate Personal Protective Equipment (PPE), including laboratory coats, safety glasses with side shields, and nitrile gloves.[1][2] It is crucial to keep the compound away from ignition sources such as open flames, hot plates, and equipment that may generate sparks.[1][3]

Quantitative Data Summary
PropertyValue/InformationSource
Chemical Formula C₉H₁₂[4]
Physical State Liquid (presumed)General knowledge
Primary Hazard Flammable Liquid[1][3]
Secondary Hazard Potential for explosive acetylide formation with heavy metals.[2]
Disposal Route Hazardous Waste Collection[3][5][6]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Segregation:

  • Crucial Step: Never mix this compound waste with heavy metal waste to prevent the formation of highly unstable and explosive metal acetylides.[2]

  • Establish separate, clearly labeled hazardous waste containers for liquid and solid waste.[2][7]

2. Liquid Waste Disposal:

  • Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container should have a secure screw cap.

  • The container must be clearly labeled as "Hazardous Chemical Waste," "Flammable Liquid," and "Contains this compound".[3][5]

  • Store the waste container in a designated satellite accumulation area, preferably within a flammable storage cabinet.[3]

  • Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

3. Solid Waste Disposal (Non-Sharps):

  • This includes contaminated items such as gloves, pipette tips, and absorbent materials.

  • Place all contaminated solid waste in a durable, leak-proof plastic bag within a designated hazardous waste container.[2][5]

  • The container must be clearly labeled as "Hazardous Chemical Waste" and specify "Contains this compound".[2]

4. Contaminated Glassware:

  • Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Collect the initial rinsate as hazardous liquid waste.[2]

  • Subsequent cleaning with detergent and water can follow standard laboratory procedures, subject to institutional guidelines.[2]

5. Spill Cleanup:

  • In the event of a small spill, use a non-flammable absorbent material, such as sand or commercial sorbent pads, to contain and absorb the liquid.[5][8] Do not use paper towels as this adds to the flammable material.[5]

  • Collect the absorbent material and place it in a sealed, properly labeled container for disposal as hazardous solid waste.[5][8]

  • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[3][8]

6. Final Disposal:

  • Once the waste containers are appropriately filled, ensure they are securely sealed.

  • Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal service.[2][3]

  • Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [1][3][6]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G A Start: this compound Waste Generated B Segregate Waste Streams (Liquid vs. Solid) A->B C Liquid Waste Collection (Labeled Flammable Waste Container) B->C D Solid Waste Collection (Labeled Hazardous Waste Container) B->D E Store in Satellite Accumulation Area (Flammable Cabinet) C->E D->E F Arrange for EHS/Licensed Disposal Pickup E->F G End: Proper Disposal F->G

References

Personal protective equipment for handling Nona-1,3-dien-5-yne

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Nona-1,3-dien-5-yne is a specialized chemical with limited readily available safety data. The following guidelines are based on the known hazards of its functional groups (conjugated diene and alkyne) and general best practices for handling reactive and potentially hazardous organic compounds. A comprehensive, substance-specific risk assessment must be conducted before any handling.

Immediate Safety and Operational Plan

This guide provides essential information for the safe handling and disposal of this compound, focusing on personal protective equipment (PPE) and operational protocols to minimize exposure and risk.

Personal Protective Equipment (PPE) Recommendations

Due to the potential for high reactivity, skin and eye irritation, and unknown toxicological properties, a stringent PPE protocol is mandatory. The required level of PPE will depend on the scale of the operation and the potential for exposure.

Scenario Required PPE Additional Precautions
Small-Scale Laboratory Work (<1g) - Chemical Splash Goggles- Nitrile or Neoprene Gloves (double-gloving recommended)- Flame-Resistant Laboratory Coat- Work must be conducted in a certified chemical fume hood.- Ensure easy access to an emergency eyewash station and safety shower.
Large-Scale Handling (>1g) - Face Shield over Chemical Splash Goggles- Heavy-Duty Butyl or Viton Gloves- Chemical-Resistant Apron over a Flame-Resistant Laboratory Coat- A closed system or glove box is highly recommended.- Continuous air monitoring may be necessary depending on volatility.
Spill Cleanup - Self-Contained Breathing Apparatus (SCBA) or a full-face respirator with appropriate organic vapor cartridges- Chemical-Resistant Coveralls- Chemical-Resistant Boots- The spill area must be immediately evacuated and ventilated.- Use an inert absorbent material for containment.

Experimental Protocol: Donning and Doffing PPE

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Outer Gloves (for double-gloving): If required, put on the first pair of gloves.

  • Laboratory Coat/Coveralls: Put on the appropriate body protection.

  • Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Put on eye and face protection.

  • Inner Gloves: Put on the second pair of gloves, ensuring they go over the cuff of the lab coat.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside.

  • Goggles/Face Shield: Remove from the back of the head.

  • Laboratory Coat/Coveralls: Remove by rolling it down and away from the body.

  • Inner Gloves: Remove the inner pair of gloves.

  • Respirator: Remove last.

  • Hand Hygiene: Wash hands thoroughly after all PPE has been removed.

Disposal Plan for Contaminated PPE

All disposable PPE used when handling this compound must be considered hazardous waste.

  • Segregation: Immediately place all used disposable PPE (gloves, aprons, etc.) into a designated, sealed, and clearly labeled hazardous waste container.

  • Container Type: Use a chemically resistant, leak-proof container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the chemical (this compound), and the associated hazards (e.g., Flammable, Irritant, Reactive).

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company in accordance with local, state, and federal regulations. Do not mix with general laboratory trash.

Visual Workflow: PPE Selection Logic

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the operational risk.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe_levels PPE Level Determination cluster_spill Emergency Scenario start Start: Handling this compound q_scale Quantity Handled? start->q_scale ppe_small Standard PPE: - Goggles - Double Gloves - FR Lab Coat q_scale->ppe_small < 1g ppe_large Enhanced PPE: - Face Shield & Goggles - Heavy-Duty Gloves - Chemical Apron q_scale->ppe_large > 1g q_spill Spill or Release? ppe_small->q_spill ppe_large->q_spill ppe_spill Spill Response PPE: - SCBA/Respirator - Chemical Suit - Boots q_spill->ppe_spill Yes proceed Proceed with Caution q_spill->proceed No

Caption: PPE selection workflow for this compound handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.